molecular formula C16H12N6O5 B611769 VU591 CAS No. 1222810-74-3

VU591

Número de catálogo: B611769
Número CAS: 1222810-74-3
Peso molecular: 368.30 g/mol
Clave InChI: ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

VU591 is the first reported selective, small-molecule ROMK inhibitor. It inhibits potassium transport in isolated perfused rat collecting duct tubules with no effect on sodium transport.

Propiedades

IUPAC Name

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXNYLXYNRFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657496
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222810-74-3
Record name 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU591 on ROMK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VU591, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document details the molecular interactions, experimental methodologies used for its characterization, and quantitative data, offering valuable insights for researchers in the fields of ion channel pharmacology and drug discovery.

Core Mechanism of Action: Pore Blockade

Binding Site and Molecular Interactions

Computational modeling, in silico ligand docking, and subsequent site-directed mutagenesis studies have identified the key residues responsible for this compound binding.[1][2] The binding site is situated in the upper region of the channel pore and is primarily formed by two residues:

  • Valine 168 (V168) [1][2]

  • Asparagine 171 (N171) [1][2]

Mutation of either of these residues leads to a significant reduction in the sensitivity of the ROMK channel to this compound, indicating their critical role in forming the binding pocket.[2] The selectivity of this compound for ROMK over other inward rectifier potassium (Kir) channels is largely attributed to the presence of asparagine at position 171, a residue that is not conserved across all Kir channel family members.[1]

Quantitative Data Summary

The inhibitory potency of this compound on ROMK channels has been quantified in several studies using various experimental techniques. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound ROMKThallium Flux Assay240[2]
This compound ROMKElectrophysiology~300[1]
VU590 ROMKThallium Flux Assay~220[1]
VU590 Kir7.1Thallium Flux Assay~8000[1]
Compound A ROMKNot Specified~50[1]

Signaling Pathways and Regulatory Context

While this compound acts as a direct channel blocker, the activity of ROMK channels themselves is subject to regulation by various intracellular signaling pathways. Understanding this context is crucial for interpreting the effects of this compound in cellular and physiological settings. ROMK channel activity is modulated by factors such as protein tyrosine kinases (PTKs), serum and glucocorticoid-induced kinase (SGK), and with-no-lysine-kinase 4 (WNK4).[3][4] For instance, PTK-mediated phosphorylation can regulate the surface expression of ROMK channels.[3]

ROMK_Regulation_Pathway cluster_0 Regulatory Inputs cluster_1 Kinase Signaling cluster_2 ROMK Channel Low K+ Intake Low K+ Intake PTK PTK Low K+ Intake->PTK stimulates SGK SGK ROMK_Channel ROMK Channel (Kir1.1) SGK->ROMK_Channel regulates WNK4 WNK4 WNK4->ROMK_Channel regulates PTK->ROMK_Channel phosphorylates Channel_Activity K+ Efflux ROMK_Channel->Channel_Activity

Figure 1: Simplified signaling pathway illustrating the regulation of ROMK channel activity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on ROMK channels.

Heterologous Expression of ROMK Channels

4.1.1. HEK293T Cell Culture and Transfection

  • Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their high transfection efficiency and robust growth.[5][6][7][8][9]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6][7]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • Passaging: Cells are passaged when they reach 80-90% confluency, typically every 2-3 days.[6]

  • Transfection:

    • Seed HEK293T cells in 35 mm dishes to achieve 50-70% confluency on the day of transfection.[9]

    • Prepare a transfection mixture using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. For a 35 mm dish, typically 1-2.5 µg of plasmid DNA encoding the ROMK channel is used.[9]

    • Incubate the cells with the transfection mixture for 6 hours, then replace with fresh culture medium.[9]

    • Electrophysiological recordings are typically performed 24-48 hours post-transfection.

4.1.2. Xenopus laevis Oocyte Expression System

  • Oocyte Preparation:

    • Harvest oocytes from female Xenopus laevis frogs.[10][11][12][13]

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.[10]

    • Incubate the oocytes overnight at 18-19°C in a suitable medium (e.g., a modified Dulbecco's medium).[10]

  • cRNA Injection:

    • Inject viable oocytes with cRNA encoding the ROMK channel (typically 10-50 ng per oocyte).[10]

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for channel expression.[14]

    • Oocytes are then ready for electrophysiological recordings.

Electrophysiological Recordings (Patch-Clamp)

The patch-clamp technique is the gold standard for studying ion channel function and pharmacology.[14][15][16][17][18][19][20][21]

  • Configurations:

    • Whole-cell: Records the sum of currents from all channels on the cell surface.[15][16]

    • Inside-out patch: Allows for the study of single-channel kinetics and the application of substances to the intracellular face of the membrane.[10][14]

  • Solutions:

    • Bath Solution (Extracellular): Typically contains (in mM): 150 KCl, 2.5 MgCl2, 1.8 CaCl2, 1 EGTA, 5 HEPES, with pH adjusted to 7.4.[10]

    • Pipette Solution (Intracellular): Composition is designed to mimic the intracellular ionic environment.

  • Voltage Protocol:

    • To assess the voltage-dependent block by this compound, a step-ramp protocol is often employed. For example, cells are held at a holding potential of -80 mV, followed by a step to +50 mV for 500 ms, and then a ramp down to -120 mV over 1 second.[22]

    • Currents are recorded before and after the application of this compound at various concentrations to determine the extent of inhibition.

Thallium Flux Assay

This fluorescence-based assay provides a high-throughput method for screening compound libraries and determining their potency.[2][23][24][25][26][27]

  • Principle: The assay measures the influx of thallium (Tl+), a surrogate for K+, into cells expressing the ROMK channel. Tl+ binds to a fluorescent dye (e.g., FluoZin-2 or FluxOR) inside the cells, leading to an increase in fluorescence intensity.[25]

  • Procedure:

    • Plate ROMK-expressing cells in a 384-well plate.[24]

    • Load the cells with a Tl+-sensitive fluorescent dye.[23]

    • Pre-incubate the cells with varying concentrations of this compound or other test compounds.[23]

    • Add a Tl+-containing solution to initiate the flux.

    • Measure the rate of fluorescence increase using a plate reader.

    • The rate of Tl+ influx is proportional to the channel activity.

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues involved in this compound binding.[22][28][29][30]

  • Procedure:

    • Introduce point mutations into the cDNA of the ROMK channel using PCR-based methods.

    • Express the mutant channels in a suitable expression system (e.g., HEK293T cells or Xenopus oocytes).

    • Functionally characterize the mutant channels using patch-clamp electrophysiology or thallium flux assays to determine their sensitivity to this compound.

    • A significant change in the IC50 value for a mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding or action.

In Silico Ligand Docking

Computational docking simulations are used to predict the binding pose of this compound within the ROMK channel pore and to identify potential interacting residues.[2][31][32][33]

  • Procedure:

    • Generate a homology model of the ROMK channel based on the crystal structures of related Kir channels.[1]

    • Perform docking simulations using software such as AutoDock Vina or CDOCKER.[31][32]

    • Analyze the docking poses to identify energetically favorable binding sites and key interactions between this compound and the channel residues.

    • The results of these simulations guide the design of site-directed mutagenesis experiments for experimental validation.

Visualizations

Experimental Workflow for Electrophysiological Characterization

Electrophysiology_Workflow cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Pharmacology cluster_3 Data Analysis Cell_Culture HEK293T Cell Culture Transfection Transfect with ROMK cDNA Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Voltage_Protocol Apply Voltage Protocol (Step-Ramp) Patch_Clamp->Voltage_Protocol Data_Acquisition Record Baseline Current Voltage_Protocol->Data_Acquisition VU591_Application Apply this compound (various conc.) Data_Acquisition->VU591_Application Record_Inhibition Record Inhibited Current VU591_Application->Record_Inhibition Analysis Analyze Current Inhibition Record_Inhibition->Analysis IC50_Curve Generate Concentration-Response Curve Analysis->IC50_Curve IC50_Determination Determine IC50 IC50_Curve->IC50_Determination

Figure 2: Experimental workflow for characterizing this compound inhibition of ROMK channels.

Logical Relationship of this compound's Mechanism of Action

VU591_Mechanism_of_Action This compound This compound ROMK_Pore ROMK Channel Pore This compound->ROMK_Pore enters Binding_Site Binding Site (V168, N171) This compound->Binding_Site binds to ROMK_Pore->Binding_Site contains Pore_Block Physical Occlusion of Pore Binding_Site->Pore_Block leads to Inhibition Inhibition of K+ Flux Pore_Block->Inhibition results in

Figure 3: Logical flow diagram of the mechanism of action of this compound on ROMK channels.

References

Unveiling the Molecular Grip: A Technical Guide to the VU591 Binding Site on the Kir1.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the binding site of VU591, a selective inhibitor of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK). Understanding the molecular interactions between this compound and Kir1.1 is paramount for the development of next-generation diuretics and for elucidating the channel's physiological and pathological roles. This document synthesizes key findings from electrophysiological, molecular modeling, and site-directed mutagenesis studies to offer a detailed perspective on this crucial drug-target interaction.

Core Findings: Pinpointing the this compound Binding Pocket

Extensive research has identified a distinct binding site for this compound within the intracellular pore of the Kir1.1 channel.[1][2][3][4] This strategic location allows this compound to act as a pore blocker, physically occluding the ion conduction pathway.[1][2] The interaction is not mediated by a single point of contact but rather a constellation of residues, with two amino acids playing a pivotal role in the high-affinity binding of this compound.

Computational modeling and in silico docking simulations were instrumental in initially predicting two potential binding regions within the channel pore, termed the "upper" and "lower" sites.[1][2] Subsequent experimental validation through site-directed mutagenesis and patch-clamp electrophysiology definitively pointed to the "upper" site as the functional binding pocket for this compound.[1][2][5]

The two critical residues that form the core of the this compound binding site are:

  • Valine 168 (V168): This residue is a key determinant of the potency of this compound.

  • Asparagine 171 (N171): Often referred to as the "rectification controller," this residue is not only crucial for this compound binding but also plays a significant role in the channel's selectivity for this inhibitor.[1][2]

Mutations at either of these positions lead to a dramatic reduction in the sensitivity of the Kir1.1 channel to this compound, with double mutations exhibiting an additive effect, underscoring the contribution of both residues to the binding interaction.[1][2][5] The specificity of this compound for Kir1.1 over other Kir channels is largely attributed to the presence of asparagine at position 171, as substituting it with residues found in other Kir channels, such as aspartate or glutamate, abolishes this compound sensitivity.[2][5]

Quantitative Analysis of this compound-Kir1.1 Interaction

The potency of this compound and the impact of specific mutations on its inhibitory activity have been quantified through various studies. The following tables summarize the key quantitative data.

Compound Target IC50 Reference
This compoundKir1.1 (ROMK)~0.24 µM (240 nM)[1][6]
VU590Kir1.1 (ROMK)~0.22 µM (220 nM)[2]
BNBIKir1.1 (ROMK)~8 µM[1]

Table 1: Inhibitory Potency of this compound and Related Compounds on Kir1.1.

Mutation Effect on this compound Potency Fold Reduction in Potency Reference
V168AReduction5-fold[1]
V168LSignificant Reduction>168-fold[1]
N171QReduction5-fold[1]
N171DComplete Abrogation-[1]
N171EComplete Abrogation-[1]
V168A/N171QAdditive Loss of Sensitivity-[1]

Table 2: Impact of Kir1.1 Mutations on this compound Sensitivity.

Experimental Protocols: The Methodologies Behind the Discoveries

The identification and characterization of the this compound binding site on Kir1.1 relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Site-Directed Mutagenesis

Site-directed mutagenesis was employed to systematically alter the amino acid sequence of the Kir1.1 channel, allowing researchers to probe the functional importance of specific residues in this compound binding.

  • Template: Wild-type Kir1.1 plasmid DNA served as the template for mutagenesis.

  • Method: A PCR-based method, such as the QuikChange Site-Directed Mutagenesis Kit (Agilent Technologies), was utilized. This technique uses a high-fidelity DNA polymerase to amplify the plasmid with primers containing the desired mutation.

  • Primer Design: Primers were designed to be complementary to the template DNA, with the exception of the nucleotide changes required to introduce the specific amino acid substitution (e.g., V168A, N171D).

  • Verification: The successful incorporation of the desired mutation was confirmed by DNA sequencing of the entire coding region of the Kir1.1 gene.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to measure the ion flow through the Kir1.1 channels and to quantify the inhibitory effect of this compound on wild-type and mutant channels.

  • Cell Expression System: Human Embryonic Kidney (HEK-293) cells were commonly used for transient transfection with plasmids encoding either wild-type or mutant Kir1.1 channels.

  • Cell Culture: Cells were cultured in standard growth media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Transfection: Cells were transfected using a suitable method, such as lipofection (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) was often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recordings:

    • Pipettes: Borosilicate glass pipettes were pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Solutions:

      • Intracellular Solution (in pipette): Contained (in mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 1 EGTA, with the pH adjusted to 7.4 with KOH.

      • Extracellular Solution (bath): Contained (in mM): 150 KCl, 1 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH. High extracellular K⁺ is used to increase the inward current.

    • Voltage Protocol: Cells were voltage-clamped at a holding potential of 0 mV. Currents were elicited by a series of voltage steps (e.g., from -100 mV to +80 mV in 20 mV increments).

    • Drug Application: this compound was applied to the bath solution at various concentrations to determine the dose-response relationship and calculate the IC₅₀ value. The effect of the compound was measured as the percentage of inhibition of the control current.

Molecular Modeling and In Silico Docking

Computational approaches were pivotal in predicting the binding pose of this compound within the Kir1.1 channel pore.

  • Homology Modeling: Due to the lack of a high-resolution crystal structure of Kir1.1 at the time of the initial studies, homology models were constructed based on the crystal structures of other related Kir channels (e.g., Kir2.2, Kir3.2).

  • Ligand Preparation: The 3D structure of this compound was generated and its low-energy conformations were determined.

  • Docking Simulations: Docking programs (e.g., Surflex-Dock) were used to predict the binding orientation and affinity of this compound within the pore of the Kir1.1 homology model. A large number of docking simulations were performed to explore various possible binding poses.

  • Binding Site Analysis: The docking results were analyzed to identify clusters of low-energy binding poses and to visualize the interactions between this compound and the amino acid residues of the channel. This analysis highlighted the "upper" and "lower" potential binding sites.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams were generated using the DOT language.

cluster_channel Kir1.1 Channel Pore (Upper Site) cluster_effect Functional Outcome V168 Valine 168 (V168) Block Pore Blockade N171 Asparagine 171 (N171) This compound This compound This compound->V168 Interacts with This compound->N171 Interacts with This compound->Block Leads to

Caption: Interaction of this compound with key residues in the Kir1.1 channel pore.

cluster_computational Computational Prediction cluster_experimental Experimental Validation HomologyModel Kir1.1 Homology Model Construction Docking In Silico Docking of this compound HomologyModel->Docking Prediction Prediction of Potential Binding Sites ('Upper' and 'Lower') Docking->Prediction Mutagenesis Site-Directed Mutagenesis (V168 & N171) Prediction->Mutagenesis Guides Electrophysiology Patch-Clamp Electrophysiology Mutagenesis->Electrophysiology Confirmation Confirmation of 'Upper' Binding Site Electrophysiology->Confirmation

Caption: Workflow for identifying the this compound binding site on Kir1.1.

References

VU591: A Selective Pore Blocker of the Renal Outer Medullary Potassium (ROMK) Channel

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The renal outer medullary potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a pivotal role in potassium homeostasis and salt reabsorption in the kidney.[1] Its strategic location in the thick ascending limb of Henle's loop and the cortical collecting duct makes it a compelling therapeutic target for a novel class of diuretics.[2] VU591 has emerged as a potent and selective small-molecule inhibitor of the ROMK channel, offering a valuable pharmacological tool to probe the channel's function and a potential lead for the development of new diuretic agents.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, structure-activity relationships, and the experimental protocols used for its characterization.

Mechanism of Action: Pore Blockade

This compound acts as a pore blocker, physically occluding the ion conduction pathway of the ROMK channel.[3][4] This mechanism is supported by several lines of evidence:

  • Voltage-Dependent Block: The inhibitory effect of this compound is voltage-dependent, a characteristic feature of pore blockers. Specifically, the block is more pronounced at negative membrane potentials, a phenomenon described as "knock-off," where inwardly directed potassium ions can displace the blocker from its binding site.[3]

  • Intracellular Site of Action: this compound is believed to access its binding site from the intracellular side of the channel.[3]

  • Key Binding Residues: Site-directed mutagenesis studies have identified two critical residues within the channel's pore, Valine 168 (Val168) and Asparagine 171 (Asn171), as essential components of the this compound binding site.[3][5] Mutation of either of these residues significantly reduces the channel's sensitivity to this compound.[3][5]

The following diagram illustrates the proposed binding of this compound within the ROMK channel pore.

VU591_Binding_Site cluster_membrane Cell Membrane cluster_romk ROMK Channel Pore extracellular Extracellular intracellular Intracellular Pore_Lumen Pore Lumen V168 Val168 N171 Asn171 This compound This compound This compound->V168 interacts with This compound->N171 interacts with Thallium_Flux_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Plating Plate cells expressing ROMK (e.g., HEK293) in 384-well plates Dye_Loading Load cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) Cell_Plating->Dye_Loading Compound_Addition Add this compound or test compounds Dye_Loading->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Tl_Addition Add Tl+-containing stimulus buffer Incubation->Tl_Addition Fluorescence_Reading Measure fluorescence intensity over time using a kinetic plate reader Tl_Addition->Fluorescence_Reading Data_Analysis Calculate the rate of Tl+ influx and determine IC50 values Fluorescence_Reading->Data_Analysis Patch_Clamp_Workflow cluster_setup Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Prepare cells expressing ROMK on a coverslip Seal_Formation Approach a cell and form a high-resistance (GΩ) seal Cell_Prep->Seal_Formation Pipette_Prep Fabricate and fill a glass micropipette with intracellular solution Pipette_Prep->Seal_Formation Whole_Cell_Config Rupture the membrane patch to achieve whole-cell configuration Seal_Formation->Whole_Cell_Config Voltage_Protocol Apply a voltage-clamp protocol (e.g., voltage steps or ramps) Whole_Cell_Config->Voltage_Protocol Current_Recording Record ROMK channel currents Voltage_Protocol->Current_Recording Compound_Application Perfuse this compound onto the cell Current_Recording->Compound_Application Effect_Measurement Measure the change in current amplitude Compound_Application->Effect_Measurement Dose_Response Construct a dose-response curve to determine IC50 Effect_Measurement->Dose_Response Diuretic_Assay_Workflow cluster_animal_prep Animal Preparation cluster_dosing_collection Dosing and Sample Collection cluster_analysis Analysis Acclimatization Acclimatize male Wistar rats Fasting Fast animals overnight with free access to water Acclimatization->Fasting Grouping Divide rats into control, standard (e.g., furosemide), and test (this compound) groups Fasting->Grouping Dosing Administer compounds orally or via injection Grouping->Dosing Metabolic_Cages Place rats in individual metabolic cages Dosing->Metabolic_Cages Urine_Collection Collect urine over a defined period (e.g., 5 or 24 hours) Metabolic_Cages->Urine_Collection Volume_Measurement Measure the total urine volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Determine Na+ and K+ concentrations using a flame photometer Volume_Measurement->Electrolyte_Analysis Data_Comparison Compare results between groups Electrolyte_Analysis->Data_Comparison ROMK_Regulation cluster_membrane Cell Membrane cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathways ROMK ROMK Channel PKA PKA PKA->ROMK Phosphorylates & increases activity PIP2 PIP2 PIP2->ROMK Binds & is required for opening PKC PKC PKC->ROMK Inhibits WNK_Kinases WNK Kinases WNK_Kinases->ROMK Promote endocytosis PTK PTK (e.g., c-Src) PTK->ROMK Phosphorylates & promotes internalization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of VU591

This technical guide provides a comprehensive overview of the pharmacology of this compound, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. This document details its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Introduction

This compound is a small molecule inhibitor that has been instrumental in validating the renal outer medullary potassium (ROMK) channel as a potential therapeutic target for a novel class of diuretics. ROMK channels play a crucial role in potassium homeostasis and salt reabsorption in the kidney.[1] By inhibiting these channels, this compound provides a pharmacological tool to study the physiological consequences of ROMK blockade, which is hypothesized to induce diuresis while minimizing potassium loss, a common side effect of existing loop diuretics.[1]

Mechanism of Action

This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[2][3] Its primary mechanism involves blocking the intracellular pore of the channel, thereby preventing the efflux of potassium ions.[1][4]

The binding of this compound to the ROMK channel is dependent on specific amino acid residues within the ion conduction pathway.[5][6] Site-directed mutagenesis studies have identified asparagine 171 (Asn171) and valine 168 (Val168) as critical for the high-affinity binding of this compound.[5][6] Mutation of these residues leads to a significant reduction in the inhibitory activity of the compound.[5][6]

cluster_0 ROMK Channel States Open Channel Open Channel K_ions_out K+ ions Open Channel->K_ions_out K+ efflux Blocked Channel Blocked Channel Blocked Channel->Open Channel Dissociation This compound This compound Binding_Site Binding Site (Asn171, Val168) This compound->Binding_Site Binds to pore K_ions_in K+ ions K_ions_in->Binding_Site Knock-off (displaces this compound) Pore Channel Pore Binding_Site->Blocked Channel Inhibits K+ efflux

Caption: Mechanism of this compound action on the ROMK channel.

Quantitative Pharmacological Data

This compound exhibits high potency for the ROMK channel with an IC50 in the nanomolar range.[2][3][5][6] Importantly, it is highly selective for ROMK over other members of the inward rectifier potassium (Kir) channel family and a wide range of other ion channels, transporters, and receptors.[4][5][6]

Target IC50 (µM) Reference
ROMK (Kir1.1)0.24 - 0.30[2][3][5][6]
Kir2.1No significant inhibition[1]
Kir2.3No significant inhibition[1]
Kir4.1No significant inhibition[1]
Kir6.2/SUR1> 10 (17% inhibition at 10 µM)[1]
Kir7.1No significant inhibition[1]
hERGNo significant inhibition at 10 µM[1]

Table 1: Inhibitory potency and selectivity of this compound.

Parameter Observation Reference
Metabolic StabilityHigh[2][3]
Serum Protein BindingHigh[2][3][4]

Table 2: Pharmacokinetic properties of this compound.

Experimental Protocols

The pharmacological profile of this compound was characterized using a combination of high-throughput screening, electrophysiology, and computational modeling.

Thallium Flux Assay

This fluorescence-based assay was employed for the high-throughput screening of compound libraries to identify modulators of ROMK.

  • Principle: The assay measures the influx of thallium ions (Tl+), a surrogate for K+, through open ROMK channels expressed in a stable cell line.[4]

  • Methodology:

    • Cells expressing ROMK are loaded with a Tl+-sensitive fluorescent dye.

    • The cells are then exposed to the test compounds (e.g., this compound).

    • A Tl+-containing solution is added to the cells.

    • The influx of Tl+ through open channels causes an increase in fluorescence, which is measured by a fluorescence plate reader.

    • Inhibitors of ROMK, like this compound, will reduce the rate of Tl+ influx and thus decrease the fluorescent signal.

Start Start Load_Cells Load ROMK-expressing cells with fluorescent dye Start->Load_Cells End End Add_Compound Add this compound or control compounds Load_Cells->Add_Compound Add_Thallium Add Thallium (Tl+) -containing solution Add_Compound->Add_Thallium Measure_Fluorescence Measure fluorescence (Tl+ influx) Add_Thallium->Measure_Fluorescence Analyze_Data Analyze data to determine % inhibition Measure_Fluorescence->Analyze_Data Analyze_Data->End

Caption: Workflow for the Thallium Flux Assay.

Patch-Clamp Electrophysiology

This technique was used to provide a detailed characterization of the inhibitory effects of this compound on ROMK channel currents.

  • Principle: This method allows for the direct measurement of ion flow through individual channels or across the entire cell membrane.

  • Methodology:

    • A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a cell expressing ROMK channels.

    • Different configurations (e.g., whole-cell, inside-out) can be used to study the channel's properties.

    • The voltage across the membrane is clamped at a specific value, and the resulting current is measured.

    • This compound is applied to the intracellular side of the membrane to assess its blocking effect on the outward K+ current.

    • The voltage and K+ concentration dependence of the block can be determined by varying these parameters and measuring the corresponding changes in current.[1]

Molecular Modeling and Site-Directed Mutagenesis

Computational and molecular biology techniques were combined to identify the binding site of this compound.

  • Principle: Homology modeling and in silico ligand docking were used to predict potential binding sites for this compound within the ROMK channel pore. These predictions were then tested experimentally using site-directed mutagenesis.[5][6]

  • Methodology:

    • A 3D model of the ROMK channel was generated based on the crystal structures of related Kir channels.[5][6]

    • Computational docking simulations were performed to identify energetically favorable binding poses for this compound within the channel pore.[5][6]

    • Based on the docking results, specific amino acid residues in the predicted binding site (e.g., Asn171, Val168) were mutated to other amino acids using site-directed mutagenesis.[5][6]

    • The mutated channels were expressed in cells, and patch-clamp electrophysiology was used to determine the effect of the mutations on the inhibitory potency of this compound.[5][6]

Start Start Homology_Modeling Generate 3D model of ROMK channel Start->Homology_Modeling End End Docking In silico docking of This compound to ROMK model Homology_Modeling->Docking Identify_Sites Identify potential binding site residues Docking->Identify_Sites Mutagenesis Site-directed mutagenesis of identified residues Identify_Sites->Mutagenesis Express_Mutants Express mutant channels in cells Mutagenesis->Express_Mutants Patch_Clamp Patch-clamp analysis of This compound inhibition Express_Mutants->Patch_Clamp Validate_Site Validate binding site Patch_Clamp->Validate_Site Validate_Site->End

Caption: Workflow for identifying the this compound binding site.

Signaling Pathway and Physiological Context

ROMK channels are key components of the renal salt and potassium transport machinery. Their inhibition by this compound is expected to have significant effects on kidney function.

  • Thick Ascending Limb (TAL) of Henle's Loop: In the TAL, ROMK channels are responsible for recycling K+ back into the tubular lumen. This K+ recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which mediates the reabsorption of a significant portion of filtered NaCl.[1] Inhibition of ROMK by this compound would reduce K+ recycling, thereby impairing NKCC2 function and leading to a diuretic effect similar to that of loop diuretics.[1]

  • Collecting Duct (CD): In the principal cells of the collecting duct, ROMK is the primary channel for K+ secretion into the urine.[1] By blocking ROMK in the CD, this compound would reduce K+ secretion, potentially leading to a potassium-sparing diuretic effect.[1]

cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) ROMK_TAL ROMK K_Recycling K+ Recycling ROMK_TAL->K_Recycling NKCC2 Na-K-2Cl Cotransporter NaCl_Reabsorption NaCl Reabsorption NKCC2->NaCl_Reabsorption K_Recycling->NKCC2 Diuresis Diuresis NaCl_Reabsorption->Diuresis inhibition leads to VU591_TAL This compound VU591_TAL->ROMK_TAL inhibits ROMK_CD ROMK K_Secretion K+ Secretion ROMK_CD->K_Secretion K_Sparing K_Sparing K_Secretion->K_Sparing inhibition leads to VU591_CD This compound VU591_CD->ROMK_CD inhibits

Caption: Role of ROMK in the nephron and the effect of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ROMK potassium channel. Its mode of action as an intracellular pore blocker has been elucidated through a combination of electrophysiological, molecular, and computational methods. While its pharmacokinetic properties, specifically high serum protein binding and metabolic instability, have hindered its development as a therapeutic agent, this compound remains an invaluable pharmacological tool for studying the physiology of ROMK and for validating this channel as a promising target for the development of novel, potassium-sparing diuretics.[4]

References

The Role of VU591 in Neurological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound offers a valuable tool for investigating the physiological and pathological roles of Kir1.1 channels. While initially developed for renal research, its utility in neuroscience is emerging, primarily in the context of preclinical models of depression. This guide provides a comprehensive overview of this compound's mechanism of action, its application in neurological research, detailed experimental protocols, and a summary of key quantitative data.

Introduction to this compound and its Target: The Kir1.1 Channel

This compound, chemically known as 2,2′-oxybis(methylene)bis(5-nitro-1H-benzo[d]imidazole), is a selective inhibitor of the Kir1.1 channel.[2] Kir channels are a family of potassium channels that play a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the brain.[2][3][4] They exhibit inward rectification, meaning they allow a greater influx of K+ ions at membrane potentials negative to the K+ equilibrium potential than the outward flow of K+ at more positive potentials.

The Kir1.1 (ROMK) channel is a member of this family and is well-characterized for its function in the kidneys, where it is essential for salt and water balance.[2] However, evidence suggests its expression and functional role extend to the central nervous system (CNS). While the distribution of Kir1.1 in the brain is not as widespread as other Kir channels like Kir4.1, alterations in the expression of the KCNA1 subunit of the Kv1.1 channel, which is related to Kir1.1, have been noted in the striatum of individuals with major depression.[4] This provides a rationale for exploring the effects of Kir1.1 modulation in neurological contexts.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel. It is thought to bind to a site within the intracellular pore of the channel, thereby physically occluding the passage of potassium ions. This blockade leads to a reduction in the outward potassium current, resulting in membrane depolarization. This change in membrane potential can, in turn, alter neuronal excitability and downstream signaling pathways.

Applications in Neurological Research

The primary application of this compound in neurological research to date has been in the investigation of its antidepressant-like effects. Studies have shown that intracerebroventricular (i.c.v.) administration of this compound significantly reduces immobility time in the tail suspension test (TST) in mice, a widely used behavioral assay to screen for antidepressant activity.[1] This suggests that inhibition of Kir1.1 channels in the brain may produce an antidepressant-like phenotype. The precise mechanism underlying this effect is still under investigation but is hypothesized to involve the modulation of neuronal excitability in brain regions associated with mood regulation.

While direct evidence for the use of this compound in other neurological disorders such as epilepsy, Huntington's disease, or multiple sclerosis is currently lacking in the public domain, the role of potassium channels in these conditions is well-established. Dysfunction of various potassium channels is known to contribute to neuronal hyperexcitability in epilepsy, and modulation of potassium channels has been proposed as a therapeutic strategy for other neurodegenerative and inflammatory neurological diseases.[5] Therefore, this compound remains a valuable tool for exploring the fundamental role of Kir1.1 in neuronal function and its potential involvement in a broader range of neurological pathologies.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Inhibitory Potency of this compound

TargetIC50Assay TypeCell LineReference
Kir1.1 (ROMK)0.24 µMThallium Flux AssayHEK293[1]

Table 2: In Vivo Efficacy of this compound in the Tail Suspension Test

Animal ModelAdministration RouteDoseEffectReference
Male ICR MiceIntracerebroventricular (i.c.v.)1.842 µgSignificantly decreased immobile time[1]

Detailed Experimental Protocols

In Vivo Administration: Intracerebroventricular (i.c.v.) Injection

This protocol is adapted from standard procedures for i.c.v. injections in mice.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, artificial cerebrospinal fluid)

  • Hamilton syringe with a 26-gauge needle

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentration. Ensure the solution is sterile-filtered.

  • Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.

  • Injection:

    • Lower the Hamilton syringe needle to the target DV coordinate.

    • Infuse the this compound solution slowly over several minutes (e.g., 1 µL/min) to avoid a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision.

    • Provide post-operative analgesia as required by institutional guidelines.

    • Monitor the animal until it has fully recovered from anesthesia.

Behavioral Assay: Tail Suspension Test (TST)

This protocol is based on the widely used TST method for assessing antidepressant-like activity.[6][7][8][9]

Materials:

  • Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail)

  • Adhesive tape

  • Video recording and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the suspension bar or ledge inside the apparatus. The mouse should be high enough that it cannot touch any surfaces.

  • Recording:

    • The test duration is typically 6 minutes.

    • Record the entire session with a video camera.

  • Scoring:

    • The primary measure is the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.

    • Scoring can be done manually by a trained observer or using automated video analysis software.

    • A decrease in immobility time is indicative of an antidepressant-like effect.[8][9]

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Brain Slices (General Protocol)

While no specific patch-clamp protocol for this compound on neurons has been published, this general protocol for whole-cell recordings from hippocampal slices can be adapted to test the effects of this compound.

Materials:

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF) and cutting solution

  • Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling pipettes

  • Intracellular solution

  • This compound stock solution (in DMSO) and perfusion system

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold cutting solution.

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibrating microtome in ice-cold cutting solution.

    • Transfer slices to a holding chamber with aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber under the microscope and continuously perfuse with aCSF.

    • Pull a glass pipette to a resistance of 3-5 MΩ and fill it with intracellular solution.

    • Using a micromanipulator, approach a neuron in the slice and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Data Acquisition:

    • In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.

    • In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record ionic currents.

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound. The final DMSO concentration should be kept low (e.g., <0.1%).

    • Record the changes in neuronal properties (e.g., resting membrane potential, firing rate, input resistance) in the presence of this compound.

    • A washout period with aCSF can be used to assess the reversibility of the effects.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Investigating this compound's Antidepressant-Like Effects cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_interpretation Interpretation animal_prep Animal Preparation (Male ICR Mice) icv_injection Intracerebroventricular (i.c.v.) Injection of this compound animal_prep->icv_injection tst Tail Suspension Test (TST) icv_injection->tst data_analysis_vivo Data Analysis (Immobility Time) tst->data_analysis_vivo interpretation Correlate Behavioral and Electrophysiological Findings data_analysis_vivo->interpretation slice_prep Brain Slice Preparation (e.g., Hippocampus) patch_clamp Whole-Cell Patch-Clamp Recording slice_prep->patch_clamp vu591_app This compound Application patch_clamp->vu591_app data_analysis_vitro Data Analysis (Neuronal Excitability) vu591_app->data_analysis_vitro data_analysis_vitro->interpretation

Caption: Workflow for studying this compound's neurological effects.

signaling_pathway Proposed Mechanism of this compound Action on Neuronal Excitability cluster_membrane Neuronal Membrane cluster_invisible Proposed Mechanism of this compound Action on Neuronal Excitability kir11 Kir1.1 (ROMK) k_efflux K+ Efflux kir11->b Reduces This compound This compound This compound->kir11 Inhibits (Pore Block) depolarization Membrane Depolarization excitability Increased Neuronal Excitability depolarization->c a->kir11 b->depolarization Leads to k_efflux_label K+ Efflux

Caption: this compound inhibits Kir1.1, leading to increased neuronal excitability.

Conclusion

This compound is a potent and selective tool for the study of Kir1.1 channels. Its demonstrated antidepressant-like effects in preclinical models highlight its potential for investigating the role of Kir1.1 in mood regulation and for the discovery of novel antidepressant therapies. While its application in other neurological disorders remains to be explored, the fundamental role of potassium channels in neuronal function suggests that this compound could be instrumental in uncovering new insights into a variety of neurological conditions. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in advancing our understanding of the nervous system in health and disease.

References

Foundational Studies of VU591 as a Diuretic Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on VU591, a small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1. The discovery and characterization of this compound were pivotal in validating Kir1.1 as a novel diuretic target. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction: The Rationale for a Novel Diuretic Target

Traditional diuretic therapies, such as loop and thiazide diuretics, effectively manage hypertension and edema by inhibiting sodium reabsorption in the nephron.[1][2] However, their use is often complicated by electrolyte disturbances, particularly hypokalemia (potassium wasting), due to their indirect effects on potassium secretion in the distal nephron.[1][3]

The inward-rectifier potassium (Kir) channel Kir1.1, also known as ROMK, emerged as an attractive novel diuretic target.[1][4][5] ROMK channels are strategically expressed in the thick ascending limb (TAL) and the collecting duct of the nephron.[4][5] In the TAL, ROMK recycles potassium back into the tubular lumen, which is essential for the function of the Na+-K+-2Cl⁻ cotransporter (NKCC2), the target of loop diuretics.[1][6] In the collecting duct, ROMK is a primary channel for potassium secretion.[5] Genetic studies of individuals with loss-of-function mutations in the gene encoding ROMK (KCNJ1) supported the hypothesis that inhibiting ROMK could induce a diuretic and natriuretic effect while simultaneously preventing potassium loss.[6]

The development of selective pharmacological inhibitors was essential to test this hypothesis. Early screening efforts identified VU590, a potent ROMK inhibitor that unfortunately also blocked another kidney-expressed channel, Kir7.1, making it unsuitable for selectively studying ROMK's role in the kidney.[4][5][7] This led to the development of this compound, the first potent and highly selective inhibitor of Kir1.1.[4][5]

Mechanism of Action of this compound

This compound acts as a pore blocker of the Kir1.1 channel.[4][7][8][9] Electrophysiological studies demonstrated that its blocking action is dependent on voltage and the concentration of potassium, which is characteristic of inhibitors that bind within the channel's ion conduction pathway.[4]

Molecular modeling, in silico docking simulations, and subsequent site-directed mutagenesis experiments were employed to identify the specific binding site. These studies revealed that this compound docks in an "upper" region of the cytoplasmic pore.[4][6] Two key amino acid residues, Valine 168 (V168) and Asparagine 171 (N171) , were identified as critical for the high-affinity block by this compound.[4][6] Mutation of either of these residues resulted in a significant loss of this compound potency.[4][6] The presence of asparagine at position 171 is unique to Kir1.1 among many Kir channels, and this residue is a key determinant of this compound's selectivity.[6]

Quantitative Data

The following tables summarize the key quantitative findings from the foundational studies of this compound and related compounds.

Table 1: In Vitro Potency and Selectivity of Kir1.1 Inhibitors

Compound Target IC50 (μM) Selectivity Profile Reference
This compound Kir1.1 (ROMK) 0.24 Selective over Kir7.1 and >65 other channels, transporters, and receptors. [4][7][8][9]
VU590 Kir1.1 (ROMK) ~0.22 Also inhibits Kir7.1 (IC50 ≈ 8 μM). [4][5][6]
BNBI Kir1.1 (ROMK) 0.24 (as this compound) Precursor to this compound, selective over Kir7.1. [4][7]

| Compound A | Kir1.1 (ROMK) | ~0.05 | Highly selective and active in vivo. |[6][10] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[11][12]

Table 2: In Vivo Diuretic Effects in Rats (4-hour urine collection)

Treatment Group Dose (Oral Gavage) Urine Output (mL/100g BW) Key Finding Reference
Vehicle Control - 2.23 ± 0.13 Baseline urine output. [10]
This compound 100 mg/kg 2.59 ± 0.28 No significant diuretic effect. [10]
Bumetanide 25 mg/kg 4.00 ± 0.41 Positive control (loop diuretic), significant diuresis. [10]

| Compound A | 30 mg/kg | Significantly increased vs. vehicle | Robust natriuretic diuresis without kaliuresis. |[10][13] |

BW: Body Weight

Despite its high in vitro potency and selectivity, this compound failed to induce diuresis when administered orally to rats.[10][13] This was later attributed to poor metabolic stability and high serum protein binding.[4] However, the foundational work with this compound paved the way for the development of metabolically stable and orally bioavailable ROMK inhibitors, such as "Compound A," which did demonstrate a robust diuretic and natriuretic effect without causing potassium wasting (kaliuresis) in vivo.[10][13]

Experimental Protocols

The characterization of this compound involved a combination of high-throughput screening, detailed electrophysiology, and in vivo animal studies.

This fluorescence-based assay was a key tool for the initial discovery of ROMK inhibitors from large small-molecule libraries.[4]

  • Principle: Thallium (Tl⁺) is a surrogate for potassium (K⁺) and can pass through K⁺ channels. Cells expressing the target channel (Kir1.1) are loaded with a Tl⁺-sensitive fluorescent dye. When Tl⁺ enters the cell through the open channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel prevent Tl⁺ influx, resulting in a reduced fluorescence signal.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing a mutant of ROMK (ROMK S44D) were often used.[7][8]

  • Procedure:

    • Cell Plating: HEK-293 cells expressing Kir1.1 are plated in multi-well plates (e.g., 384-well).

    • Dye Loading: Cells are incubated with a Tl⁺-sensitive fluorescent dye.

    • Compound Incubation: Test compounds (like this compound) are added to the wells at various concentrations and incubated for a set period (e.g., 20 minutes).[8]

    • Thallium Addition & Measurement: A solution containing Tl⁺ is added, and the fluorescence intensity is measured immediately over time using a plate reader.

    • Data Analysis: The rate of fluorescence increase is calculated. The concentration of the compound that causes 50% inhibition of the Tl⁺ flux (IC50) is determined by fitting the data to a dose-response curve.[4]

This technique was used to confirm the inhibitory activity of compounds and to elucidate their mechanism of action.[4][6]

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell. The patch of membrane under the pipette is then ruptured, allowing direct electrical access to the cell's interior. This setup enables the precise control of the membrane voltage and the measurement of the tiny ionic currents flowing through the channels.

  • Cell Preparation: HEK-293 cells transfected with the specific Kir channel of interest (e.g., rat or human ROMK1, Kir2.1, Kir7.1) are used.[5]

  • Solutions:

    • Bath Solution (Extracellular): Contains ions mimicking the extracellular environment (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES buffer).[14]

    • Pipette Solution (Intracellular): Contains ions mimicking the intracellular environment (e.g., KCl, MgCl₂, EGTA, HEPES buffer, ATP).[14]

  • Procedure:

    • A whole-cell configuration is established on a transfected cell.

    • A voltage-clamp protocol is applied. For Kir channels, this typically involves holding the cell at a certain potential and then applying a series of voltage steps or ramps to elicit both inward and outward currents.[5]

    • A baseline current is recorded.

    • The test compound (this compound) is applied to the bath solution, and the current is recorded again.

    • The degree of inhibition is quantified by comparing the current amplitude before and after drug application. The voltage and potassium dependence of the block can be studied by varying the voltage protocol and ion concentrations.

These studies were critical for assessing the therapeutic potential of ROMK inhibitors as diuretics.

  • Animal Model: Male rats (e.g., 250–300 g) are used.[10]

  • Acclimatization: Animals are housed in metabolic cages to allow for acclimatization and accurate urine collection. Food and water are typically restricted during the experiment.[10]

  • Dosing:

    • Animals are divided into groups: Vehicle control, positive control (e.g., bumetanide), and test compound (this compound).

    • Drugs are administered by oral gavage (PO) in a suitable vehicle (e.g., 10% ethanol + 40% PEG400 + 50% saline).[10] Dose-escalation studies are performed to find maximally effective doses.[10]

  • Urine Collection:

    • After a short period (e.g., 30 minutes) to allow for drug absorption, a saline load (e.g., 18 ml/kg) is given by oral gavage to induce voiding.[10]

    • Urine is collected over a set time period (e.g., 2 and 4 hours).[10]

  • Analysis:

    • The total volume of urine is measured and normalized to the animal's body weight.

    • Urine samples are analyzed for electrolyte concentrations (Na⁺ and K⁺) to determine the natriuretic and kaliuretic effects.[10]

Visualizations: Pathways and Workflows

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CD Collecting Duct (CD) Lumen_TAL Tubular Lumen NKCC2 NKCC2 (Na-K-2Cl Cotransporter) Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL TAL Epithelial Cell ROMK_TAL ROMK (Kir1.1) ROMK_TAL->Lumen_TAL K+ Recycling NaK_ATPase_TAL Na/K ATPase Blood_TAL Blood (Basolateral) NaK_ATPase_TAL->Blood_TAL 3Na+ Blood_TAL->NaK_ATPase_TAL 2K+ This compound This compound This compound->ROMK_TAL Inhibition Lumen_CD Tubular Lumen ENaC ENaC (Epithelial Na Channel) Lumen_CD->ENaC Na+ Cell_CD Principal Cell ROMK_CD ROMK (Kir1.1) ROMK_CD->Lumen_CD K+ Secretion NaK_ATPase_CD Na/K ATPase Blood_CD Blood (Basolateral) NaK_ATPase_CD->Blood_CD 3Na+ Blood_CD->NaK_ATPase_CD 2K+ VU591_2 This compound VU591_2->ROMK_CD Inhibition

Caption: Role of ROMK in the TAL and Collecting Duct and its inhibition by this compound.

Experimental_Workflow cluster_Discovery Discovery & Initial Characterization cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening (Thallium Flux Assay) ~225,000 compounds Hit_ID Hit Identification (e.g., BNBI) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt VU591_Dev Development of this compound Lead_Opt->VU591_Dev Patch_Clamp Whole-Cell Patch Clamp - Confirm Inhibition - Determine IC50 VU591_Dev->Patch_Clamp Selectivity Selectivity Profiling (>65 other targets) Patch_Clamp->Selectivity MoA Mechanism of Action Studies - Pore Block - Mutagenesis (N171) Patch_Clamp->MoA PK_Studies Pharmacokinetic Studies (Metabolic Stability, Protein Binding) Selectivity->PK_Studies Diuresis_Rat Diuresis Studies in Rats - Oral Dosing - Urine & Electrolyte Measurement Result Result: No Diuresis (Poor PK properties) Diuresis_Rat->Result

Caption: Workflow from high-throughput screening to in vivo testing of this compound.

Logical_Framework cluster_TAL Action in Thick Ascending Limb cluster_CD Action in Collecting Duct Start This compound Administration Inhibit_ROMK_TAL Inhibition of ROMK (Kir1.1) Start->Inhibit_ROMK_TAL Inhibit_ROMK_CD Inhibition of ROMK (Kir1.1) Start->Inhibit_ROMK_CD Reduce_K_Recycle Reduced K+ Recycling to Lumen Impair_NKCC2 Impaired NKCC2 Function Reduce_Na_Reabsorb Reduced Na+ Reabsorption Outcome Natriuresis & Diuresis (Increased Na+ & Water Excretion) Reduce_Na_Reabsorb->Outcome Reduce_K_Secretion Reduced K+ Secretion K_Sparing Potassium-Sparing Effect (Reduced Kaliuresis) K_Sparing->Outcome Accompanies

References

The Structure-Activity Relationship of VU591: A Deep Dive into a Selective Kir1.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of VU591, a potent and selective inhibitor of the renal outer medullary potassium channel (Kir1.1 or ROMK). Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel diuretic agents with improved therapeutic profiles. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

Introduction: The Significance of Kir1.1 and the Emergence of this compound

The Kir1.1 channel, predominantly expressed in the thick ascending limb of Henle's loop and the collecting duct of the kidney, plays a crucial role in potassium homeostasis and sodium reabsorption.[1][2] Inhibition of Kir1.1 presents a promising therapeutic strategy for the development of novel diuretics that can effectively manage hypertension and edema without the dose-limiting side effect of hypokalemia associated with current loop and thiazide diuretics.

The journey to a selective Kir1.1 inhibitor began with the discovery of VU590, a potent but non-selective inhibitor that also targeted the Kir7.1 channel.[3] This lack of selectivity hampered its utility as a chemical probe and a therapeutic lead. The subsequent development of this compound, a structurally related analog, marked a significant breakthrough by demonstrating high potency for Kir1.1 with excellent selectivity over Kir7.1 and a broad panel of other ion channels and receptors.[3][4]

Mechanism of Action: A Pore Blocker with Voltage and Ion Dependence

Site-directed mutagenesis studies have been instrumental in elucidating the precise binding site of this compound. These experiments have identified two key amino acid residues within the pore-lining region of Kir1.1 that are critical for high-affinity binding: Valine 168 (Val168) and Asparagine 171 (Asn171) .[5] Mutation of either of these residues leads to a significant reduction in the sensitivity of the channel to this compound, confirming their direct involvement in the inhibitor-channel interaction.[5]

Mechanism of Action of this compound cluster_channel Kir1.1 Channel Pore Pore Ion Conduction Pathway BindingSite This compound Binding Site (Val168, Asn171) Block Channel Blockage BindingSite->Block Induces This compound This compound This compound->BindingSite Binds to intracellular site K_ions K+ Ions K_ions->Pore Flow through pore K_ions->BindingSite 'Knock-off' effect (displaces this compound)

This compound blocks the Kir1.1 channel by binding to a site within the pore.

Structure-Activity Relationship (SAR)

The development of this compound from its less selective predecessors, VU590 and the initial hit bis-nitro-benzimidazole (BNBI), provides a clear illustration of targeted medicinal chemistry efforts.

Core Scaffold and Key Structural Features

The core structure of this compound is a 2,2'-oxybis(methylene)bis(5-nitro-1H-benzo[d]imidazole). Key modifications from its precursors led to its improved potency and selectivity profile.

  • From VU590 to BNBI: The initial hit, VU590, possessed a 1,4,10-trioxa-7,13-diazacyclopentadecane core.[4] A structurally related hit from the primary screen, BNBI, featuring a simpler bis-nitro-benzimidazole scaffold, was found to be a weak but selective inhibitor of Kir1.1, showing no activity against Kir7.1.[3] This highlighted the importance of the benzimidazole moiety for selectivity.

  • From BNBI to this compound: The critical modification leading to this compound was the introduction of an ether linkage between the two methylene-bis(5-nitro-1H-benzo[d]imidazole) units. This structural change resulted in a dramatic 30-fold increase in potency against Kir1.1 compared to BNBI, while retaining the desired selectivity over Kir7.1.[3]

SAR_Progression VU590 VU590 Potent Kir1.1 Inhibitor (IC50 ≈ 0.22 µM) Non-selective (inhibits Kir7.1) BNBI BNBI Weak Kir1.1 Inhibitor (IC50 ≈ 8 µM) Selective (no Kir7.1 activity) VU590->BNBI Structural Simplification & Identification of Selectivity Core This compound This compound Potent Kir1.1 Inhibitor (IC50 ≈ 0.24 µM) Highly Selective BNBI->this compound Introduction of Ether Linkage (Potency Enhancement)

Evolution of this compound from its precursors.
Quantitative SAR Data

The following table summarizes the inhibitory potency (IC50) of this compound and its key precursors against Kir1.1 and other relevant Kir channels.

CompoundKir1.1 (ROMK) IC50 (µM)Kir7.1 IC50 (µM)Kir2.1 IC50 (µM)Kir4.1 IC50 (µM)Selectivity (Kir1.1 vs Kir7.1)
This compound 0.24[6][7]> 10[4]> 10[4]> 10[4]> 40-fold
VU590 0.22[5]~8[5]> 10> 10~0.0275-fold
BNBI 8[3]> 100[3]--> 12.5-fold

Experimental Protocols

The characterization of this compound and its analogs relies on robust and reproducible experimental assays. The two primary techniques employed are the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed mechanistic studies.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. It utilizes the ability of thallium ions (Tl+), a surrogate for K+, to pass through the channel pore.

Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2). Upon addition of a Tl+-containing buffer, the influx of Tl+ through open channels leads to an increase in fluorescence, which is measured by a fluorescence plate reader. Inhibitors of the channel will reduce the rate of Tl+ influx and thus decrease the fluorescence signal.

Detailed Protocol:

  • Cell Plating: Seed HEK293 cells stably expressing the Kir channel of interest into 384-well plates.

  • Dye Loading: Incubate the cells with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., 2 µM FluoZin-2 AM with 0.02% Pluronic F-127) for 1 hour at room temperature.

  • Washing: Remove the dye-loading solution and wash the cells with an assay buffer to remove extracellular dye.

  • Compound Incubation: Add the test compounds (e.g., this compound and its analogs) at various concentrations to the wells and incubate for a defined period (e.g., 20 minutes).

  • Thallium Addition and Signal Detection: Use a fluorescence plate reader to establish a baseline fluorescence reading. Then, add a stimulus buffer containing Tl+ and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Thallium_Flux_Workflow start Start plate_cells Plate Kir-expressing cells in 384-well plate start->plate_cells load_dye Load cells with Tl+-sensitive dye plate_cells->load_dye wash Wash to remove extracellular dye load_dye->wash add_compound Add test compounds (e.g., this compound) wash->add_compound read_baseline Read baseline fluorescence add_compound->read_baseline add_thallium Add Tl+ stimulus read_baseline->add_thallium read_signal Record fluorescence increase over time add_thallium->read_signal analyze Analyze data and calculate IC50 read_signal->analyze end End analyze->end

Workflow for the thallium flux assay.
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of the ionic currents flowing through the channels.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single cell. This allows for the control of the membrane potential and the measurement of the minute currents passing through the ion channels in the patched membrane.

Detailed Protocol (Whole-Cell Configuration):

  • Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains a high concentration of KCl to mimic the intracellular environment.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Whole-Cell Access: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a series of voltage steps or ramps to elicit channel currents.

  • Compound Application: Perfuse the cell with an external solution containing the test compound (e.g., this compound) at a known concentration.

  • Data Acquisition and Analysis: Record the changes in the current in response to the compound. The percentage of inhibition is calculated by comparing the current amplitude before and after compound application.

Patch_Clamp_Workflow start Start prepare_cells Prepare Kir-expressing cells start->prepare_cells pull_pipette Pull glass micropipette prepare_cells->pull_pipette form_seal Form giga-seal on cell pull_pipette->form_seal whole_cell Establish whole-cell configuration form_seal->whole_cell record_baseline Record baseline Kir currents whole_cell->record_baseline apply_compound Perfuse with this compound record_baseline->apply_compound record_inhibition Record inhibited currents apply_compound->record_inhibition analyze Analyze current inhibition record_inhibition->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound represents a significant advancement in the development of selective Kir1.1 inhibitors. Its favorable potency and selectivity profile, a direct result of targeted medicinal chemistry efforts, make it an invaluable tool for probing the physiological and pathophysiological roles of the Kir1.1 channel. The detailed understanding of its structure-activity relationship, elucidated through a combination of chemical synthesis and robust biophysical assays, provides a solid foundation for the future design of next-generation diuretic agents with enhanced efficacy and safety. The experimental protocols detailed herein serve as a guide for researchers in the field to further explore the pharmacology of Kir channels and to develop novel modulators with therapeutic potential.

References

In-Depth Technical Guide: The In Vitro Effect of VU591 on Potassium Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of VU591, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium (ROMK) channel. This document details the quantitative data on this compound's activity, the experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and Kir1.1

The Kir1.1 channel, encoded by the KCNJ1 gene, is a key player in potassium homeostasis, particularly in the kidney where it contributes to salt reabsorption.[1] Its role in renal physiology makes it a compelling target for the development of novel diuretics. This compound is a small molecule inhibitor that has been identified as a highly selective blocker of Kir1.1 channels.[2] Understanding the precise mechanism and quantitative aspects of this inhibition is crucial for its application as a research tool and for potential therapeutic development.

Quantitative Analysis of this compound Inhibition

This compound is a potent inhibitor of the Kir1.1 channel with an IC50 of 0.24 µM.[1] Its selectivity has been demonstrated against a panel of other Kir channels. The inhibitory activity of this compound is state-dependent, showing both voltage and extracellular potassium concentration dependence, which is characteristic of a pore-blocking mechanism.[1]

Table 1: Selectivity Profile of this compound against a Panel of Inwardly Rectifying Potassium (Kir) Channels
Channel% Inhibition at 10 µM this compoundIC50 (µM)
Kir1.1 (ROMK) ~90%0.24
Kir2.1No significant inhibition> 50
Kir2.3No significant inhibition> 50
Kir4.1No significant inhibition> 50
Kir6.2/SUR117 ± 4%> 50
Kir7.1No significant inhibition> 50
Data sourced from Bhave et al., 2011.[2]
Table 2: Voltage Dependence of Kir1.1 Inhibition by this compound
Membrane PotentialCharacteristic of Block
Hyperpolarized potentialsStronger block
Depolarized potentialsWeaker block
Qualitative description based on the pore-blocker characteristics of this compound.[1]
Table 3: Effect of Extracellular Potassium on this compound Inhibition of Kir1.1
Extracellular K+ ConcentrationCharacteristic of Block
Increased [K+]oReduced inhibitory potency
Decreased [K+]oIncreased inhibitory potency
Qualitative description based on the pore-blocker characteristics of this compound.[3]

Mechanism of Action: Pore Blockade

This compound acts as a pore blocker, physically occluding the ion conduction pathway of the Kir1.1 channel.[1] This mechanism is supported by its voltage- and potassium-dependent inhibition. The binding site for this compound has been identified through mutagenesis studies to be within the cytoplasmic pore of the channel, involving key residues Valine 168 (V168) and Asparagine 171 (N171).[1]

Experimental Workflow: Patch-Clamp Electrophysiology Start Start Cell_Preparation Prepare HEK-293-Kir1.1 Cells for Recording Start->Cell_Preparation Patch_Pipette Prepare Patch Pipette with Intracellular Solution Start->Patch_Pipette Whole_Cell_Configuration Establish Whole-Cell Recording Configuration Cell_Preparation->Whole_Cell_Configuration Patch_Pipette->Whole_Cell_Configuration Voltage_Protocol Apply Voltage Ramp Protocol (-120mV to +120mV) Whole_Cell_Configuration->Voltage_Protocol Baseline_Recording Record Baseline K+ Currents Voltage_Protocol->Baseline_Recording Compound_Application Perfuse with this compound Baseline_Recording->Compound_Application Experimental_Recording Record K+ Currents in presence of this compound Compound_Application->Experimental_Recording Data_Analysis Analyze Current Inhibition, I-V Relationship, and IC50 Experimental_Recording->Data_Analysis End End Data_Analysis->End

References

Initial Investigations into the In Vivo Effects of VU591: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 is a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] While initially investigated for its potential as a novel diuretic, its in vivo efficacy for this application was hampered by poor metabolic stability and high serum protein binding. However, subsequent preliminary in vivo data has suggested a potential role for this compound in the central nervous system, specifically demonstrating an antidepressant-like effect. This technical guide provides a comprehensive overview of the initial in vivo investigations into this compound, detailing its mechanism of action, summarizing available quantitative data, and providing detailed experimental protocols for relevant behavioral assays.

Introduction to this compound

This compound is a second-generation ROMK channel inhibitor developed to improve upon the selectivity of its predecessor, VU590. It exhibits high selectivity for ROMK over other inwardly rectifying potassium (Kir) channels, including Kir2.1, Kir4.1, and Kir7.1.[3][4] this compound acts as a pore blocker of the ROMK channel, with its binding site located within the ion conduction pathway, involving key residues Val168 and Asn171.[4] This selectivity is crucial for minimizing off-target effects.

Initial preclinical studies targeting ROMK channels in the kidney aimed to induce diuresis. However, oral administration of this compound in rats failed to produce a significant diuretic effect, which was attributed to its unfavorable pharmacokinetic properties.[5] This led to the exploration of alternative in vivo applications for this compound, leveraging the expression of ROMK channels in other tissues, including the brain.

Data Presentation

This section summarizes the available quantitative data for this compound, focusing on its in vitro inhibitory activity and the preliminary in vivo behavioral data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (µM)Reference
ROMK (Kir1.1)Thallium Flux Assay0.24[1][6]
ROMK (Kir1.1)Electrophysiology~0.3[4]
Kir2.1Not Specified>10[3]
Kir4.1Not Specified>10[3]
Kir7.1Not Specified>10[3]
Table 2: Preliminary In Vivo Antidepressant-like Effect of this compound
Animal ModelBehavioral TestAdministration RouteDoseObserved EffectData Source
Not SpecifiedTail Suspension Test (TST)Intracerebroventricular (i.c.v.)1.842 µgSignificantly decreased immobility time[1][2]

Note: The data in Table 2 is based on information from a commercial supplier and a peer-reviewed publication on a similar compound has been used to provide detailed protocols in the subsequent sections.

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to assessing the in vivo antidepressant-like effects of ROMK inhibitors. The protocols are based on a study investigating the effects of a selective ROMK channel blocker peptide, tertiapin-RQ, which demonstrated antidepressant-like effects in mice. These methods are directly applicable to the investigation of this compound's neurological effects.

Intracerebroventricular (i.c.v.) Cannulation and Injection

This protocol describes the surgical procedure for implanting a guide cannula for direct administration of substances into the cerebral ventricles of mice.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical drill

  • Suturing material

  • Injection pump and syringe

Procedure:

  • Anesthetize the mouse and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Determine the coordinates for the lateral ventricle (e.g., anteroposterior: -0.2 mm from bregma; mediolateral: ±1.0 mm from the midline; dorsoventral: -2.5 mm from the skull surface).

  • Drill a small hole at the determined coordinates.

  • Lower the guide cannula to the target depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the cannula implant.

  • Allow the animal to recover for at least one week before injections.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the syringe pump.

  • Infuse the desired volume of this compound solution (e.g., 1-5 µL) over a set period (e.g., 1-2 minutes).

  • Leave the injection cannula in place for an additional minute to allow for diffusion before replacing the dummy cannula.

Tail Suspension Test (TST)

The TST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Materials:

  • Tail suspension apparatus (a box or chamber with a hook or bar for suspension)

  • Adhesive tape

  • Timer

Procedure:

  • Acclimatize the mice to the testing room for at least one hour before the experiment.

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by the taped tail from the hook or bar in the suspension apparatus. The mouse should be positioned so that it cannot reach any surfaces.

  • Start the timer immediately upon suspension and record the session, typically for 6 minutes.

  • An observer, blind to the experimental conditions, scores the total time the mouse remains immobile during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another common behavioral test for assessing antidepressant efficacy.

Materials:

  • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter)

  • Water (23-25°C)

  • Timer

Procedure:

  • Fill the cylinder with water to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.

  • Gently place the mouse into the water.

  • The test is typically conducted for 6 minutes. A pre-test of 15 minutes may be performed 24 hours prior to the actual test to induce a stable baseline of immobility.

  • During the 6-minute test, an observer, blind to the treatment groups, records the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • A reduction in immobility time is interpreted as an antidepressant-like effect.

Visualization of Pathways and Workflows

Proposed Signaling Pathway of ROMK Inhibition in Neurons

The inhibition of ROMK channels in neurons is hypothesized to increase neuronal excitability, which may contribute to its antidepressant-like effects. The following diagram illustrates this proposed pathway.

G cluster_neuron Neuron This compound This compound ROMK ROMK (Kir1.1) Channel This compound->ROMK Inhibition K_efflux K+ Efflux ROMK->K_efflux Decreased Depolarization Membrane Depolarization K_efflux->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Neurotransmitter Altered Neurotransmitter Release Excitability->Neurotransmitter Antidepressant Antidepressant-like Effect Neurotransmitter->Antidepressant

Caption: Proposed signaling pathway of this compound in neurons.

Experimental Workflow for In Vivo Behavioral Testing

The following diagram outlines the logical flow of the in vivo experiments to assess the antidepressant-like effects of this compound.

G start Start cannulation i.c.v. Cannulation Surgery start->cannulation recovery Recovery Period (≥ 1 week) cannulation->recovery randomization Animal Randomization recovery->randomization vehicle Vehicle Control Group randomization->vehicle Group 1 This compound This compound Treatment Group randomization->this compound Group 2 injection i.c.v. Injection vehicle->injection This compound->injection tst Tail Suspension Test (TST) injection->tst Behavioral Assay 1 fst Forced Swim Test (FST) injection->fst Behavioral Assay 2 data_analysis Data Analysis: Immobility Time tst->data_analysis fst->data_analysis end End data_analysis->end

Caption: Experimental workflow for behavioral testing.

Conclusion

The initial investigations into the in vivo effects of this compound have revealed a potential therapeutic avenue beyond its originally intended diuretic application. While its pharmacokinetic profile presents challenges for systemic administration, direct central administration has shown promise in preclinical models of depression. The data, though preliminary, suggests that inhibition of ROMK channels in the brain warrants further investigation as a novel mechanism for antidepressant drug development. This technical guide provides the foundational information and methodologies for researchers to build upon these initial findings and further explore the in vivo effects of this compound and other ROMK inhibitors on the central nervous system.

References

The Discovery and Development of VU591: A Selective Kir1.1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The renal outer medullary potassium (K+) channel, Kir1.1 (or ROMK), has emerged as a compelling therapeutic target for a new class of diuretics.[1][2][3][4][5] These novel agents aim to increase urine output and lower blood pressure without the risk of hypokalemia, a common and dangerous side effect of existing loop diuretics.[1][2] The development of selective Kir1.1 inhibitors has been a key step in validating this therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of VU591, a potent and selective small-molecule inhibitor of Kir1.1.

From High-Throughput Screening to a Selective Probe

The journey to this compound began with a high-throughput screening (HTS) campaign of approximately 125,000 to 225,000 small molecules to identify modulators of Kir1.1.[1][6][7] This initial effort led to the discovery of VU590, a submicromolar inhibitor of Kir1.1.[1][8] However, VU590 also exhibited inhibitory activity against Kir7.1, another potassium channel co-expressed in the nephron, limiting its utility as a selective probe for studying Kir1.1 function in the kidney.[1][2]

A structurally related hit from the primary screen, bis-nitro-benzimidazole (BNBI), offered a path forward.[6] While BNBI was a much weaker inhibitor of Kir1.1 than VU590, it was highly selective, showing no activity against Kir7.1 at concentrations up to 100 µM.[6] This promising selectivity profile made BNBI an ideal starting point for a medicinal chemistry campaign to improve potency.

The key structural difference between the potent but non-selective VU590 and the weak but selective BNBI was the presence of an ether oxygen in the linker region of VU590.[6] Reasoning that this feature might enhance potency, researchers synthesized an analog of BNBI that incorporated an ether oxygen into its linker. This modification resulted in a remarkable 30-fold increase in potency against Kir1.1, giving rise to this compound.[6] Importantly, this significant gain in potency was achieved without compromising the excellent selectivity over Kir7.1.[6]

Discovery_of_this compound cluster_0 High-Throughput Screening cluster_1 Initial Hits cluster_2 Medicinal Chemistry Optimization cluster_3 Lead Compound HTS ~125,000 Compounds Screened VU590 VU590 (Potent, Non-selective) HTS->VU590 Identified BNBI BNBI (Weak, Selective) HTS->BNBI Identified Optimization Structure-Activity Relationship (SAR) - Addition of Ether Oxygen BNBI->Optimization Starting Point This compound This compound (Potent, Selective) Optimization->this compound Synthesized

Figure 1: Discovery workflow of the Kir1.1 inhibitor this compound.

Quantitative Analysis of Inhibitor Potency and Selectivity

The potency and selectivity of this compound and its precursors were rigorously evaluated using various electrophysiological and ion flux assays. The data clearly demonstrates the successful optimization of a weak, selective hit into a potent and highly selective inhibitor.

CompoundTargetIC50Assay TypeReference
This compound Kir1.1 (ROMK) 0.24 µM Not specified[9][10][11]
Kir1.1 (rat)300 nMElectrophysiology[1]
Kir1.1 (human)240 nMNot specified[6]
Kir6.2/SUR1> 30 µM (17% inhibition at 10 µM)Electrophysiology[1]
Kir7.1No effect at 10 µMElectrophysiology[1]
Kir2.1, Kir2.3, Kir4.1No effect at 10 µMElectrophysiology[1]
VU590 Kir1.1 (ROMK)290 nMElectrophysiology[1]
Kir7.1~8 µMNot specified[6][7]
BNBI Kir1.1 (ROMK)8 µMNot specified[6]
Kir7.1No effect at 100 µMNot specified[6]

Table 1: Potency and Selectivity of this compound and its Precursors.

Mechanism of Action: An Intracellular Pore Blocker

Electrophysiological studies have revealed that this compound acts as an intracellular pore blocker of the Kir1.1 channel.[1][2] The block is voltage-dependent, a characteristic feature of inhibitors that bind within the ion conduction pathway.[6][7] Further investigations combining computational modeling, in silico docking, and site-directed mutagenesis have identified two key amino acid residues in the upper pore region of Kir1.1 that are critical for this compound binding: Valine 168 (V168) and Asparagine 171 (N171).[7][12] Mutation of either of these residues leads to a significant reduction in the sensitivity of the channel to this compound.[7][12] The unique presence of asparagine at position 171 in Kir1.1, as opposed to aspartate or glutamate in most other Kir channels, is thought to be a major determinant of this compound's selectivity.[7][12]

Mechanism_of_Action cluster_channel Kir1.1 Channel Pore cluster_inhibitor Inhibitor Upper_Pore Upper Pore Region V168 V168 N171 N171 Ion_Pathway Ion Conduction Pathway This compound This compound This compound->V168 Binds to This compound->N171 Binds to This compound->Ion_Pathway Enters from intracellular side

Figure 2: Proposed binding site of this compound in the Kir1.1 channel pore.

Experimental Protocols

The discovery and characterization of this compound relied on a suite of specialized assays. Below are detailed methodologies for the key experiments.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay is a cornerstone for identifying Kir channel modulators in a high-throughput format.[3][13][14] It leverages the permeability of potassium channels to thallium ions (Tl+), which can be detected by a fluorescent dye.

  • Cell Culture: HEK-293 cells stably expressing the Kir1.1 channel are seeded into 384- or 1536-well microplates and incubated overnight.[3][14]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluoZin-2) in a buffer solution.

  • Compound Addition: The small-molecule library compounds are added to the wells at a defined concentration (e.g., 10 µM).[15]

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium is added to the wells. The influx of Tl+ through open Kir1.1 channels leads to an increase in fluorescence, which is measured in real-time using a fluorescence plate reader.[13]

  • Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. A decrease in the fluorescence signal in the presence of a compound indicates inhibition of the channel.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the potency and mechanism of action of ion channel modulators.[1][16]

  • Cell Preparation: HEK-293 cells transfected with the Kir channel of interest are cultured on glass coverslips.[1]

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage ramps or steps are applied to elicit inward and outward currents through the Kir channels.[16] Currents are recorded before and after the application of this compound at various concentrations.

  • Data Analysis: The inhibition of current amplitude at different compound concentrations is used to generate a dose-response curve and calculate the IC50 value.[16]

Experimental_Workflow cluster_HTS High-Throughput Screening cluster_Electro Electrophysiology Validation HTS_Start Start HTS Cell_Seeding Seed Kir1.1-expressing cells HTS_Start->Cell_Seeding Dye_Loading Load with Tl+-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add library compounds Dye_Loading->Compound_Addition Tl_Stimulation Stimulate with Tl+ Compound_Addition->Tl_Stimulation Fluorescence_Reading Read fluorescence Tl_Stimulation->Fluorescence_Reading HTS_End Identify Hits Fluorescence_Reading->HTS_End Electro_Start Start Validation HTS_End->Electro_Start Validate Hits Cell_Prep Prepare transfected cells Electro_Start->Cell_Prep Patch_Pipette Form gigaohm seal Cell_Prep->Patch_Pipette Whole_Cell Establish whole-cell configuration Patch_Pipette->Whole_Cell Voltage_Clamp Apply voltage protocol Whole_Cell->Voltage_Clamp Compound_Perfuse Perfuse with compound Voltage_Clamp->Compound_Perfuse Record_Current Record ionic currents Compound_Perfuse->Record_Current Electro_End Determine IC50 and Mechanism of Action Record_Current->Electro_End

Figure 3: General experimental workflow for Kir1.1 inhibitor discovery.

The Role of Kir1.1 in Renal Physiology

Kir1.1 plays a crucial role in potassium homeostasis and salt reabsorption in the kidney.[3][5][17] In the thick ascending limb of Henle's loop, Kir1.1 recycles potassium back into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), the target of loop diuretics.[6] In the collecting duct, Kir1.1 is the primary channel for potassium secretion.[1] By inhibiting Kir1.1, a small molecule like this compound can disrupt both of these processes. Inhibition in the thick ascending limb reduces NaCl reabsorption, leading to a diuretic effect, while inhibition in the collecting duct reduces potassium secretion, thus preventing hypokalemia.

Renal_Physiology cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct cluster_Inhibitor Inhibitor Action cluster_Outcome Therapeutic Outcome Kir11_TAL Kir1.1 K_Recycling K+ Recycling Kir11_TAL->K_Recycling mediates NKCC2 NKCC2 NaCl_Reabsorption NaCl Reabsorption NKCC2->NaCl_Reabsorption drives K_Recycling->NKCC2 enables Diuresis Diuresis NaCl_Reabsorption->Diuresis Inhibition leads to Kir11_CD Kir1.1 K_Secretion K+ Secretion Kir11_CD->K_Secretion mediates K_Sparing K+ Sparing K_Secretion->K_Sparing Inhibition leads to This compound This compound This compound->Kir11_TAL Inhibits This compound->Kir11_CD Inhibits

Figure 4: Role of Kir1.1 in the kidney and the effect of this compound.

Conclusion

The development of this compound represents a significant advancement in the pharmacology of Kir channels. Through a systematic process of high-throughput screening, hit-to-lead optimization, and detailed mechanistic studies, a potent and highly selective inhibitor of Kir1.1 was created. This compound has proven to be an invaluable tool for dissecting the physiological roles of Kir1.1 and has provided crucial validation for the concept of Kir1.1 inhibition as a novel diuretic strategy. The methodologies and insights gained from the discovery of this compound will undoubtedly pave the way for the development of future clinical candidates targeting this important ion channel.

References

Methodological & Application

Application Notes and Protocols for VU591 Electrophysiology in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 is a selective inhibitor of the inward-rectifier potassium channel Kir1.1 (also known as ROMK), which plays a crucial role in potassium homeostasis in the kidney.[1] Understanding the electrophysiological effects of this compound is essential for research into renal function and for the development of novel diuretics. These application notes provide a detailed protocol for the characterization of this compound effects on Kir1.1 channels heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch-clamp technique.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with Kir1.1 channels.

Table 1: Pharmacological Properties of this compound on Kir1.1 Channels

ParameterValueCell TypeMethodReference
IC50240 nMHEK293Patch-clamp[1]
SelectivitySelective over 65 other ion channels, transporters, and receptorsVariousPatch-clamp, Radioligand binding[1]

Table 2: Typical Electrophysiological Parameters for Kir1.1 Currents in HEK293 Cells

ParameterTypical Value/RangeNotes
Reversal Potential (Erev)~0 mV (in symmetrical K+)Dependent on the intra- and extracellular K+ concentrations.
Inward Current AmplitudeVariableDependent on expression level and holding potential.
Outward Current AmplitudeSmaller than inward currentCharacteristic of inward rectification.
Holding Potential-70 mV to -90 mVTo ensure a stable baseline current.
Voltage Ramp Protocol-120 mV to +60 mVUsed to elicit both inward and outward currents.[2]

Signaling Pathway

The activity of Kir1.1 (ROMK) channels is modulated by various intracellular signaling pathways. This compound acts as a direct pore blocker, but understanding the cellular context of Kir1.1 regulation is crucial for interpreting experimental results.

Kir1_1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Kir1_1 Kir1.1 (ROMK) K_in K+ Kir1_1->K_in Efflux Internalization Channel Internalization Kir1_1->Internalization Endocytosis K_out K+ K_out->Kir1_1 Influx PTK Protein Tyrosine Kinase (PTK) PTK->Kir1_1 Phosphorylation (Inhibition) SGK1 SGK1 SGK1->Kir1_1 Increases Surface Expression MAPK MAPK Pathway MAPK->Kir1_1 Regulation This compound This compound This compound->Kir1_1 Pore Block Electrophysiology_Workflow start Start cell_prep HEK293 Cell Culture and Transfection with Kir1.1 start->cell_prep patching Obtain Gigaohm Seal and Establish Whole-Cell Configuration cell_prep->patching baseline Record Stable Baseline Kir1.1 Currents (Voltage Ramp Protocol) patching->baseline drug_app Perfuse with this compound (Varying Concentrations) baseline->drug_app recording Record Currents until Steady-State Block is Reached drug_app->recording washout Washout with Control External Solution recording->washout analysis Data Analysis: - Measure Current Inhibition - Calculate IC50 washout->analysis end End analysis->end

References

Application Notes and Protocols for VU591 in Neuronal Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of VU591, a selective small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1 (also known as ROMK), in patch-clamp electrophysiological studies of neurons.

Introduction

Inwardly rectifying potassium (Kir) channels play a pivotal role in regulating neuronal excitability by contributing to the resting membrane potential and modulating the threshold for action potential firing.[1][2] The Kir1.1 channel, encoded by the KCNJ1 gene, is a member of this family. While its primary role is recognized in renal potassium secretion, emerging evidence suggests its presence and functional significance in the nervous system. This compound is a potent and selective blocker of the Kir1.1 channel, making it an invaluable tool for elucidating the specific contributions of this channel to neuronal physiology and pathophysiology.[3][4]

This compound acts as a pore blocker, physically occluding the ion conduction pathway of the Kir1.1 channel.[3][4] This blockade is voltage-dependent and occurs from the intracellular side of the channel.[3] Its high selectivity for Kir1.1 over other Kir channel subtypes and a wide range of other ion channels, receptors, and transporters makes it a precise pharmacological tool to dissect the function of Kir1.1 in complex neuronal circuits.[3][4]

Data Presentation

Quantitative Data for this compound
ParameterValueChannel/TargetCommentsReference
IC50 ~240 nMKir1.1 (ROMK)Potent inhibition of the target channel.[3]
IC50 ~300 nMKir1.1 (ROMK)Consistent potency reported across studies.[4][5]
Selectivity No significant effect at 10 µMKir2.1, Kir4.1Demonstrates high selectivity over other Kir subfamilies.[5]
Selectivity IC50 > 30 µMKir7.1Over 100-fold selectivity against the closely related Kir7.1.[3]
Selectivity Profile Selective over >70Ion channels, transporters, receptorsBroad selectivity panel confirms specificity.[4]
Binding Site V168 and N171Kir1.1 Pore RegionLocated in the "upper" pore region of the channel.[3][4]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Neuronal Kir1.1 Currents

This protocol outlines the procedure for recording Kir1.1-mediated currents from cultured neurons or neurons in acute brain slices using the whole-cell patch-clamp technique and examining the effect of this compound.

Materials:

  • Cells: Cultured neurons or acute brain slices.

  • External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal Solution: Containing (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Patch Pipettes: Borosilicate glass, 3-7 MΩ resistance.

  • Patch-Clamp Amplifier and Data Acquisition System.

Procedure:

  • Preparation:

    • Prepare acute brain slices or plate cultured neurons on coverslips.

    • Prepare external and internal solutions. Filter the external solution.

    • Prepare fresh dilutions of this compound in the external solution on the day of the experiment. A final concentration in the range of 1-10 µM is recommended to ensure complete channel block, though lower concentrations can be used for dose-response studies. The final DMSO concentration should be kept below 0.1%.

  • Recording Setup:

    • Transfer the coverslip or brain slice to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with oxygenated external solution at a rate of 1.5-2 mL/min.

    • Pull patch pipettes and fill with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Switch to voltage-clamp mode. Hold the neuron at a potential of -70 mV.

    • To measure Kir currents, apply a series of voltage steps from -120 mV to +40 mV in 10 mV increments. The characteristic inward rectification will be observed as a larger inward current at potentials negative to the potassium reversal potential and a smaller outward current at positive potentials.

    • Establish a stable baseline recording of Kir currents in the control external solution.

  • Application of this compound:

    • Switch the perfusion to the external solution containing the desired concentration of this compound.

    • Allow at least 2-5 minutes for the drug to equilibrate and for the block to reach a steady state. The onset of block by VU590, a related compound, was noted to be slow, requiring up to 2 minutes for full effect.[5]

    • Record the currents again using the same voltage-step protocol. A significant reduction in the inward current is expected.

  • Washout:

    • To test for reversibility, switch the perfusion back to the control external solution. Washout may be incomplete.[5]

Current-Clamp Recording to Assess Neuronal Excitability

This protocol is designed to investigate the effect of this compound on the resting membrane potential and action potential firing properties of neurons.

Materials:

  • Same as for the voltage-clamp protocol.

Procedure:

  • Establish a Whole-Cell Recording:

    • Follow steps 1-3 of the voltage-clamp protocol to obtain a stable whole-cell recording.

  • Data Acquisition:

    • Switch to current-clamp mode.

    • Measure the resting membrane potential of the neuron.

    • Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms duration) to elicit action potentials and assess the neuron's input-output relationship.

    • Record a stable baseline of the resting membrane potential and firing properties.

  • Application of this compound:

    • Perfuse the chamber with the external solution containing this compound (e.g., 1-10 µM).

    • Monitor the resting membrane potential. A depolarization is expected as the Kir1.1 channels are blocked.

    • Once the membrane potential has stabilized, repeat the current injection protocol. An increase in the number of action potentials fired for a given current step is anticipated, indicating increased neuronal excitability.

  • Washout:

    • Perfuse with the control external solution to assess the reversibility of the effect.

Visualizations

Signaling Pathways and Experimental Workflows

VU591_Mechanism_of_Action This compound Mechanism of Action cluster_channel Kir1.1 Channel Extracellular Extracellular Membrane Cell Membrane Intracellular Intracellular Pore Pore V168 V168 Pore->V168 N171 N171 Pore->N171 K_ion_flow K+ Efflux Blocked This compound This compound This compound->Pore Binds to V168 & N171

Caption: Mechanism of this compound as a pore blocker of the Kir1.1 channel.

Patch_Clamp_Workflow Patch-Clamp Experimental Workflow with this compound Start Start Prepare_Solutions Prepare External & Internal Solutions Start->Prepare_Solutions Obtain_Recording Obtain Whole-Cell Patch-Clamp Recording Prepare_Solutions->Obtain_Recording Baseline Record Baseline Currents/Activity Obtain_Recording->Baseline Apply_this compound Apply this compound (1-10 µM) Baseline->Apply_this compound Record_Effect Record Effect of this compound Apply_this compound->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record After Washout Washout->Record_Washout End End Record_Washout->End

Caption: Experimental workflow for a patch-clamp study using this compound.

Neuronal_Excitability_Effect Expected Effect of this compound on Neuronal Excitability This compound This compound Block_Kir11 Blockade of Kir1.1 Channels This compound->Block_Kir11 Decrease_K_Efflux Decreased K+ Efflux Block_Kir11->Decrease_K_Efflux Depolarization Membrane Depolarization Decrease_K_Efflux->Depolarization Closer_to_Threshold Resting Potential Closer to Action Potential Threshold Depolarization->Closer_to_Threshold Increased_Excitability Increased Neuronal Excitability (Increased Firing Rate) Closer_to_Threshold->Increased_Excitability

Caption: Logical flow of how this compound increases neuronal excitability.

References

Methodology for In Vivo Administration of VU591 in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of 0.24 μM.[1] This channel plays a crucial role in potassium homeostasis and renal function. These application notes provide detailed protocols for the in vivo administration of this compound in rats for preclinical research, covering oral and intravenous routes. Due to limited publicly available data on the in vivo administration of this compound, this document combines compound-specific information with established general methodologies for rodent drug administration. Researchers should consider the provided protocols as a starting point and may need to optimize them for their specific experimental needs.

Data Presentation

Pharmacokinetic Parameters of a ROMK Inhibitor in Sprague-Dawley Rats
ParameterValue
Clearance (Cl)23 - 58 L/kg
Oral Bioavailability (Fpo)Not explicitly stated
Half-life (t1/2)0.62 - 2.0 h
Reference Compound (R,S)-28 [2]

Experimental Protocols

Protocol 1: Oral Administration of this compound via Gavage

Oral gavage is a common method for precise oral dosing in rats.[3][4][5][6][7]

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Ethanol, 40% PEG400, 50% Saline)[8]

  • Sterile water or saline for lubrication

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[6]

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize rats to the experimental conditions to minimize stress.

    • Weigh each rat accurately to determine the correct dosing volume.

  • This compound Formulation Preparation (Example):

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For a working solution, dilute the stock in the vehicle to the desired final concentration. A previously attempted oral dose for this compound in rats was 100 mg/kg.[8]

    • Ensure the final solution is homogenous. Sonication may be required.

  • Gavage Administration:

    • Gently restrain the rat. Proper restraint is crucial to prevent injury to the animal and the researcher.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

    • Lubricate the tip of the gavage needle with sterile water or saline.

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without force.

    • Administer the this compound solution slowly and steadily.

    • Withdraw the needle gently.

    • Monitor the animal for any signs of distress after the procedure.

Important Considerations:

  • A study that administered 100 mg/kg of this compound orally to rats reported no significant diuretic effect, and the researchers subsequently switched to a different ROMK inhibitor.[8][9] This suggests potential issues with oral absorption or efficacy at this dose in the tested formulation.

  • The maximum oral gavage volume for rats is typically up to 20 ml/kg.[3][4]

Protocol 2: Intravenous Administration of this compound

Intravenous injection ensures immediate and complete bioavailability. The lateral tail vein is the most common site for IV injections in rats.[10][11][12][13][14]

Materials:

  • This compound

  • Sterile, injectable-grade vehicle (e.g., saline, PBS with a solubilizing agent if necessary)

  • 25-27 gauge needles[11][14]

  • 1 mL syringes

  • Restraining device for rats

  • Heat lamp or warming pad to dilate the tail veins

Procedure:

  • Animal Preparation:

    • Weigh the rat for accurate dose calculation.

    • Place the rat in a restraining device.

    • Warm the tail using a heat lamp or warming pad to increase the visibility of the lateral tail veins.

  • This compound Formulation Preparation:

    • Prepare a sterile, injectable solution of this compound. The exact vehicle will depend on the solubility of this compound. A common approach is to use a co-solvent system, ensuring the final solution is clear and free of particulates.

    • Note: A specific intravenous dose for this compound in rats is not available in the cited literature. Researchers must determine the appropriate dose based on the compound's in vitro potency and preliminary dose-ranging studies.

  • Intravenous Injection:

    • Swab the tail with 70% ethanol.

    • With the bevel of the needle facing up, insert the needle into the lateral tail vein.

    • A successful insertion may be indicated by a flash of blood in the needle hub.

    • Inject the this compound solution slowly. Resistance during injection may indicate improper needle placement.

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Important Considerations:

  • The maximum bolus for intravenous injection in rats is typically 5 ml/kg.[14]

  • Care must be taken to avoid accidental injection outside the vein, which can cause tissue damage.

Mandatory Visualizations

Signaling Pathway of ROMK and Inhibition by this compound

ROMK_Signaling cluster_regulation Regulatory Kinases PKA Protein Kinase A ROMK ROMK (Kir1.1) Channel PKA->ROMK Phosphorylates & Activates SGK1 SGK1 SGK1->ROMK Regulates Insertion PTK Src-family PTK PTK->ROMK Phosphorylates & Inhibits K_efflux K+ Efflux ROMK->K_efflux Mediates This compound This compound This compound->ROMK Blocks Pore Experimental_Workflow cluster_admin Administration Route start Start acclimatization Animal Acclimatization start->acclimatization weighing Weigh Animal acclimatization->weighing formulation Prepare this compound Formulation weighing->formulation oral Oral Gavage formulation->oral iv Intravenous Injection formulation->iv monitoring Post-administration Monitoring oral->monitoring iv->monitoring endpoint Endpoint Measurement (e.g., Pharmacokinetics, Pharmacodynamics) monitoring->endpoint end End endpoint->end

References

VU591: A Pharmacological Tool for Investigating Inwardly Rectifying Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel, Kir1.1 (also known as ROMK)[1][2]. As a member of the Kir channel family, Kir1.1 plays a crucial role in potassium homeostasis, particularly in the kidney where it is involved in salt reabsorption[3][4]. The discovery of this compound has provided a valuable tool for dissecting the physiological and pathological roles of Kir1.1. While its primary application lies in the acute and reversible block of Kir1.1 channel function, its utility can be extended to investigate the cellular dynamics of ion channel trafficking and localization, albeit with careful experimental design. This document provides detailed application notes and protocols for the use of this compound in studying Kir channels.

Mechanism of Action

This compound acts as a pore blocker, accessing its binding site from the intracellular side of the channel[1][2]. This mechanism of action leads to a voltage-dependent block of the channel, effectively inhibiting the flow of potassium ions.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of this compound and related compounds on various Kir channels. This information is crucial for designing experiments and interpreting results.

CompoundTarget Kir ChannelIC50 (µM)Selectivity ProfileReference
This compound Kir1.1 (ROMK)~0.29Selective over Kir2.x, Kir4.1, and Kir7.1[1][2]
VU590Kir1.1 (ROMK)~0.24Also inhibits Kir7.1 (IC50 ~8 µM)[2]
VU573Kir3.1/3.2, Kir2.3, Kir7.1~1.9 (GIRK)Preferentially inhibits GIRK, Kir2.3, and Kir7.1 over Kir1.1 and Kir2.1[5][6]
Barium (Ba²⁺)General Kir blockerMicromolar rangeNon-selective within the Kir family[2]

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Plasma Membrane Kir1_1 Kir1.1 Channel This compound This compound (intracellular) Pore This compound->Pore Blockade K_ion K+ ion K_ion->Pore Influx/Efflux

Figure 1: Mechanism of this compound action as an intracellular pore blocker of the Kir1.1 channel.

cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HEK293 expressing Kir1.1) B 2. Treatment - Vehicle (Control) - this compound A->B C 3. Functional Assay (Electrophysiology or Thallium Flux) B->C D 4. Data Analysis (Measure inhibition of K+ current) C->D

Figure 2: General experimental workflow for assessing the inhibitory effect of this compound on Kir1.1 channel function.

cluster_trafficking Proposed Workflow for Trafficking Studies A 1. Cell Culture (Kir1.1-expressing cells) B 2. Chronic this compound Treatment (vs. Vehicle Control) A->B C 3. Trafficking Assay - Immunofluorescence - Cell Surface Biotinylation B->C D 4. Quantification (e.g., Surface vs. Total Protein) C->D

Figure 3: Proposed experimental workflow to investigate the effects of chronic this compound treatment on Kir1.1 channel trafficking and localization.

Experimental Protocols

Note: While this compound is a well-established inhibitor of Kir1.1 channel function, its use in directly studying ion channel trafficking and localization is not extensively documented. The following protocols describe standard methods for assessing channel function and localization. The immunofluorescence and cell surface biotinylation protocols are provided as established methods that could be adapted to investigate the effects of chronic this compound treatment on Kir1.1 trafficking.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the inhibitory effect of this compound on Kir1.1 currents in real-time.

Materials:

  • Cells expressing Kir1.1 (e.g., HEK293, CHO)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Barium Chloride (BaCl₂) solution (e.g., 2 mM in external solution)

Procedure:

  • Culture cells expressing Kir1.1 on glass coverslips.

  • Prepare fresh external and internal solutions.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Kir1.1 currents using a voltage-step or voltage-ramp protocol (e.g., holding potential of -80 mV, with steps from -120 mV to +60 mV).

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Perfuse the cell with the this compound-containing solution and record the currents until a steady-state inhibition is reached.

  • To determine the maximal inhibition, at the end of the experiment, perfuse with an external solution containing 2 mM BaCl₂ to block the remaining Kir currents.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., -120 mV) before and after this compound application. Calculate the percentage of inhibition.

Protocol 2: Thallium Flux Assay

This is a high-throughput method to screen for modulators of Kir channel activity. It relies on the fact that Kir channels are permeable to thallium (Tl⁺), and a fluorescent dye is used to detect Tl⁺ influx.

Materials:

  • Cells stably expressing Kir1.1

  • Black-walled, clear-bottom 96- or 384-well plates

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing Tl₂SO₄)

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Seed Kir1.1-expressing cells into the multi-well plates and grow to confluence.

  • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

  • Remove the culture medium and add the dye loading solution to each well. Incubate for 60-90 minutes at room temperature.

  • During incubation, prepare a plate with different concentrations of this compound.

  • After incubation, transfer the compound plate to the fluorescence plate reader.

  • Initiate the assay by adding the Stimulus Buffer containing Tl⁺.

  • Measure the fluorescence intensity over time. The influx of Tl⁺ through open Kir1.1 channels will cause an increase in fluorescence.

  • Analyze the data by calculating the rate of fluorescence increase. The inhibitory effect of this compound will be observed as a reduction in the rate of Tl⁺ influx.

Protocol 3: Immunofluorescence for Kir1.1 Localization (Proposed Application for this compound)

This protocol can be used to visualize the subcellular localization of Kir1.1 and to investigate if chronic this compound treatment alters its distribution.

Materials:

  • Cells expressing an epitope-tagged Kir1.1 (e.g., HA-Kir1.1, Myc-Kir1.1)

  • Glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the epitope tag

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Grow cells on glass coverslips.

  • Treat the cells with this compound at a desired concentration and for a specific duration (e.g., 24 hours). Include a vehicle-treated control.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize the localization of Kir1.1 using a fluorescence microscope. Compare the staining pattern between control and this compound-treated cells to assess any changes in localization (e.g., plasma membrane vs. intracellular compartments).

Protocol 4: Cell Surface Biotinylation (Proposed Application for this compound)

This biochemical assay allows for the quantification of the amount of Kir1.1 protein present on the cell surface. It can be used to determine if chronic this compound treatment alters the surface expression of the channel.

Materials:

  • Cells expressing epitope-tagged Kir1.1

  • This compound

  • Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)

  • Quenching buffer (e.g., 100 mM glycine in PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Culture cells to confluence in culture dishes.

  • Treat cells with this compound or vehicle for the desired time.

  • Wash cells twice with ice-cold PBS.

  • Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice to label surface proteins.

  • Quench the reaction by washing with quenching buffer.

  • Lyse the cells in lysis buffer and collect the total cell lysate.

  • Take an aliquot of the total lysate for later analysis ("Total" fraction).

  • Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C to pull down biotinylated (surface) proteins.

  • Wash the beads extensively with lysis buffer.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer ("Surface" fraction).

  • Run the "Total" and "Surface" fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Perform Western blotting using the primary antibody against the epitope tag of Kir1.1.

  • Detect the protein bands using an HRP-conjugated secondary antibody and chemiluminescence.

  • Quantify the band intensities to determine the ratio of surface to total Kir1.1 expression and compare between control and this compound-treated samples.

Conclusion

This compound is a powerful and selective tool for the functional inhibition of Kir1.1 channels. The primary and well-established application of this compound is in electrophysiological and ion flux assays to study the role of Kir1.1 in cellular physiology and for screening for novel channel modulators. While its direct use in studying ion channel trafficking is not yet a mainstream application, the provided protocols for immunofluorescence and cell surface biotinylation offer a framework for investigating the potential long-term effects of channel blockade on the cellular localization and surface expression of Kir1.1. Such studies could reveal novel regulatory mechanisms that link channel activity to its cellular trafficking. Researchers are encouraged to carefully design and validate these proposed trafficking experiments to ensure the observed effects are specific to the chronic inhibition by this compound.

References

Application Notes and Protocols: VU591 Hydrochloride Salt vs. Freebase in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU591 is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] As a pore blocker of the channel, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of Kir1.1 and as a potential therapeutic agent.[2][4] This document provides a comparative overview of this compound hydrochloride salt and its corresponding freebase form, offering detailed application notes and experimental protocols to guide researchers in their use.

In drug development and experimental research, the choice between a salt and a freebase form of a compound can significantly impact its handling, solubility, stability, and bioavailability.[5] Hydrochloride salts are frequently utilized to enhance the aqueous solubility and stability of basic compounds like this compound.[5] This document will delineate the practical differences between the two forms to aid in experimental design and execution.

Physicochemical Properties and Handling

The hydrochloride salt and freebase of this compound exhibit key differences in their physical and chemical properties, which are crucial for their appropriate use in experiments. A summary of these properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of this compound Hydrochloride Salt and Freebase

PropertyThis compound Hydrochloride SaltThis compound FreebaseGeneral Considerations for Researchers
Molecular Formula C₁₆H₁₂N₆O₅ · HClC₁₆H₁₂N₆O₅The hydrochloride salt has a higher molecular weight due to the addition of HCl. This should be accounted for when preparing solutions of a specific molarity.
Molecular Weight 404.76 g/mol 368.31 g/mol Accurate molecular weight is critical for calculating molar concentrations.
Aqueous Solubility Poorly soluble in water.[6][7] Soluble in aqueous solutions containing solubilizing agents like SBE-β-CD.[6][8]Insoluble in water.The hydrochloride salt generally offers improved aqueous solubility over the freebase, a common advantage of salt forms.[5]
Organic Solvent Solubility Soluble in DMSO (≥ 16.67 mg/mL).[6][7]Soluble in DMSO (≥ 62.5 mg/mL).[9]Both forms are soluble in DMSO, a common solvent for preparing stock solutions for in vitro assays.
Stability Generally more stable, with a longer shelf-life as a solid.[5] Stock solutions in DMSO are stable for months at -20°C or -80°C.[8]May be less stable than the hydrochloride salt form. Stock solutions in DMSO are stable for months at -20°C or -80°C.[9]Proper storage of both solid compounds and stock solutions is crucial to maintain their integrity.
Handling Typically a crystalline solid.Typically a solid.Standard laboratory precautions for handling chemical compounds should be followed for both forms.

Pharmacological Data

This compound is a highly selective inhibitor of the Kir1.1 (ROMK) channel. The reported pharmacological data generally refers to the active form of the molecule, which is the freebase. When the hydrochloride salt is dissolved in a physiological buffer, it is expected to exist in equilibrium with the freebase form. The IC₅₀ values from the literature are summarized in Table 2.

Table 2: Pharmacological Activity of this compound

TargetAssay TypeIC₅₀ (µM)Reference
Kir1.1 (ROMK)Thallium Flux Assay0.30[2]
Kir1.1 (ROMK)Electrophysiology0.24[1]
Kir2.1Electrophysiology> 10[2]
Kir2.3Electrophysiology> 10[2]
Kir4.1Electrophysiology> 10[2]
Kir7.1Electrophysiology> 10[2]
Kir6.2/SUR1Electrophysiology> 10 (17% inhibition at 10 µM)[2]

Signaling Pathway

This compound exerts its effect by directly blocking the Kir1.1 (ROMK) potassium channel, which plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney. The channel is located in the apical membrane of the thick ascending limb (TAL) and the cortical collecting duct (CCD).[8] Blockade of Kir1.1 by this compound disrupts the normal flux of potassium ions, leading to a diuretic effect. The signaling pathways regulating Kir1.1 activity are complex and involve various kinases and regulatory proteins.

Kir1_1_Signaling_Pathway cluster_regulation Upstream Regulators cluster_channel Kir1.1 (ROMK) Channel cluster_inhibitor Pharmacological Inhibition cluster_downstream Downstream Effects PKA PKA Kir1_1 Kir1.1 (ROMK) Channel (Apical Membrane) PKA->Kir1_1 Phosphorylation (Activation) SGK1 SGK1 SGK1->Kir1_1 Phosphorylation (Activation) WNKs WNK Kinases WNKs->Kir1_1 Endocytosis (Inhibition) PTK Protein Tyrosine Kinases (e.g., c-Src) PTK->Kir1_1 Phosphorylation (Modulation) PIP2 PIP₂ PIP2->Kir1_1 Gating (Required for activity) K_Secretion ↓ K⁺ Secretion (CCD) Kir1_1->K_Secretion Na_Reabsorption ↓ Na⁺ Reabsorption (TAL) Kir1_1->Na_Reabsorption This compound This compound This compound->Kir1_1 Pore Blockade (Inhibition) Diuresis Diuresis K_Secretion->Diuresis Na_Reabsorption->Diuresis

Kir1.1 (ROMK) signaling and inhibition by this compound.

Experimental Protocols

The choice between this compound hydrochloride and freebase primarily affects the preparation of the compound for experimental use. The following protocols provide guidance on this critical step.

Preparation of Stock Solutions

The preparation of a concentrated stock solution is the first step for most in vitro and in vivo experiments. Due to the differing solubilities of the hydrochloride salt and freebase, distinct procedures are recommended.

Stock_Solution_Workflow cluster_hcl This compound Hydrochloride Salt cluster_freebase This compound Freebase start_hcl Weigh this compound HCl dissolve_hcl Dissolve in DMSO (e.g., 10-20 mg/mL) start_hcl->dissolve_hcl ultrasonic_hcl Ultrasonicate if needed dissolve_hcl->ultrasonic_hcl store_hcl Store at -20°C or -80°C ultrasonic_hcl->store_hcl start_fb Weigh this compound Freebase dissolve_fb Dissolve in DMSO (e.g., 60-70 mg/mL) start_fb->dissolve_fb ultrasonic_fb Ultrasonicate if needed dissolve_fb->ultrasonic_fb store_fb Store at -20°C or -80°C ultrasonic_fb->store_fb

Workflow for preparing this compound stock solutions.

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

  • Weigh the desired amount of this compound hydrochloride salt in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[8]

Protocol 2: Preparation of this compound Freebase Stock Solution

  • Weigh the desired amount of this compound freebase in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Note that the freebase is more soluble in DMSO than the hydrochloride salt.[9]

  • Vortex thoroughly. Use of an ultrasonic bath may be required for complete dissolution.[9]

  • Aliquot the stock solution into smaller volumes.

  • Store the aliquots at -20°C or -80°C.[9]

In Vitro Experimental Protocols

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is a general guideline for assessing the inhibitory effect of this compound on Kir1.1 channels expressed in a heterologous system (e.g., HEK293 cells).

  • Cell Preparation: Culture HEK293 cells stably or transiently expressing the human Kir1.1 channel on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

  • This compound Working Solution Preparation:

    • Thaw a stock solution of either this compound hydrochloride or freebase.

    • Dilute the stock solution into the external solution to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from Kir1.1-expressing cells.

    • Hold the membrane potential at -80 mV.

    • Apply voltage ramps or steps to elicit Kir1.1 currents.

    • Perfuse the cells with the external solution containing different concentrations of this compound and record the inhibition of the Kir1.1 current.

  • Data Analysis: Measure the current amplitude before and after the application of this compound to determine the percentage of inhibition and calculate the IC₅₀ value.

Protocol 4: Thallium Flux Assay

This high-throughput assay is suitable for screening and characterizing Kir1.1 inhibitors.

  • Cell Preparation: Seed HEK293 cells expressing Kir1.1 in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Incubate the cells with the loading buffer according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a dilution series of this compound hydrochloride or freebase in an appropriate assay buffer.

    • Add the this compound solutions to the wells and incubate for a specified period.

  • Thallium Stimulation and Signal Detection:

    • Prepare a stimulus buffer containing thallium (Tl⁺).

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add the Tl⁺ stimulus buffer to the wells to initiate thallium influx through open Kir1.1 channels.

    • Record the increase in fluorescence over time.

  • Data Analysis: Calculate the rate of thallium influx and determine the inhibitory effect of this compound. Plot the concentration-response curve to determine the IC₅₀.

In Vivo Experimental Protocol

Protocol 5: Diuretic Study in Rodents

This protocol provides a general framework for evaluating the diuretic effect of this compound in rats or mice. The formulation of the dosing solution is a key difference when using the hydrochloride salt versus the freebase.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week with free access to food and water.

  • Dosing Solution Preparation:

    • This compound Hydrochloride: Prepare a stock solution in DMSO. For the final dosing solution, dilute the stock in a vehicle such as 20% SBE-β-CD in saline.[8] For example, to prepare a 1 mg/mL solution, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline.

    • This compound Freebase: Prepare a stock solution in DMSO. For the final dosing solution, use a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For example, to prepare a 2 mg/mL solution, add 100 µL of a 20 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.

  • Experimental Procedure:

    • House the animals individually in metabolic cages.

    • Administer the vehicle or this compound dosing solution via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours).

    • Measure urine volume and collect samples for electrolyte analysis (Na⁺, K⁺).

  • Data Analysis: Compare the urine output and electrolyte excretion between the vehicle-treated and this compound-treated groups.

Conclusion

The choice between this compound hydrochloride salt and freebase depends on the specific requirements of the experiment. The hydrochloride salt is generally preferred for in vivo studies due to its potential for improved aqueous solubility and formulation in vehicles suitable for animal administration. For in vitro assays where the compound is dissolved in an organic solvent like DMSO, both forms are suitable, although the freebase exhibits higher solubility in DMSO. Researchers should carefully consider the properties outlined in this document to select the most appropriate form of this compound for their studies and ensure accurate and reproducible results.

References

Application of VU591 in Animal Models of Hypertension: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a major global health concern, and the development of novel antihypertensive agents with improved efficacy and safety profiles is a critical area of research. The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, has emerged as a promising therapeutic target.[1][2][3] VU591 is a potent and selective inhibitor of the ROMK channel, with an IC50 of 0.24 μM.[2] Although direct studies of this compound in animal models of hypertension are not yet widely published, its mechanism of action as a ROMK inhibitor suggests significant potential as a novel diuretic and antihypertensive agent. This document provides detailed application notes and protocols for the prospective use of this compound in preclinical animal models of hypertension, based on its established pharmacology and data from other selective ROMK inhibitors.

The rationale for using ROMK inhibitors in hypertension stems from the channel's critical role in salt reabsorption in the kidney. ROMK is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle and the cortical collecting duct.[3][4][5][6] In the thick ascending limb, ROMK facilitates K+ recycling, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), a key player in salt reabsorption.[1][3] In the cortical collecting duct, ROMK is the primary channel for potassium secretion.[3][4] By inhibiting ROMK, compounds like this compound are expected to induce diuresis and natriuresis, leading to a reduction in blood pressure.[4][7] This mechanism is supported by genetic studies in humans, where loss-of-function mutations in the ROMK channel lead to Bartter's syndrome, a condition characterized by salt wasting and low blood pressure.[2][4]

These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the antihypertensive efficacy and mechanism of action of this compound.

Data Presentation: Efficacy of ROMK Inhibitors in Hypertensive Animal Models

The following tables summarize the reported effects of selective ROMK inhibitors in established rat models of hypertension. These data can serve as a benchmark for designing studies and anticipating the potential effects of this compound.

Table 1: Effects of a Selective ROMK Inhibitor (ROMKi B) in Dahl Salt-Sensitive Rats on a High-Salt Diet

Treatment GroupDoseDurationChange in Systolic Blood Pressure (mmHg)Reference
Vehicle-8 weeksIncreased to ~180 mmHg[1][8]
ROMKi B (Prophylactic)3 mg/kg/day8 weeksPrevented increase, maintained at ~130 mmHg[1][8]
ROMKi B (Prophylactic)10 mg/kg/day8 weeksPrevented increase, maintained at ~120 mmHg[1][8]
ROMKi B (Therapeutic)10 mg/kg/day4 weeksReduced from ~175 to ~130 mmHg[1][8]
Hydrochlorothiazide25 mg/kg/day8 weeksBlunted increase, rose to ~160 mmHg[1][8]

Table 2: Effects of the Selective ROMK Inhibitor MK-7145 in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDoseDurationChange in Systolic Blood Pressure (mmHg)Reference
Vehicle-SubchronicBaseline ~194 mmHg[9]
MK-71453 mg/kg/daySubchronic-12.4 ± 0.7[9]
MK-714510 mg/kg/daySubchronic-19.9 ± 2.9[9]
Hydrochlorothiazide25 mg/kg/daySubchronic-15.0 ± 2.1[9]

Signaling Pathways and Experimental Workflows

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) Epithelial Cell cluster_CCD Cortical Collecting Duct (CCD) Principal Cell cluster_outcome Physiological Outcome Lumen Tubular Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen->NKCC2 Na+, K+, 2Cl- Blood Blood NaK_ATPase_TAL Na/K-ATPase NKCC2->NaK_ATPase_TAL Na+ ROMK_TAL ROMK Channel ROMK_TAL->Lumen K+ Recycling NaK_ATPase_TAL->Blood Na+ NaK_ATPase_TAL->ROMK_TAL K+ VU591_TAL This compound VU591_TAL->ROMK_TAL Inhibition Outcome Reduced Na+ Reabsorption Increased Na+ & Water Excretion (Natriuresis & Diuresis) Lowered Blood Pressure Lumen_CCD Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Lumen_CCD->ENaC Na+ Blood_CCD Blood NaK_ATPase_CCD Na/K-ATPase ENaC->NaK_ATPase_CCD Na+ ROMK_CCD ROMK Channel ROMK_CCD->Lumen_CCD K+ Secretion NaK_ATPase_CCD->Blood_CCD Na+ NaK_ATPase_CCD->ROMK_CCD K+ VU591_CCD This compound VU591_CCD->ROMK_CCD Inhibition

Caption: Mechanism of action of this compound in the kidney.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., SHR, Dahl S) Acclimatization Acclimatization & Baseline BP Measurement Animal_Model->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Vehicle Vehicle Control Group VU591_Low This compound (Low Dose) VU591_High This compound (High Dose) Positive_Control Positive Control (e.g., HCTZ) BP_Monitoring Continuous Blood Pressure & Heart Rate Monitoring Vehicle->BP_Monitoring VU591_Low->BP_Monitoring VU591_High->BP_Monitoring Positive_Control->BP_Monitoring Metabolic_Cages Urine & Feces Collection (Metabolic Cages) BP_Monitoring->Metabolic_Cages Terminal_Collection Terminal Blood & Tissue Collection Metabolic_Cages->Terminal_Collection Data_Analysis Data Analysis & Statistical Evaluation Terminal_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

1. Animal Models of Hypertension

  • Spontaneously Hypertensive Rat (SHR): A widely used genetic model of essential hypertension.

  • Dahl Salt-Sensitive (S) Rat: A model of salt-sensitive hypertension where high dietary salt intake induces a significant increase in blood pressure.

2. Preparation and Administration of this compound

  • Solubilization: this compound can be formulated for oral or intravenous administration. A common vehicle for oral gavage is 0.5% methylcellulose in water. For intravenous administration, a solution in saline with a co-solvent such as DMSO or PEG300 may be appropriate, but solubility and stability should be confirmed.

  • Dosing: Based on studies with other ROMK inhibitors, a starting dose range for this compound could be 1-10 mg/kg/day for oral administration.[1][8][9] Dose-response studies are recommended to determine the optimal dose.

3. Protocol for Efficacy Study in Dahl Salt-Sensitive Rats

  • Animals: Male Dahl S rats, 6-8 weeks old.

  • Diet: Switch rats to a high-salt diet (e.g., 4-8% NaCl) to induce hypertension. A control group should remain on a normal salt diet.

  • Acclimatization and Baseline: Allow rats to acclimatize for at least one week. Measure baseline blood pressure using telemetry or tail-cuff plethysmography.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Group 1: High-salt diet + Vehicle

    • Group 2: High-salt diet + this compound (low dose, e.g., 3 mg/kg/day)

    • Group 3: High-salt diet + this compound (high dose, e.g., 10 mg/kg/day)

    • Group 4: High-salt diet + Positive control (e.g., hydrochlorothiazide, 25 mg/kg/day)

  • Drug Administration: Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 4-8 weeks).

  • Blood Pressure Monitoring: Monitor systolic and diastolic blood pressure and heart rate regularly (e.g., weekly by tail-cuff or continuously by telemetry).

  • Metabolic Studies: At specified time points, place rats in metabolic cages for 24-hour urine collection to measure urine volume, sodium, and potassium excretion.

  • Terminal Procedures: At the end of the study, collect blood for electrolyte analysis (Na+, K+) and biomarkers of renal and cardiac damage. Harvest kidneys and heart for histological analysis.

4. Protocol for Efficacy Study in Spontaneously Hypertensive Rats (SHR)

  • Animals: Male SHR, 12-14 weeks old, with established hypertension. Wistar-Kyoto (WKY) rats can be used as a normotensive control.

  • Acclimatization and Baseline: Similar to the Dahl S rat protocol, establish baseline blood pressure.

  • Grouping: Randomly assign SHR to treatment groups as described above.

  • Drug Administration and Monitoring: Follow the same procedures for drug administration, blood pressure monitoring, metabolic studies, and terminal procedures as outlined for the Dahl S rat model. The duration of treatment may vary, with subchronic studies lasting for several weeks.[9]

5. Data Analysis

  • Blood pressure data should be analyzed using appropriate statistical methods, such as two-way ANOVA with repeated measures, followed by post-hoc tests to compare treatment groups over time.

  • Metabolic and biomarker data can be analyzed using one-way ANOVA or a t-test.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

This compound, as a selective ROMK inhibitor, holds considerable promise as a novel therapeutic agent for hypertension. The protocols and data presented here, derived from studies on analogous compounds, provide a robust framework for the preclinical evaluation of this compound in relevant animal models. Such studies are essential to confirm its antihypertensive efficacy, elucidate its precise mechanism of action in vivo, and establish a foundation for future clinical development.

References

Probing Renal Outer Medullary Potassium (ROMK) Channel Function in the Nephron using VU591: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1, is a critical component of potassium and sodium homeostasis in the kidney.[1][2][3] It is expressed in the thick ascending limb (TAL) of Henle's loop, the connecting tubule (CNT), and the collecting duct (CD) of the nephron.[1] In the TAL, ROMK facilitates K+ recycling, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2). In the CNT and CD, it is the primary channel for potassium secretion.[1][4][5] Due to its central role in renal physiology, ROMK is a promising therapeutic target for a new class of diuretics that could lower blood pressure without causing hypokalemia.[1] VU591 is a potent and selective small-molecule inhibitor of the ROMK channel, making it a valuable tool for investigating the physiological and pathophysiological roles of ROMK in the nephron.[1][6][7][8]

This compound: A Selective ROMK Channel Blocker

This compound is a benzimidazole derivative that acts as a pore blocker of the ROMK channel.[1][8] It exhibits high selectivity for ROMK over other inwardly rectifying potassium (Kir) channels and a wide range of other ion channels and receptors.[1][8] This selectivity is crucial for specifically probing the function of ROMK in native tissues where multiple ion channels are co-expressed.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound inhibition, providing a clear reference for experimental design.

ParameterValueChannel/SystemReference
IC₅₀ 0.24 µM (240 nM)ROMK (Kir1.1)[6][7][8][9]
Selectivity >150-foldOver Kir6.2/SUR1[1][9]
Selectivity No significant effect at 10 µMKir2.1, Kir2.3, Kir4.1, Kir7.1[1][9]
Off-target Effect IC₅₀ = 6.2 µMGABAₐ Receptor[9]
In Vivo Activity Failed to induce diuresis in rats (orally at 100 mg/kg)Sprague-Dawley Rats[4][10]

Signaling Pathways and Experimental Workflows

ROMK Function in Different Nephron Segments and the Hypothesized Effect of this compound

The following diagram illustrates the key roles of ROMK in the thick ascending limb and the collecting duct, and the expected consequences of its inhibition by this compound.

ROMK_Function_in_Nephron cluster_TAL Thick Ascending Limb (TAL) cluster_VU591_TAL This compound Action cluster_CD Collecting Duct (CD) cluster_VU591_CD This compound Action NKCC2 Na⁺-K⁺-2Cl⁻ (NKCC2) Cell_TAL TAL Cell NKCC2->Cell_TAL Reabsorption ROMK_TAL ROMK (Kir1.1) Lumen_TAL Tubular Lumen ROMK_TAL->Lumen_TAL K⁺ Recycling Lumen_TAL->NKCC2 Na⁺, K⁺, 2Cl⁻ VU591_TAL This compound Inhibits VU591_TAL->ROMK_TAL ENaC Epithelial Na⁺ Channel (ENaC) Cell_CD Principal Cell ENaC->Cell_CD Reabsorption ROMK_CD ROMK (Kir1.1) Lumen_CD Tubular Lumen ROMK_CD->Lumen_CD K⁺ Secretion Lumen_CD->ENaC Na⁺ VU591_CD This compound Inhibits VU591_CD->ROMK_CD

Caption: Role of ROMK in the TAL and CD and the inhibitory action of this compound.

Experimental Workflow: Assessing this compound Efficacy using Patch-Clamp Electrophysiology

This diagram outlines a typical workflow for evaluating the inhibitory effect of this compound on ROMK channels expressed in a heterologous system or in native kidney cells.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing ROMK or isolated nephron segments) start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp baseline Record Baseline ROMK Current patch_clamp->baseline vu591_app Apply this compound (e.g., 10 µM) baseline->vu591_app record_inhibition Record ROMK Current in the Presence of this compound vu591_app->record_inhibition washout Washout of this compound (if possible) record_inhibition->washout positive_control Apply Positive Control (e.g., 2 mM Ba²⁺) washout->positive_control data_analysis Data Analysis (Calculate % inhibition) positive_control->data_analysis end End data_analysis->end

Caption: Workflow for electrophysiological assessment of this compound on ROMK channels.

Experimental Protocols

Protocol 1: In Vitro Characterization of ROMK Inhibition by this compound using Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from methodologies used in the characterization of this compound and is suitable for assessing its effect on heterologously expressed ROMK channels (e.g., in HEK-293 cells).[1]

1. Cell Culture and Transfection:

  • Culture HEK-293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
  • Transfect cells with a plasmid encoding the desired ROMK isoform (e.g., rat or human ROMK1) using a suitable transfection reagent.
  • Allow 24-48 hours for channel expression before conducting experiments.

2. Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA. Adjust pH to 7.3 with KOH.
  • External (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.
  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
  • Positive Control: Prepare an external solution containing a known non-selective potassium channel blocker, such as 2 mM BaCl₂.

3. Electrophysiological Recording:

  • Transfer transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Clamp the cell at a holding potential of -75 mV.
  • Apply voltage ramps (e.g., -120 mV to +120 mV over 500 ms) or voltage steps to elicit ROMK currents.
  • Record stable baseline currents for several minutes.
  • Perfuse the cell with the external solution containing this compound (e.g., 10 µM) and record the current until a steady-state block is achieved.
  • Attempt to wash out the compound by perfusing with the standard external solution. Note that washout of this compound can be slow and incomplete.[1]
  • At the end of the experiment, apply the positive control (e.g., 2 mM Ba²⁺) to confirm the recording of potassium channel currents.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after this compound application.
  • Calculate the percentage of inhibition as: ((I_baseline - I_this compound) / I_baseline) * 100.
  • To determine the IC₅₀, perform experiments with a range of this compound concentrations and fit the concentration-response data to a Hill equation.

Protocol 2: Ex Vivo Investigation of ROMK Function in Isolated Nephron Segments

This protocol outlines a general approach for studying the effect of this compound on ROMK channels in their native environment using microdissected renal tubules.

1. Tubule Isolation:

  • Anesthetize a laboratory animal (e.g., mouse or rat) according to approved institutional protocols.
  • Perfuse the kidneys with a cold, sterile physiological solution (e.g., Hanks' Balanced Salt Solution) containing collagenase.
  • Remove the kidneys and dissect thin sections of the cortex and outer medulla.
  • Microdissect individual nephron segments (e.g., TAL or CCD) in a chilled petri dish containing the dissection solution.

2. Patch-Clamp Recording from Split-Open Tubules:

  • Transfer the isolated tubule segment to a recording chamber on an inverted microscope.
  • "Split-open" the tubule using fine forceps or sharpened pipettes to gain access to the apical membrane.
  • Use patch-clamp techniques as described in Protocol 1 to record from individual cells within the tubule segment.
  • Specific ROMK currents can be identified by their biophysical properties and sensitivity to specific blockers like tertiapin-Q (TPNQ) or this compound.[11][12]

3. Data Interpretation:

  • Inhibition of the characteristic potassium current by this compound in these native cells provides direct evidence for the role of ROMK in that specific nephron segment.
  • Compare the effects of this compound with those of other diuretics or channel modulators to understand the integrated function of ROMK in renal transport processes.

Protocol 3: In Vivo Assessment of Renal Function (Considerations)

While in vivo studies with this compound have been reported, it is important to note that oral administration of this compound at high doses (100 mg/kg) failed to induce a diuretic effect in rats.[4][10] This may be due to pharmacokinetic or pharmacodynamic limitations. Researchers planning in vivo studies should consider these findings. A more recent, structurally distinct ROMK inhibitor, termed "compound A," has shown in vivo efficacy, inducing natriuresis and diuresis without causing potassium wasting (kaliuresis).[4][10] This compound, when available, may be a more suitable tool for in vivo studies of ROMK inhibition.

Conclusion

This compound is a highly selective and potent inhibitor of the ROMK channel, making it an invaluable pharmacological tool for in vitro and ex vivo studies of renal physiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to dissect the intricate roles of ROMK in nephron function and to explore its potential as a therapeutic target in the development of novel diuretics. While its utility for in vivo studies may be limited, its high selectivity makes it a gold standard for definitively identifying the contribution of ROMK channels in isolated systems.

References

Troubleshooting & Optimization

troubleshooting VU591 solubility and precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of VU591, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous, high-purity Dimethyl Sulfoxide (DMSO). This compound is highly soluble in DMSO, with reported concentrations of up to 62.5 mg/mL (169.70 mM).[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of hydrophobic compounds.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous buffer. What is the cause and how can I prevent this?

A2: This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds dissolved in a high concentration of an organic solvent when rapidly diluted into an aqueous medium. The primary reasons for this are:

  • Exceeding Aqueous Solubility: The final concentration of this compound in your aqueous buffer may be higher than its solubility limit in that specific medium.

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause a rapid change in the solvent environment, leading to precipitation.

To prevent precipitation, consider the following strategies:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your final assay buffer.

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can have deleterious effects on cellular assays and may still contribute to solubility issues.

  • Gentle Mixing: When performing dilutions, add the this compound solution dropwise to the aqueous buffer while gently vortexing or stirring.

  • Pre-warm the Buffer: Pre-warming the assay buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.

  • Use of Pluronic F-127: For cellular assays, incorporating a low concentration (0.01-0.1%) of Pluronic F-127 in the final buffer can help maintain the solubility of hydrophobic compounds.

Q3: What is the stability of this compound stock solutions in DMSO?

A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C and for up to one year at -80°C.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.

Q4: Is this compound soluble in aqueous buffers like PBS?

A4: this compound has very low solubility in purely aqueous solutions like Phosphate-Buffered Saline (PBS) or water. For in vivo or in vitro experiments requiring an aqueous-based solution, the use of co-solvents or solubility enhancers is necessary. Formulations containing PEG300, Tween-80, or SBE-β-CD have been used to improve the aqueous solubility of this compound and its hydrochloride salt.[1][2]

This compound Solubility Data

The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents. Please note that solubility in specific aqueous buffers can be influenced by pH and the presence of other components. It is highly recommended to experimentally determine the maximum soluble concentration in your specific assay buffer using the protocol provided below.

CompoundSolventReported SolubilityNotes
This compound DMSO62.5 mg/mL (169.70 mM)[1]Use of ultrasonic bath may be needed.[1]
WaterInsoluble (<0.1 mg/mL)
EthanolData not availableExpected to be poorly soluble.
PBS (pH 7.4)Estimated to be very lowPrecipitation is likely when diluting from a DMSO stock.
This compound hydrochloride DMSO16.67 mg/mL (41.18 mM)Use of ultrasonic bath may be needed.
WaterInsoluble (<0.1 mg/mL)
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL (3.09 mM)A clear solution is reported.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.08 mg/mLA clear solution is reported.[1]

Experimental Protocol: Determination of Maximum Soluble Concentration of this compound in an Aqueous Buffer

This protocol provides a method to determine the maximum soluble concentration of this compound in your specific experimental buffer.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Your experimental aqueous buffer (e.g., PBS, Tris-HCl, HEPES)

  • Sterile microcentrifuge tubes

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions:

    • Create a series of dilutions of the this compound stock solution in your experimental buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.

    • Important: To minimize precipitation during dilution, first make an intermediate dilution of the DMSO stock in the buffer, and then perform subsequent dilutions. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.

  • Incubate and Observe:

    • Incubate the prepared solutions at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

    • Visually inspect each tube for any signs of precipitation or cloudiness.

  • Quantitative Assessment (Optional but Recommended):

    • Transfer the solutions to a clear 96-well plate.

    • Measure the absorbance of each solution at 600 nm. An increase in absorbance compared to the buffer-only control is indicative of light scattering due to precipitation.

  • Determine the Maximum Soluble Concentration:

    • The highest concentration that remains clear (both visually and by absorbance measurement) is considered the maximum working soluble concentration of this compound in your specific buffer under the tested conditions.

Visual Troubleshooting and Pathway Diagrams

Troubleshooting this compound Precipitation

The following workflow provides a step-by-step guide to troubleshoot precipitation issues encountered during your experiments with this compound.

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution has precipitate. check_stock->stock_issue No dilution_issue Stock is clear. Precipitation upon dilution. check_stock->dilution_issue Yes re_dissolve Warm and sonicate stock. If still precipitate, prepare fresh stock. stock_issue->re_dissolve check_concentration Is the final concentration too high? dilution_issue->check_concentration concentration_issue Yes check_concentration->concentration_issue Yes dilution_method_issue No check_concentration->dilution_method_issue No lower_concentration Lower the final working concentration. concentration_issue->lower_concentration solution Solution is Clear lower_concentration->solution change_dilution_method Use serial dilutions. Add compound dropwise with mixing. dilution_method_issue->change_dilution_method buffer_issue Still precipitates. Consider buffer components. change_dilution_method->buffer_issue change_dilution_method->solution Issue Resolved optimize_buffer Test different pH or add solubility enhancers (e.g., 0.01% Pluronic F-127). buffer_issue->optimize_buffer optimize_buffer->solution

Caption: A workflow for troubleshooting this compound precipitation.

This compound Mechanism of Action: Inhibition of the ROMK Signaling Pathway

This compound is a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1. This channel plays a crucial role in potassium homeostasis in the kidney. The diagram below illustrates the site of action of this compound.

G This compound Inhibition of ROMK Channel cluster_membrane Apical Membrane of Kidney Tubule Cell ROMK ROMK (Kir1.1) Channel K_out K+ in Urine ROMK->K_out K_in Intracellular K+ K_in->ROMK K+ Efflux This compound This compound This compound->ROMK Inhibits (Pore Blocker)

References

Technical Support Center: Optimizing VU591 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU591, a potent and selective inhibitor of the Kir1.1 (ROMK) potassium channel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration in your in vitro experiments and to offer troubleshooting support for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the Kir1.1 (renal outer medullary potassium channel, ROMK) inward rectifier potassium channel.[1][2] It functions as a pore blocker, physically obstructing the channel's ion conduction pathway in a voltage- and potassium-dependent manner.[3][4] This inhibition prevents the flow of potassium ions through the channel.

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

A2: A good starting point for most in vitro assays is to use a concentration range that brackets the reported IC50 value for Kir1.1, which is approximately 0.24 µM.[2] We recommend a concentration range of 0.1 µM to 10 µM to establish a dose-response curve. Maximum inhibition is typically observed at around 10 µM.[5]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[3][5] Protect the stock solution from light.[3] When preparing working solutions, it is crucial to avoid precipitation by not exceeding the solubility of this compound in your final assay buffer. A serial dilution from the DMSO stock into your aqueous assay buffer is recommended.

Q4: Is this compound selective for Kir1.1?

A4: Yes, this compound is highly selective for Kir1.1 over other Kir channel subtypes. At a concentration of 10 µM, it shows no significant inhibition of Kir2.1, Kir2.3, Kir4.1, and Kir7.1.[5][6] It does, however, exhibit modest off-target activity at the GABAA receptor with an IC50 of 6.2 µM.[6]

Troubleshooting Guides

Problem 1: No or weak inhibition of Kir1.1 activity is observed.
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution.
Degradation of this compound Ensure your stock solution has been stored correctly (at -20°C or -80°C, protected from light). Prepare a fresh stock solution if degradation is suspected.
Low Channel Expression Confirm the expression of functional Kir1.1 channels in your experimental system (e.g., via Western blot or functional assays with a known activator/blocker).
Assay Conditions The inhibitory effect of this compound is voltage- and potassium-dependent. Ensure your assay buffer composition and voltage protocols (in electrophysiology) are appropriate for observing Kir1.1 activity and its inhibition.
Precipitation of this compound Visually inspect your working solutions for any signs of precipitation. The final DMSO concentration in your assay should typically be below 0.5%. If precipitation is an issue, consider using a solubilizing agent like SBE-β-CD in your buffer preparation.[5]
Problem 2: High background signal or off-target effects are observed.
Possible Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound may lead to non-specific effects or cytotoxicity. Perform a dose-response experiment to determine the optimal concentration that inhibits Kir1.1 without causing significant off-target effects.
Off-target Activity Be aware of the known off-target activity of this compound on the GABAA receptor, especially at concentrations approaching 6.2 µM.[6] If your system expresses GABAA receptors, consider using a lower concentration of this compound or a different Kir1.1 inhibitor.
Compound Purity Ensure the purity of your this compound compound. Impurities could contribute to off-target effects.
Cell Health Poor cell health can lead to a high background signal in viability assays. Ensure your cells are healthy and not overly confluent before starting the experiment.
Problem 3: this compound appears to be cytotoxic to the cells.
Possible Cause Troubleshooting Step
High this compound Concentration Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.
High DMSO Concentration The final DMSO concentration in your cell culture media should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Prolonged Incubation Time Reduce the incubation time of your cells with this compound to the minimum required to observe the desired inhibitory effect.

Quantitative Data

Table 1: Inhibitory Activity of this compound on Various Ion Channels

TargetIC50 (µM)% Inhibition at 10 µMCell TypeAssayReference
Kir1.1 (ROMK) 0.24 - 0.3~90%HEK293Thallium Flux / Electrophysiology[1][2]
Kir2.1 > 10No effectHEK293Electrophysiology[5][6]
Kir2.3 > 10No effectHEK293Electrophysiology[5]
Kir4.1 > 10No effectHEK293Electrophysiology[5][6]
Kir6.2/SUR1 > 1017 ± 4%HEK293Electrophysiology[5]
Kir7.1 > 10No effectHEK293Electrophysiology[5][6]
GABAA Receptor 6.2--Radioligand Binding[6]
hERG > 10~25%X. laevis oocytesElectrophysiology[5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording Kir1.1 currents in a heterologous expression system like HEK293 cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH), 4 Mg-ATP.

Procedure:

  • Culture HEK293 cells expressing Kir1.1 on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Approach a cell and form a gigaohm seal (>1 GΩ).

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir1.1 currents.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Record the currents again after the effect of this compound has reached a steady state.

  • To confirm channel block, a known non-selective Kir channel blocker like BaCl2 (1 mM) can be applied at the end of the experiment.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the potential cytotoxicity of this compound.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed your cells of interest in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in your cell culture medium. Include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Acquisition & Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Working Solutions (Serial Dilution) A->C B Culture Cells (e.g., HEK293 expressing Kir1.1) D Treat Cells with this compound B->D C->D E Incubate D->E F Measure Endpoint (e.g., Current, Viability) E->F G Analyze Data (Dose-Response Curve) F->G

Experimental workflow for in vitro assays with this compound.

mechanism_of_action cluster_channel Kir1.1 (ROMK) Channel membrane Cell Membrane channel Extracellular Pore Intracellular K_out K+ channel:f0->K_out Efflux K_in K+ K_in->channel:f2 Influx This compound This compound This compound->channel:f1 Blocks Pore

Mechanism of action of this compound as a Kir1.1 pore blocker.

troubleshooting_logic Start No/Weak Inhibition Observed Q1 Is this compound concentration correct? Start->Q1 Sol1 Recalculate and prepare fresh dilutions. Q1->Sol1 No Q2 Is this compound degraded? Q1->Q2 Yes A1_yes Yes A1_no No Sol2 Prepare fresh stock solution. Q2->Sol2 Yes Q3 Are assay conditions optimal? Q2->Q3 No A2_yes Yes A2_no No Sol3 Check buffer composition and electrophysiology parameters. Q3->Sol3 No Q4 Is this compound precipitating? Q3->Q4 Yes A3_yes Yes A3_no No Sol4 Lower final DMSO concentration or use a solubilizing agent. Q4->Sol4 Yes End Consult further (e.g., check channel expression) Q4->End No A4_yes Yes A4_no No

Troubleshooting logic for lack of this compound activity.

References

Technical Support Center: Addressing VU591 Off-Target Effects on GABAa Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of VU591 on GABAa receptors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target activity of this compound on GABAa receptors?

A1: this compound, a known inhibitor of the inwardly rectifying potassium channel Kir1.1 (ROMK), has been observed to have a modest off-target effect on GABAa receptors, with a reported IC50 of 6.2 µM. This interaction is important to consider when using this compound in experimental systems where GABAergic signaling is active, as it may lead to confounding results.

Q2: At what concentrations of this compound should I be concerned about GABAa receptor off-target effects?

A2: While the IC50 for GABAa receptors is 6.2 µM, it is advisable to be cautious when using this compound at concentrations approaching and exceeding 1 µM, especially in long-duration experiments or in systems with high expression levels of GABAa receptors. It is recommended to perform concentration-response experiments to determine the threshold for off-target effects in your specific experimental setup.

Q3: How can I distinguish between the on-target effects of this compound on Kir1.1 and its off-target effects on GABAa receptors?

A3: Distinguishing between on-target and off-target effects can be achieved through several experimental approaches:

  • Use of specific antagonists: Co-application of a known GABAa receptor antagonist, such as bicuculline or picrotoxin, can help to block the off-target effects of this compound. If the observed effect is reversed or attenuated in the presence of the GABAa receptor antagonist, it is likely an off-target effect.

  • Control experiments: Utilize cell lines or primary cells that do not express Kir1.1 but do express GABAa receptors. Any effect of this compound in these cells can be attributed to off-target activity.

  • Structure-activity relationship (SAR) studies: If available, test analogs of this compound that have different potency profiles for Kir1.1 and GABAa receptors. This can help to dissociate the two effects.

Q4: Does this compound show selectivity for specific GABAa receptor subtypes?

A4: Currently, there is limited publicly available data on the selectivity of this compound for different GABAa receptor subtypes. Given the heterogeneity of GABAa receptors (composed of various combinations of α, β, and γ subunits), it is plausible that this compound may exhibit some degree of subtype selectivity. Researchers are encouraged to characterize the effects of this compound on the specific GABAa receptor subtypes relevant to their studies. The table below provides a hypothetical, yet plausible, selectivity profile to illustrate how such data could be presented.

Quantitative Data Summary

The following tables summarize the known potency of this compound on its primary target, Kir1.1, and its off-target activity on GABAa receptors.

Table 1: Potency of this compound on Kir1.1 and General GABAa Receptors

TargetIC50 (µM)
Kir1.1 (ROMK)0.24
GABAa Receptors (general)6.2

Table 2: Hypothetical Subtype Selectivity Profile of this compound on GABAa Receptors

GABAa Receptor SubtypeThis compound IC50 (µM)
α1β2γ28.5
α2β2γ25.1
α3β2γ26.8
α5β3γ212.3

Troubleshooting Guides

Issue 1: Unexpected inhibitory effects observed in neuronal cultures treated with this compound.

Possible Cause: The observed inhibition may be due to the off-target potentiation of GABAa receptor activity by this compound, leading to increased chloride influx and neuronal hyperpolarization.

Troubleshooting Steps:

  • Confirm GABAergic signaling: Ensure that the observed inhibitory effects are indeed mediated by GABAa receptors. Co-apply a specific GABAa receptor antagonist like bicuculline (10-20 µM) or picrotoxin (50-100 µM) with this compound. If the inhibitory effect is blocked, it confirms the involvement of GABAa receptors.

  • Concentration-response analysis: Perform a detailed concentration-response curve for this compound in your neuronal culture system. Determine the lowest concentration at which you observe the unexpected inhibitory effect and compare it to the known IC50 for Kir1.1.

  • Use a Kir1.1-null control: If possible, use neuronal cultures from Kir1.1 knockout animals or a cell line that does not express Kir1.1 to isolate the off-target effects on GABAa receptors.

  • Alternative Kir1.1 inhibitors: Consider using a structurally different Kir1.1 inhibitor with a potentially different off-target profile as a control.

cluster_0 Troubleshooting Unexpected Inhibition Start Start Observe_Inhibition Unexpected neuronal inhibition with this compound Start->Observe_Inhibition Coapply_Antagonist Co-apply with GABAa receptor antagonist (e.g., bicuculline) Observe_Inhibition->Coapply_Antagonist Effect_Blocked Inhibition blocked? Coapply_Antagonist->Effect_Blocked Off_Target_Confirmed Off-target effect on GABAa receptors confirmed Effect_Blocked->Off_Target_Confirmed Yes On_Target_or_Other Inhibition likely due to Kir1.1 or other mechanisms Effect_Blocked->On_Target_or_Other No Perform_Controls Perform further controls: - Concentration-response - Kir1.1-null system Off_Target_Confirmed->Perform_Controls

Troubleshooting workflow for unexpected inhibitory effects.
Issue 2: Inconsistent results in electrophysiological recordings of GABA-evoked currents in the presence of this compound.

Possible Cause: Inconsistencies in electrophysiological recordings can arise from various factors, including the specific GABAa receptor subtypes expressed, the recording conditions, and the method of drug application.

Troubleshooting Steps:

  • Standardize your protocol: Ensure that your patch-clamp protocol is consistent across all experiments. This includes the composition of your internal and external solutions, the holding potential, and the duration and concentration of GABA application.

  • Characterize GABAa receptor subtypes: If using a cell line, confirm the subtypes of GABAa receptors that are expressed. If using primary neurons, be aware of the potential for a mixed population of receptor subtypes.

  • Control for rundown: GABAa receptors can exhibit "rundown," a gradual decrease in current amplitude with repeated applications of GABA. Monitor the stability of your baseline GABA-evoked currents before applying this compound.

  • Rapid application system: Use a fast perfusion system to ensure rapid and complete exchange of solutions. This will help to obtain more accurate measurements of the onset and offset of drug effects.

  • Vehicle control: Always include a vehicle control (the solvent used to dissolve this compound, typically DMSO) to ensure that the solvent itself is not affecting the GABA-evoked currents.

cluster_1 Experimental Workflow for Electrophysiology Start Start Prepare_Cells Prepare cells expressing GABAa receptors Start->Prepare_Cells Establish_Recording Establish whole-cell patch-clamp recording Prepare_Cells->Establish_Recording Baseline_GABA Record baseline GABA-evoked currents Establish_Recording->Baseline_GABA Apply_this compound Apply this compound at various concentrations Baseline_GABA->Apply_this compound Record_Effect Record GABA-evoked currents in presence of this compound Apply_this compound->Record_Effect Washout Washout this compound and record recovery Record_Effect->Washout Data_Analysis Analyze changes in current amplitude and kinetics Washout->Data_Analysis End End Data_Analysis->End

Workflow for electrophysiological characterization.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Effects on GABAa Receptors

Objective: To measure the effect of this compound on GABA-evoked currents in cells expressing GABAa receptors.

Materials:

  • Cells expressing the desired GABAa receptor subtype (e.g., HEK293 cells or primary neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH)

  • GABA stock solution (100 mM in water)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

Procedure:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Plate cells on coverslips 24-48 hours before recording.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Establish a stable baseline by applying a saturating concentration of GABA (e.g., 1 mM) for 2-5 seconds every 60 seconds.

  • Once a stable baseline is achieved, perfuse the cell with the desired concentration of this compound for 2-5 minutes.

  • Co-apply GABA and this compound and record the current.

  • Wash out this compound with external solution and record the recovery of the GABA-evoked current.

  • Repeat steps 9-11 for a range of this compound concentrations to generate a concentration-response curve.

Protocol 2: Radioligand Binding Assay to Determine this compound Affinity for GABAa Receptors

Objective: To determine the binding affinity (Ki) of this compound for GABAa receptors using a competitive binding assay.

Materials:

  • Cell membranes prepared from cells expressing the desired GABAa receptor subtype

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Unlabeled competitor (e.g., GABA or diazepam)

  • This compound stock solution (10 mM in DMSO)

  • Scintillation vials and cocktail

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total binding: Cell membranes + radioligand + binding buffer

    • Non-specific binding: Cell membranes + radioligand + excess unlabeled competitor

    • Competition: Cell membranes + radioligand + varying concentrations of this compound

  • Incubate the plate at 4°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

cluster_2 GABAa Receptor Signaling Pathway GABA GABA GABAaR GABAa Receptor GABA->GABAaR Binds Cl_influx Cl- Influx GABAaR->Cl_influx Opens Channel This compound This compound This compound->GABAaR Modulates (Off-target) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Simplified signaling pathway of GABAa receptor modulation.

Technical Support Center: Managing VU591 Metabolic Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the metabolic stability of VU591 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported metabolic stability?

Q2: How can I assess the metabolic stability of this compound in my experimental system?

To determine the metabolic stability of this compound in your specific experimental setup, you can perform an in vitro metabolic stability assay, such as a liver microsomal stability assay.[3][4][5] This involves incubating this compound with liver microsomes (from human, rat, mouse, etc.) and a cofactor like NADPH, then measuring the depletion of the compound over time using LC-MS/MS.[3][4] The key parameters to determine are the half-life (t1/2) and the intrinsic clearance (CLint).[3]

Q3: What factors can influence the stability of this compound in long-term cell culture experiments?

Several factors can affect the stability of a compound like this compound in long-term cell culture:

  • Media Components: The composition of the cell culture medium can impact compound stability. Components like pyruvate, bicarbonate, and glutamine can influence the stability of small molecules.[6] The presence of serum and its enzymatic activity can also lead to degradation.

  • Physicochemical Properties: The inherent chemical structure of this compound will dictate its susceptibility to hydrolysis at the physiological pH of cell culture media (typically 7.2-7.4).

  • Environmental Conditions: Prolonged exposure to incubator conditions (37°C, 5% CO2, humidity) can contribute to the degradation of the compound over time. Light exposure can also be a factor for some compounds.

  • Cellular Metabolism: The cell line itself may metabolize this compound, converting it into less active or inactive forms.[7]

Q4: How often should I replace the media containing this compound in a long-term experiment?

Given the lack of specific stability data for this compound in cell culture media, it is recommended to replace the medium with a freshly prepared solution of the compound every 48 to 72 hours to maintain a consistent concentration.[7] For sensitive or very long-term experiments, it is advisable to determine the stability of this compound in your specific culture medium empirically.

Troubleshooting Guides

Issue 1: Diminished or inconsistent biological effect of this compound over time.

Possible CauseTroubleshooting Step
Compound Degradation - Prepare fresh working solutions of this compound from a frozen stock for each media change. - Avoid repeated freeze-thaw cycles of the stock solution.[1][2] - Perform a stability study of this compound in your specific cell culture medium at 37°C using HPLC or LC-MS to determine its half-life.
Cellular Metabolism - Increase the frequency of media changes to replenish the active compound. - Use analytical methods (e.g., LC-MS) to measure the concentration of this compound in the culture supernatant over the course of the experiment.[7]
Development of Cellular Resistance - Conduct a short-term cytotoxicity or functional assay to compare the sensitivity of cells that have been treated long-term with a fresh batch of untreated cells.[7]
Inconsistent Dosing - Ensure complete solubilization of this compound in the media after diluting from the DMSO stock. Vortex gently to mix. - Visually inspect for any precipitation. The final DMSO concentration should typically be below 0.1% to avoid toxicity.[7]

Issue 2: Higher than expected cytotoxicity in long-term cultures.

Possible CauseTroubleshooting Step
Formation of a Toxic Degradant - Analyze the cell culture medium that has been incubated with this compound for the presence of potential degradation products using LC-MS.[8] - Test the cytotoxicity of the medium that has been pre-incubated with this compound for an extended period without cells.
Compound Accumulation - If the compound is highly stable and not metabolized, it may accumulate in cells to toxic levels. - Consider reducing the concentration of this compound or implementing washout periods in your experimental design.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by your cell line in long-term culture. Run a vehicle control for the entire duration of the experiment.

Quantitative Data Summary

While specific metabolic stability data for this compound is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to generate this data for their specific experimental systems.

Table 1: Example Metabolic Stability Parameters of a Test Compound

SystemSpeciesHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman> 60< 12
Liver MicrosomesRat4525
Liver MicrosomesMouse3040
HepatocytesHuman> 120< 5

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound using liver microsomes.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-warm the microsomal solution and this compound working solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsome/compound mixture. The final concentration of this compound is typically 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination and Sample Processing:

    • Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of this compound at each time point.

    • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[3]

Visualizations

experimental_workflow Workflow for Assessing and Managing this compound Stability cluster_prep Preparation cluster_stability_assay Stability Assessment (Optional but Recommended) cluster_experiment Long-Term Experiment cluster_troubleshooting Troubleshooting prep_stock Prepare this compound Stock (DMSO) prep_media Prepare Cell Culture Media prep_stock->prep_media stability_test Incubate this compound in Media (37°C) prep_media->stability_test treat_cells Treat Cells with Freshly Prepared this compound Media prep_media->treat_cells hplc_analysis Analyze by HPLC/LC-MS at Time Points stability_test->hplc_analysis calc_half_life Calculate Half-life hplc_analysis->calc_half_life media_change Replenish Media with Fresh this compound calc_half_life->media_change Inform frequency incubate Incubate (e.g., 48-72h) treat_cells->incubate incubate->media_change endpoint Endpoint Analysis incubate->endpoint media_change->incubate check_effect Inconsistent Effect? endpoint->check_effect check_toxicity Increased Toxicity? endpoint->check_toxicity check_effect->treat_cells Adjust Protocol check_toxicity->treat_cells Adjust Protocol

Caption: Workflow for assessing and managing this compound stability in long-term cell culture experiments.

signaling_pathway This compound Primary Target and Downstream Investigation cluster_investigation Long-Term Effect Investigation This compound This compound ROMK ROMK (Kir1.1) Channel This compound->ROMK Inhibition K_efflux K+ Efflux ROMK->K_efflux Membrane_Potential Membrane Potential Hyperpolarization K_efflux->Membrane_Potential Maintains Downstream Downstream Cellular Processes (e.g., Excitability, Transport) Membrane_Potential->Downstream proteomics Proteomics Downstream->proteomics Investigate with transcriptomics Transcriptomics Downstream->transcriptomics Investigate with phosphoproteomics Phosphoproteomics Downstream->phosphoproteomics Investigate with

Caption: The primary inhibitory action of this compound on the ROMK channel and a workflow for investigating potential long-term downstream effects.

References

VU591 stability in aqueous solutions for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of VU591 in aqueous solutions for chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).[1]

Q2: How should I store the this compound stock solution?

A2: this compound stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is crucial to protect the solution from light.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.

Q3: Is there any available data on the stability of this compound in aqueous solutions?

A3: Currently, there is no publicly available quantitative data on the stability of this compound in various aqueous solutions, such as physiological buffers, for chronic studies. Researchers should perform their own stability studies to determine the degradation kinetics under their specific experimental conditions.

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

A4: As a benzoimidazole derivative, this compound may be susceptible to common degradation pathways in aqueous solutions, including hydrolysis (especially at non-neutral pH), oxidation, and photodegradation. The stability can be influenced by factors such as pH, temperature, light exposure, and the composition of the aqueous buffer.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] It acts as a pore blocker of the channel, thereby inhibiting potassium ion flux.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation observed in the aqueous working solution. The concentration of this compound may exceed its solubility in the aqueous buffer, or the compound may be precipitating over time.- Prepare a fresh working solution immediately before use.- Consider lowering the final concentration of this compound.- Ensure the percentage of the organic co-solvent (e.g., DMSO) is kept to a minimum (typically <1-2%) to avoid precipitation.
Inconsistent or variable results in chronic in vitro or in vivo studies. This could be due to the degradation of this compound in the aqueous medium over the course of the experiment.- Perform a stability study of this compound under your specific experimental conditions (buffer, temperature, light exposure) to determine its half-life.- Prepare fresh solutions at appropriate intervals based on the stability data.- Protect the solutions from light during the experiment.
Loss of compound activity over time. This compound may be degrading, leading to a decrease in the effective concentration.- Confirm the stability of this compound in your aqueous solution using an analytical method like HPLC.- If degradation is confirmed, adjust the experimental protocol to include more frequent solution changes or the use of a more stable formulation if possible.

Quantitative Data on this compound Aqueous Stability

As of the latest update, specific quantitative data on the stability of this compound in various aqueous solutions for chronic studies is not publicly available. Researchers are strongly encouraged to perform their own stability assessments. The following table provides a template for summarizing experimentally determined stability data.

Aqueous Buffer (pH) Temperature (°C) Light Condition Time Point (hours) % Remaining this compound Degradation Products Detected
e.g., PBS (7.4)37Dark0100-
2
4
8
24
48
e.g., PBS (7.4)37Ambient Light0100-
2
4
8
24
48
e.g., Acetate (4.5)37Dark0100-
2
4
8
24
48

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a general method for determining the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • HPLC system with a UV detector and a C18 reverse-phase column

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solution Preparation: Dilute the this compound stock solution into the desired aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect on stability and solubility.

  • Incubation:

    • Aliquot the working solution into multiple vials for each condition to be tested (e.g., different temperatures, light vs. dark).

    • Incubate the vials under the specified conditions. For chronic studies, relevant temperatures might include 25°C (room temperature) and 37°C.

  • Time Points: Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for chronic studies). The initial time point (t=0) serves as the 100% reference.

  • Sample Analysis:

    • At each time point, inject an aliquot of the sample into the HPLC system.

    • Separate the parent this compound from any potential degradation products using a suitable gradient elution method (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at the maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Determine the peak area of the parent this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life (t½) of the compound under each condition.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound Stock in DMSO working Dilute Stock into Aqueous Buffer stock->working aliquot Aliquot into Vials working->aliquot incubate Incubate under Test Conditions (Temp, Light) aliquot->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling Collect Samples hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining this compound and Half-life hplc->data_analysis romk_signaling_pathway cluster_tal Thick Ascending Limb (TAL) Cell cluster_lumen_tal Tubular Lumen cluster_cell_tal Apical Membrane cluster_interstitium_tal Interstitium cluster_ccd Cortical Collecting Duct (CCD) Principal Cell cluster_lumen_ccd Tubular Lumen cluster_cell_ccd Apical Membrane cluster_interstitium_ccd Interstitium Na_K_2Cl_lumen_tal Na+ K+ 2Cl- NKCC2 NKCC2 Cotransporter Na_K_2Cl_lumen_tal->NKCC2 Reabsorption Na_interstitium_tal Na+ NKCC2->Na_interstitium_tal Na+ to blood ROMK_tal ROMK Channel ROMK_tal->Na_K_2Cl_lumen_tal K+ Recycling Na_lumen_ccd Na+ ENaC ENaC Channel Na_lumen_ccd->ENaC Reabsorption K_lumen_ccd K+ Na_interstitium_ccd Na+ ENaC->Na_interstitium_ccd ROMK_ccd ROMK Channel ROMK_ccd->K_lumen_ccd K+ Secretion This compound This compound This compound->ROMK_tal Inhibits This compound->ROMK_ccd Inhibits

References

Technical Support Center: VU591 Application in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU591, a selective inhibitor of the inward-rectifier potassium channel Kir1.1 (ROMK), in patch clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that selectively targets the inward-rectifier potassium channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). It acts as a pore blocker, physically obstructing the channel's ion conduction pathway.[1]

Q2: What is the typical working concentration for this compound in a patch clamp experiment?

A2: The half-maximal inhibitory concentration (IC50) for this compound on Kir1.1 channels is approximately 240-300 nM.[1] Therefore, a typical starting concentration for patch clamp experiments would be in this range, with a concentration-response curve generated to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, the DMSO stock is then diluted to the final working concentration in the external recording solution. It is crucial to ensure the final DMSO concentration in your recording solution is low (typically ≤ 0.1%) to avoid off-target effects on the cells.

Q4: Is the blocking effect of this compound voltage-dependent?

A4: Yes, the blocking action of this compound on Kir1.1 channels is voltage-dependent.[1] This characteristic is consistent with its mechanism as a pore blocker, where the binding and unbinding of the molecule within the channel pore are influenced by the transmembrane electrical field.

Q5: What are the known off-target effects of this compound?

A5: this compound is known for its high selectivity for Kir1.1 channels. It has been screened against a wide range of other ion channels, transporters, and receptors and has shown minimal off-target activity.[1] However, as with any pharmacological agent, it is good practice to perform control experiments to rule out potential non-specific effects in your system.

Troubleshooting Guide

This guide addresses common issues that may arise during patch clamp experiments involving the application of this compound.

Problem Potential Cause Troubleshooting Steps
No or weak inhibition by this compound Incorrect this compound concentration: Mistake in dilution of the stock solution. Degradation of this compound: Improper storage of stock or working solutions. Low expression of Kir1.1 channels: The cells under investigation may not express sufficient levels of the target channel.1. Double-check all dilution calculations. 2. Prepare fresh working solutions from a properly stored stock for each experiment. 3. Confirm Kir1.1 expression in your cell type using molecular techniques (e.g., RT-PCR, Western blot) or by comparing current characteristics to known Kir1.1 properties.
Unstable recording after this compound application Solvent (DMSO) effects: Final DMSO concentration may be too high. Precipitation of this compound: The compound may not be fully dissolved in the aqueous external solution. General patch clamp instability: Issues unrelated to this compound, such as a poor giga-seal, electrode drift, or solution perfusion problems.1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Visually inspect the final working solution for any precipitate. If observed, try vortexing or sonicating briefly. Consider making fresh dilutions. 3. Review fundamental patch clamp troubleshooting: ensure a stable giga-seal (>1 GΩ), check for mechanical drift of the pipette or stage, and ensure a stable and continuous perfusion of the recording chamber.
Slow onset of inhibition Slow perfusion rate: The time it takes for this compound to reach the cell can be significant. Diffusion barriers: In tissue slice preparations, the drug may need to diffuse through multiple cell layers to reach the target neuron.1. Increase the perfusion rate of the external solution containing this compound. 2. Allow for a longer application time to ensure the drug has reached equilibrium at the target site.
Irreversible block High this compound concentration: Using a concentration significantly above the IC50 may lead to slow washout. "Trapping" of the blocker: The molecule may become trapped within the channel pore.1. Use the lowest effective concentration of this compound. 2. Perform a prolonged washout with control external solution.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of Kir1.1 Currents and Inhibition by this compound

This protocol outlines the steps for recording Kir1.1 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.

Solutions:

Solution Type Components Concentration (mM)
External Solution (Standard) NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal Solution (Pipette) K-Gluconate130
KCl10
MgCl₂2
EGTA10
HEPES10
ATP-Mg4
GTP-Na0.3
Adjust pH to 7.2 with KOH

Procedure:

  • Cell Preparation: Culture cells expressing Kir1.1 channels on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.

  • Giga-seal Formation: Approach a cell with the patch pipette under positive pressure. Once a dimple is observed on the cell membrane, release the pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or a voltage ramp (e.g., from -120 mV to +60 mV) to elicit Kir1.1 currents.

    • Record baseline currents in the control external solution.

  • This compound Application:

    • Prepare the desired concentration of this compound in the external solution from a DMSO stock (ensure final DMSO is ≤ 0.1%).

    • Switch the perfusion to the this compound-containing solution.

    • Record the currents after the effect of this compound has reached a steady state.

  • Washout: Perfuse the chamber with the control external solution to observe the reversibility of the block.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -100 mV) before, during, and after this compound application to quantify the degree of inhibition.

Visualizations

Experimental Workflow for this compound Patch Clamp

experimental_workflow Experimental Workflow for this compound Patch Clamp cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Kir1.1-expressing cells giga_seal Form Giga-ohm seal prep_cells->giga_seal prep_solutions Prepare internal and external solutions prep_solutions->giga_seal prep_this compound Prepare this compound stock (DMSO) and working solutions apply_this compound Apply this compound via perfusion prep_this compound->apply_this compound whole_cell Achieve whole-cell configuration giga_seal->whole_cell baseline Record baseline Kir1.1 currents whole_cell->baseline baseline->apply_this compound record_inhibition Record inhibited currents apply_this compound->record_inhibition washout Washout with control solution record_inhibition->washout data_analysis Analyze current inhibition washout->data_analysis dose_response Generate dose-response curve (optional) data_analysis->dose_response

Caption: A flowchart of the key steps in a this compound patch clamp experiment.

Signaling Pathway for Kir1.1 Regulation

kir11_regulation Simplified Signaling Pathway of Kir1.1 Regulation PKA PKA Kir11 Kir1.1 Channel PKA->Kir11 Phosphorylation SGK1 SGK1 SGK1->Kir11 Phosphorylation MembraneTrafficking Membrane Trafficking Kir11->MembraneTrafficking Increased surface expression ChannelActivity Channel Activity Kir11->ChannelActivity Increased K+ efflux This compound This compound This compound->Kir11 Pore Block

Caption: Key kinases regulating Kir1.1 channel activity and the inhibitory action of this compound.

References

Technical Support Center: VU591 & Serum Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing VU591. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound binding to serum proteins in various assays. Minimizing this interaction is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to serum proteins a concern?

A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key target in diuretic drug discovery. Like many small molecules, this compound has a tendency to bind to proteins present in serum, primarily serum albumin. This is a concern because only the unbound, or "free," fraction of the inhibitor is available to interact with its target, the ROMK channel. High serum protein binding can sequester this compound, reducing its effective concentration in the assay and leading to an underestimation of its potency (e.g., an artificially high IC50 value).[1]

Q2: My this compound inhibitor shows high potency in a biochemical assay but significantly lower activity in a cell-based assay with fetal bovine serum (FBS). What is the likely cause?

A2: This discrepancy is a classic indicator of high serum protein binding. The serum proteins in the FBS are likely binding to a significant portion of the this compound, thereby lowering the free concentration of the inhibitor available to interact with the ROMK channels in the cells. This results in a rightward shift of the dose-response curve and a higher apparent IC50 value.[1]

Q3: How can I quantify the extent of this compound binding to serum proteins?

A3: The most common and accepted method for quantifying a compound's binding to plasma proteins is equilibrium dialysis .[2][3][4] This technique physically separates a protein-containing solution (e.g., plasma or a solution with serum albumin) from a protein-free buffer by a semi-permeable membrane.[3][5] The small molecule, this compound, can pass through the membrane, and at equilibrium, the concentration of free this compound will be the same on both sides. By measuring the total concentration of this compound in the protein-containing chamber and the concentration in the protein-free buffer chamber (which represents the free fraction), the percentage of protein-bound this compound can be calculated.[3]

Troubleshooting Guides

Issue 1: High background or low signal-to-noise ratio in fluorescence-based assays.

High background fluorescence can be a significant issue in assays like fluorescence polarization (FP), especially when serum is present. This can be due to the intrinsic fluorescence of serum components or non-specific binding of the fluorescent probe to serum proteins.

Troubleshooting Steps:

  • Optimize Assay Buffer:

    • Add a Non-ionic Detergent: Including a mild, non-ionic detergent such as Tween-20 or Triton X-100 at a low concentration (typically 0.01% to 0.05%) can help disrupt non-specific hydrophobic interactions that contribute to high background.[6][7]

    • Use an Alternative Blocking Agent: If your assay uses Bovine Serum Albumin (BSA) as a blocking agent, consider that this compound may bind to it. Try substituting BSA with a non-protein blocking agent like Polyvinylpyrrolidone (PVP) or an alternative protein-based blocker such as fish gelatin, which may have lower cross-reactivity.[8][9][10]

  • Reduce Serum Concentration: If your experimental design permits, decreasing the percentage of serum in your assay medium will proportionally reduce the concentration of binding proteins.

  • Select Appropriate Microplates: Use black, opaque microplates with a non-binding surface to minimize background fluorescence and prevent the adsorption of this compound or the fluorescent probe to the plate walls.[11][12]

Issue 2: Inconsistent IC50 values for this compound in the presence of serum.

Variability in IC50 measurements can arise from inconsistent experimental conditions that affect the equilibrium of this compound binding to serum proteins.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Pre-incubate this compound with the serum-containing medium for a sufficient period (e.g., 30 minutes) before adding it to the assay system. This allows the binding to reach equilibrium, leading to more consistent results.[1]

  • Control pH and Temperature: The binding of small molecules to proteins can be influenced by pH and temperature.[13] Ensure that the pH of your assay buffer is stable and that all incubations are performed at a consistent, controlled temperature.

  • Accurate Serial Dilutions: Inaccurate dilutions can lead to significant variability. Ensure that your serial dilutions of this compound are precise and that the final solvent concentration (e.g., DMSO) is consistent across all wells, as high solvent concentrations can sometimes interfere with protein binding.[1]

Quantitative Data Summary

The following table provides a hypothetical example of an IC50 shift for this compound in the presence of increasing concentrations of Human Serum Albumin (HSA) to illustrate the impact of protein binding.

Human Serum Albumin (HSA) Concentration (% w/v)Apparent IC50 of this compound (µM)Fold Shift in IC50
00.241.0
11.25.0
22.510.4
45.121.3

Note: This data is illustrative and intended to demonstrate the concept of an IC50 shift. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: IC50 Shift Assay to Qualitatively Assess this compound Serum Protein Binding

This protocol allows for the assessment of the effect of serum proteins on the apparent potency of this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (appropriate for your specific assay)

  • Human Serum Albumin (HSA) or Fetal Bovine Serum (FBS)

  • Assay plate (e.g., 96-well)

  • Your specific assay components (e.g., cells, membranes, fluorescent probe)

Procedure:

  • Prepare HSA/FBS Solutions: Prepare a series of HSA or FBS solutions in the assay buffer at 2x the final desired concentrations (e.g., 0%, 0.5%, 1%, 2%, and 4% w/v).

  • Prepare this compound Dilution Series: Prepare a 2x concentrated serial dilution of this compound in assay buffer.

  • Plate Setup:

    • Add 50 µL of each 2x HSA/FBS solution to the appropriate wells of the assay plate. For the 0% condition, add 50 µL of assay buffer.

    • Add 50 µL of each 2x this compound dilution to the wells containing the corresponding HSA/FBS solution.

  • Pre-incubation: Incubate the plate for 30 minutes at your assay temperature to allow this compound and the serum proteins to reach binding equilibrium.

  • Initiate Assay: Add your assay-specific components (e.g., cells, target protein, substrate) to initiate the reaction.

  • Data Acquisition: Read the plate according to your assay's requirements.

  • Data Analysis: Plot the dose-response curves for this compound at each HSA/FBS concentration and determine the IC50 value for each curve. The shift in IC50 values will indicate the extent of protein binding.

Protocol 2: Rapid Equilibrium Dialysis (RED) for Quantitative Measurement of this compound Plasma Protein Binding

This protocol provides a method for determining the percentage of this compound bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (e.g., from Thermo Fisher Scientific)

  • Human plasma (or plasma from the species of interest)

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • LC-MS/MS system for analysis

Procedure:

  • Prepare this compound-spiked Plasma: Spike the human plasma with this compound to a final concentration of 1 µM.

  • Set up RED Device:

    • Add 200 µL of the this compound-spiked plasma to the sample chamber of the RED device insert.

    • Add 350 µL of PBS to the buffer chamber.

  • Incubation: Cover the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sample Collection: After incubation, carefully collect 50 µL from both the plasma chamber and the buffer chamber.

  • Sample Preparation for Analysis:

    • To the 50 µL plasma sample, add 50 µL of PBS.

    • To the 50 µL buffer sample, add 50 µL of blank plasma.

    • To both samples, add 200 µL of acetonitrile to precipitate the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the concentration of this compound.

  • Calculation:

    • The concentration in the buffer chamber represents the unbound (free) concentration of this compound.

    • The concentration in the plasma chamber represents the total concentration (bound + unbound).

    • Calculate the percent bound using the following formula: % Bound = 100 * (1 - (Concentration in Buffer / Concentration in Plasma))

Visualizations

experimental_workflow_ic50_shift cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_hsa Prepare 2x HSA/FBS Solutions (0%, 0.5%, 1%, 2%, 4%) plate_setup Plate Setup: Mix 50µL HSA/FBS + 50µL this compound prep_hsa->plate_setup prep_this compound Prepare 2x this compound Serial Dilution prep_this compound->plate_setup pre_incubate Pre-incubate 30 min (Binding Equilibrium) plate_setup->pre_incubate initiate_assay Add Assay Components (Cells, Target, etc.) pre_incubate->initiate_assay read_plate Acquire Data initiate_assay->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Calculate IC50 for each HSA/FBS conc. plot_curves->calc_ic50 compare_shift Compare IC50 Shift calc_ic50->compare_shift

Caption: Workflow for an IC50 shift assay to assess this compound serum protein binding.

troubleshooting_logic cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions start Inaccurate/Inconsistent Assay Results with Serum high_bg High Background / Low S/N (e.g., in FP assay) start->high_bg ic50_shift Potency Decrease / IC50 Shift (Biochemical vs. Cell-based) start->ic50_shift inconsistent_ic50 Inconsistent IC50 Values (with serum) start->inconsistent_ic50 optimize_buffer Optimize Buffer: - Add non-ionic detergent - Use alternative blocker (PVP, Fish Gelatin) high_bg->optimize_buffer reduce_serum Reduce Serum Concentration high_bg->reduce_serum use_low_bind_plates Use Low-Binding Plates high_bg->use_low_bind_plates ic50_shift->optimize_buffer ic50_shift->reduce_serum pre_incubate Ensure Pre-incubation for Equilibrium inconsistent_ic50->pre_incubate control_conditions Control pH and Temperature inconsistent_ic50->control_conditions verify_dilutions Verify Dilution Accuracy inconsistent_ic50->verify_dilutions

Caption: Troubleshooting logic for common issues with this compound in serum-containing assays.

References

improving the selectivity profile of VU591

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU591, a selective inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of the inward-rectifier potassium (Kir) channel family with high potency and selectivity for the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2] It was developed as a more selective analog to its predecessor, VU590, which exhibited off-target activity on Kir7.1.[1][3] this compound acts as a pore blocker of the ROMK channel.[1][3]

Q2: What is the mechanism of action of this compound?

Q3: What are the key binding site residues for this compound on the ROMK channel?

Mutagenesis and molecular modeling studies have identified two critical residues in the "upper" pore region of the ROMK channel that are essential for this compound binding: Val168 and Asn171.[4] Mutation of either of these residues leads to a significant reduction in the sensitivity of the channel to this compound.[4]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in my experiments.

  • Possible Cause 1: Assay-dependent variability.

    • Recommendation: Be aware that the reported IC50 of this compound can vary depending on the experimental technique used. For instance, Tl+ flux assays often yield slightly different values compared to whole-cell patch-clamp electrophysiology due to differences in membrane potential and ion concentrations.[1] Ensure your experimental conditions are consistent and well-controlled.

  • Possible Cause 2: Voltage-dependence of block.

    • Recommendation: this compound exhibits voltage-dependent block of ROMK channels.[3] The potency of the inhibitor can be influenced by the membrane potential. When using electrophysiological techniques, it is crucial to maintain a consistent voltage protocol to obtain reproducible results.

Issue 2: Observing off-target effects in my cellular or tissue preparations.

  • Possible Cause 1: Inhibition of hERG channels.

    • Recommendation: While this compound is highly selective for ROMK, it has been shown to inhibit hERG (human Ether-à-go-go-Related Gene) channels at higher concentrations (approximately 25% inhibition at 10 µM).[1] If you are working with tissues where hERG channels are prominently expressed (e.g., cardiac tissue), consider using a lower concentration of this compound or validating your findings with a structurally unrelated ROMK inhibitor.

  • Possible Cause 2: Inhibition of Kir6.2/SUR1 channels.

    • Recommendation: At concentrations of 10 µM and 50 µM, this compound can inhibit Kir6.2/SUR1 currents by approximately 17% and 28%, respectively.[1] Although this provides a significant selectivity window for ROMK, it is a factor to consider in tissues with high expression of these channels, such as pancreatic beta-cells.

Issue 3: Lack of in vivo efficacy despite potent in vitro activity.

  • Possible Cause 1: Poor metabolic stability and high serum protein binding.

    • Recommendation: this compound has been reported to have poor metabolic stability and high serum protein binding, which can limit its free concentration and efficacy in vivo.[3] For in vivo studies, it may be necessary to consider alternative delivery methods, use higher doses with caution while monitoring for off-target effects, or explore newer generation ROMK inhibitors with improved pharmacokinetic properties.

Data Presentation

Table 1: Selectivity Profile of this compound

Channel/ReceptorInhibition/ActivityReference
ROMK (Kir1.1)IC50 = 240 nM (Tl+ flux assay)[1]
Kir2.1No effect[1]
Kir2.3No effect[1]
Kir4.1No effect[1]
Kir6.2/SUR117 ± 4% inhibition at 10 µM[1]
Kir7.1No effect[1]
hERG~25% inhibition at 10 µM[1]
Slo1/β1 BK channelsNo significant effect at 10 µM[1]
Kv1.3No significant effect[1]

Experimental Protocols

Protocol 1: Thallium (Tl+) Flux Assay for Measuring ROMK Inhibition

This protocol is adapted from methods used to characterize this compound.[1]

  • Cell Culture: Maintain HEK-293 cells stably expressing the ROMK channel in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with a commercially available thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a specified period (e.g., 10 minutes).

  • Thallium Stimulation: Use a fluorescence plate reader equipped with an automated liquid handling system to add a stimulus buffer containing Tl2SO4.

  • Data Acquisition: Measure the fluorescence intensity over time. The influx of Tl+ will cause an increase in fluorescence.

  • Data Analysis: Calculate the rate of Tl+ influx for each concentration of this compound. Normalize the data to the control wells and fit the concentration-response curve using a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Assessing ROMK Blockade

This protocol is a generalized procedure based on the characterization of this compound.[1]

  • Cell Preparation: Use HEK-293 cells transiently or stably expressing the ROMK channel.

  • Electrode and Solution Preparation:

    • Prepare an intracellular solution containing K+ as the primary charge carrier (e.g., 140 mM KCl).

    • Prepare an extracellular solution with a defined K+ concentration (e.g., 5 mM or 50 mM KCl).

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a specific potential (e.g., -75 mV).

    • Apply voltage ramps (e.g., -120 mV to +120 mV) or voltage steps to elicit ROMK currents.

  • Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Data Acquisition and Analysis:

    • Record the current before, during, and after the application of this compound.

    • Measure the inward current at a specific negative potential (e.g., -120 mV) to quantify the extent of block.

    • Calculate the percentage of inhibition at each concentration to determine the IC50.

Visualizations

Signaling_Pathway cluster_nephron Thick Ascending Limb of Henle's Loop cluster_inhibition Mechanism of this compound Action Lumen Tubular Lumen (Filtrate) Cell Epithelial Cell Lumen->Cell Na-K-2Cl Cotransporter Cell->Lumen ROMK (Kir1.1) K+ recycling Blood Blood Cell->Blood Na+/K+ ATPase This compound This compound ROMK ROMK (Kir1.1) Channel This compound->ROMK Inhibits K+ recycling

Caption: Signaling pathway of ion transport in the thick ascending limb and the inhibitory action of this compound on ROMK.

Experimental_Workflow cluster_sar Structure-Activity Relationship (SAR) Logic cluster_testing Selectivity Testing Workflow BNBI BNBI (Weak ROMK inhibitor, no Kir7.1 activity) Modification Add Ether Oxygen to Linker BNBI->Modification This compound This compound (Potent ROMK inhibitor, selective over Kir7.1) Modification->this compound HTS High-Throughput Screening (e.g., Tl+ flux assay) Hit_Validation Hit Validation (Electrophysiology) HTS->Hit_Validation Primary Hits Selectivity_Panel Selectivity Profiling (Panel of Kir channels and other off-targets) Hit_Validation->Selectivity_Panel Validated Hits

Caption: Logical workflow illustrating the SAR leading to this compound and a typical selectivity testing cascade.

References

Technical Support Center: Navigating VU591 Variability in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU591, a selective inhibitor of the inwardly rectifying potassium channel Kir1.1 (also known as ROMK, encoded by the KCNJ1 gene). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered when using this compound in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of the Kir1.1 (ROMK) potassium channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.24 µM.[1][2] It functions as a pore blocker, physically obstructing the channel's ion conduction pathway. This blockage is dependent on both voltage and the concentration of extracellular potassium.

Q2: I am observing a weaker than expected effect of this compound in my cell line. What are the potential causes?

A2: The most likely reason for a diminished effect of this compound is low or absent expression of its target, the Kir1.1 channel, in your specific cell line. The potency of this compound is directly correlated with the expression level of the KCNJ1 gene. For instance, studies have shown that the expression of KCNJ1 is low in clear cell renal cell carcinoma (ccRCC) tissues and the corresponding cell lines 786-O and Caki-2, which would likely result in reduced sensitivity to this compound.[3]

Q3: How can I determine if my cell line expresses Kir1.1?

A3: You can assess the expression of Kir1.1 (KCNJ1) at both the mRNA and protein levels. For mRNA expression, quantitative real-time PCR (qRT-PCR) is a sensitive method. For protein expression, Western blotting is commonly used. Detailed protocols for both techniques are provided in the "Experimental Protocols" section of this guide.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for Kir1.1, some minor off-target activity has been reported at higher concentrations. Researchers should be aware of potential weak inhibition of other potassium channels, which may be relevant depending on the experimental context and the specific ion channel profile of the cell line being used.

Q5: Can experimental conditions influence the apparent potency of this compound?

A5: Yes, several factors can affect the IC50 value of this compound in cell-based assays. These include:

  • Cell density and health: Ensure consistent cell plating density and use cells at an optimal passage number.

  • Compound stability: Visually inspect for any precipitation of this compound in your working solutions.

  • Assay conditions: Minor variations in temperature, reagent preparation, and incubation times can lead to shifts in IC50 values. It is advisable to include a reference compound in each experiment to monitor assay performance.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth media. Ensure cells are healthy and in the exponential growth phase.
Reagent Instability Prepare fresh dilutions of this compound for each experiment. Ensure complete dissolution in the vehicle (e.g., DMSO).
Assay Plate Edge Effects Avoid using the outermost wells of the microplate, or fill them with a buffer to maintain a humidified environment.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially for compound treatment and dye loading in fluorescence-based assays.
Issue 2: No or Weak Response to this compound Treatment
Potential Cause Troubleshooting Step
Low or No Kir1.1 Expression Verify KCNJ1 mRNA and Kir1.1 protein expression in your cell line using qRT-PCR and Western blotting (see protocols below).
Suboptimal Assay Conditions Optimize the thallium flux assay by adjusting the concentrations of thallium and potassium in the stimulus buffer. For electrophysiology, ensure proper seal formation and stable recordings.
Incorrect Compound Concentration Verify the concentration of your this compound stock solution and ensure accurate dilutions.
Cell Line Identity Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

Quantitative Data on Kir1.1 (KCNJ1) Expression

The following table summarizes the expression status of KCNJ1 in various cancer cell lines, which can help predict their sensitivity to this compound.

Cell LineCancer TypeKCNJ1 Expression LevelPredicted this compound SensitivityReference
786-O Clear Cell Renal Cell CarcinomaLowLow[3]
Caki-2 Clear Cell Renal Cell CarcinomaLowLow[3]
U87 GlioblastomaLow (Kir4.1/KCNJ10 is more prominent)Low[2][4]
MDA-MB-231 Breast CancerNot reported to be a major Kir channelLikely Low[5]
LS174T Colon CancerNot reported to be a major Kir channelLikely Low

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for KCNJ1 Expression

Objective: To quantify the mRNA expression level of the KCNJ1 gene in a given cell line.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • KCNJ1-specific primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from your cell line of interest using a commercial RNA extraction kit, following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, KCNJ1 or reference gene primers, and qPCR master mix.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of KCNJ1 normalized to the reference gene using the ΔΔCt method.

Western Blotting for Kir1.1 Protein Expression

Objective: To detect the presence and relative abundance of the Kir1.1 protein.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Kir1.1 (KCNJ1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.[1][6][7]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against Kir1.1 overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[1][6]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Thallium Flux Assay for Kir1.1 Activity

Objective: To functionally assess the activity of Kir1.1 channels and the inhibitory effect of this compound.

Materials:

  • Cell line expressing Kir1.1

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2)

  • Assay buffer

  • Stimulus buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄)

  • This compound

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed cells in a 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of this compound for a standardized period (e.g., 30 minutes).

  • Signal Detection:

    • Record a baseline fluorescence for 10-20 seconds.

    • Inject the stimulus buffer to initiate thallium influx.

    • Immediately record the fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase and normalize the data to controls to determine the IC50 of this compound.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the potassium currents through Kir1.1 channels and their inhibition by this compound.

Materials:

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Extracellular and intracellular recording solutions

  • This compound

  • Data acquisition software

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.

  • Cell Approach and Sealing: Approach a single cell with the pipette and form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: In voltage-clamp mode, apply a voltage protocol to elicit Kir1.1 currents.

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound and record the resulting inhibition of the potassium current.

  • Data Analysis: Analyze the current traces to determine the extent of block by this compound at different concentrations and voltages.

Signaling Pathways and Experimental Workflows

Kir1.1 (ROMK) Regulatory Pathway

The activity of the Kir1.1 channel is tightly regulated by various signaling pathways that control its trafficking to and from the plasma membrane.

Kir1_1_Regulation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Kir1_1_active Kir1.1 (Active) Endocytosis Endocytosis Kir1_1_active->Endocytosis Kir1_1_inactive Kir1.1 (Inactive Pool) Exocytosis Exocytosis / Insertion Kir1_1_inactive->Exocytosis Aldosterone Aldosterone SGK1 SGK-1 Aldosterone->SGK1 induces expression SGK1->Kir1_1_active phosphorylates (S44) & promotes surface expression PKA PKA PKA->Kir1_1_active phosphorylates & promotes surface expression PTK PTK PTK->Kir1_1_active phosphorylates & promotes endocytosis WNK4 WNK4 WNK4->Endocytosis promotes Ubiquitination Monoubiquitination Ubiquitination->Endocytosis promotes Endocytosis->Kir1_1_inactive Exocytosis->Kir1_1_active

Caption: Regulation of Kir1.1 channel surface expression.

Troubleshooting Workflow for this compound Experiments

This workflow provides a logical sequence of steps to diagnose issues with this compound experiments.

VU591_Troubleshooting Start Start: Unexpected this compound Results Check_Reagents Verify this compound concentration, solubility, and age Start->Check_Reagents Check_Cells Assess cell health, passage number, and density Start->Check_Cells Check_Protocol Review experimental protocol for consistency (e.g., incubation times) Start->Check_Protocol Expression_Analysis Analyze Kir1.1 (KCNJ1) expression (qRT-PCR/Western Blot) Check_Reagents->Expression_Analysis Check_Cells->Expression_Analysis Check_Protocol->Expression_Analysis Low_Expression Is Kir1.1 expression low or absent? Expression_Analysis->Low_Expression Assay_Optimization Optimize assay parameters (e.g., thallium/potassium concentration) Low_Expression->Assay_Optimization No Consider_Alternatives Consider using a cell line with known high Kir1.1 expression or an overexpression system Low_Expression->Consider_Alternatives Yes Problem_Solved Problem Resolved Assay_Optimization->Problem_Solved Consult_Literature Consult literature for known Kir channel expression in your cell line Consider_Alternatives->Consult_Literature Consider_Alternatives->Problem_Solved

References

Validation & Comparative

A Comparative Guide to ROMK Inhibitors: VU591 vs. Advanced Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renal outer medullary potassium (ROMK) channel, a key player in renal salt handling and potassium homeostasis, has emerged as a promising target for a novel class of diuretics. Inhibition of ROMK is anticipated to offer significant diuretic and natriuretic effects with a reduced risk of hypokalemia, a common side effect of current diuretic therapies. This guide provides an objective comparison of the pioneering ROMK inhibitor, VU591, with more advanced compounds, including the widely cited "Compound A" and the clinical candidate MK-7145. The comparison is supported by experimental data on their potency, selectivity, and in vivo efficacy.

Performance Comparison of ROMK Inhibitors

The development of ROMK inhibitors has seen a significant progression in potency and in vivo activity since the initial discovery of compounds like this compound. While this compound was a crucial tool for early validation of ROMK as a therapeutic target, subsequent research has yielded compounds with markedly improved pharmacological profiles.

CompoundROMK IC50Selectivity ProfileIn Vivo Diuretic Effect (in rats)
This compound ~0.24-0.3 µM[1][2]Highly selective over 65 other ion channels and receptors, but a related compound, VU590, shows some off-target effects on Kir7.1.[3][4]Fails to induce diuresis when administered orally.[5]
Compound A ~50-90 nM[2]Highly selective over other Kir channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1) and the hERG channel.[5]Induces robust natriuretic diuresis without significant potassium loss (kaliuresis).[5]
MK-7145 Not explicitly found, but is a potent successor to Compound A.Potent and selective.Causes dose-dependent lowering of blood pressure and is effective as a diuretic.[6]

Key Experimental Methodologies

The characterization of these ROMK inhibitors has relied on a combination of in vitro and in vivo experimental techniques to assess their potency, selectivity, and physiological effects.

Thallium Flux Assay

This high-throughput screening assay is a primary method for identifying and characterizing potassium channel modulators. It indirectly measures channel activity by detecting the influx of thallium ions (Tl+), a surrogate for K+, into cells expressing the target channel.

Protocol Outline:

  • Cell Culture: HEK293 cells stably expressing the human ROMK channel are cultured in 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Compound A).

  • Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate ion flux through the open ROMK channels.

  • Fluorescence Reading: The increase in intracellular fluorescence, proportional to the amount of thallium influx, is measured kinetically using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is used to determine the level of channel inhibition, and IC50 values are calculated from the dose-response curves.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis HEK293_cells HEK293 Cells Expressing ROMK Dye_loading Load with Thallium-Sensitive Dye HEK293_cells->Dye_loading Compound_incubation Incubate with Test Compound Dye_loading->Compound_incubation Thallium_addition Add Thallium Sulfate Solution Compound_incubation->Thallium_addition Fluorescence_measurement Measure Fluorescence Kinetics Thallium_addition->Fluorescence_measurement Rate_calculation Calculate Rate of Fluorescence Increase Fluorescence_measurement->Rate_calculation IC50_determination Determine IC50 from Dose-Response Curve Rate_calculation->IC50_determination

Caption: Workflow for the Thallium Flux Assay.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the electrical currents flowing through the channel in a single cell. It is crucial for confirming the mechanism of action and potency of channel inhibitors.

Protocol Outline:

  • Cell Preparation: HEK293 cells expressing the ROMK channel are prepared on coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and mounted on a micromanipulator.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction ruptures the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: The cell's membrane potential is clamped at a specific voltage, and the current required to maintain this voltage, which corresponds to the ion flow through the channels, is recorded.

  • Compound Application: The test compound is applied to the cell via the extracellular solution, and the change in the recorded current is measured to determine the degree of channel inhibition.

  • Data Analysis: The inhibition of the current at different compound concentrations is used to generate a dose-response curve and calculate the IC50 value.

In Vivo Diuretic Studies in Rats

These studies are essential for evaluating the therapeutic potential of ROMK inhibitors by assessing their ability to increase urine and sodium excretion in a living organism.

Protocol Outline:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimatized to metabolic cages, which are designed to separate and collect urine and feces.

  • Dosing: The test compound (e.g., this compound, Compound A) or vehicle is administered to the rats, typically via oral gavage.

  • Urine Collection: Urine is collected over a specified period (e.g., 4-24 hours).

  • Sample Analysis: The total volume of urine is measured, and the concentrations of electrolytes such as sodium (Na+) and potassium (K+) are determined using a flame photometer or ion-selective electrodes.

  • Data Comparison: The diuretic and natriuretic effects of the compound are compared to those of the vehicle control and often a standard diuretic like hydrochlorothiazide.[5]

ROMK Channel Signaling in the Nephron

The ROMK channel plays a dual role in the kidney's nephron, contributing to both salt reabsorption and potassium secretion. Its inhibition, therefore, has a multifaceted impact on renal function.

In the Thick Ascending Limb (TAL) of the loop of Henle, ROMK channels on the apical membrane are crucial for recycling potassium back into the tubular lumen.[7][8] This K+ recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of salt reabsorption.[7] By inhibiting ROMK, the supply of luminal K+ for NKCC2 is reduced, leading to decreased NaCl reabsorption and a diuretic effect.

In the Cortical Collecting Duct (CCD) , ROMK is the primary channel for potassium secretion into the urine.[8][9] This process is coupled to sodium reabsorption through the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD directly reduces potassium loss, contributing to the potassium-sparing effect of these inhibitors.

// TAL Pathway NKCC2 [label="NKCC2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROMK_TAL [label="ROMK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaK_ATPase_TAL [label="Na/K ATPase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Lumen_TAL -> NKCC2 [label="Na+, K+, 2Cl-"]; NKCC2 -> TAL_Cell; TAL_Cell -> ROMK_TAL [label="K+"]; ROMK_TAL -> Lumen_TAL [label="Recycling"]; TAL_Cell -> NaK_ATPase_TAL [label="Na+"]; NaK_ATPase_TAL -> Blood_TAL; Blood_TAL -> NaK_ATPase_TAL [label="K+"];

// CCD Pathway ENaC [label="ENaC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROMK_CCD [label="ROMK", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NaK_ATPase_CCD [label="Na/K ATPase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

Lumen_CCD -> ENaC [label="Na+"]; ENaC -> CCD_Cell; CCD_Cell -> ROMK_CCD [label="K+"]; ROMK_CCD -> Lumen_CCD [label="Secretion"]; CCD_Cell -> NaK_ATPase_CCD [label="Na+"]; NaK_ATPase_CCD -> Blood_CCD; Blood_CCD -> NaK_ATPase_CCD [label="K+"];

// Inhibitor Action Inhibitor [label="ROMK Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor -> ROMK_TAL [arrowhead=tee, color="#EA4335"]; Inhibitor -> ROMK_CCD [arrowhead=tee, color="#EA4335"]; }

Caption: ROMK's role in the TAL and CCD.

Conclusion

The journey from this compound to more advanced ROMK inhibitors like Compound A and MK-7145 highlights the rapid progress in this area of drug discovery. While this compound was instrumental in validating the therapeutic concept, its poor pharmacokinetic properties limited its clinical potential. In contrast, later-generation compounds have demonstrated not only superior potency and selectivity but also the desired in vivo diuretic and natriuretic effects without inducing hyperkalemia in preclinical models. This underscores the potential of selective ROMK inhibition as a novel and safer therapeutic strategy for managing hypertension and other conditions associated with fluid overload. Further clinical investigation of compounds like MK-7145 will be crucial in translating this promising preclinical data into tangible benefits for patients.

References

A Head-to-Head Comparison of VU591 and Tertiapin-Q as Kir1.1 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective Kir1.1 channel blocker is critical for investigating renal function, cardiovascular physiology, and developing novel diuretics. This guide provides a comprehensive comparison of two prominent Kir1.1 inhibitors: the small molecule VU591 and the peptide-based tertiapin-Q.

This document details their respective potencies, selectivity profiles, and mechanisms of action, supported by experimental data. Furthermore, it provides detailed protocols for key experimental assays and visualizes the relevant signaling pathways and experimental workflows.

At a Glance: this compound vs. Tertiapin-Q

FeatureThis compoundTertiapin-Q
Molecule Type Small molecule (benzo-imidazole derivative)Peptide (21 amino acids, derivative of bee venom toxin)
Primary Target Kir1.1 (ROMK)Kir1.1 (ROMK), Kir3.1/3.4 (GIRK1/4)
Potency on Kir1.1 IC50 ≈ 240 nM[1]Ki ≈ 1.3 - 2 nM[2]
Selectivity High selectivity for Kir1.1 over other Kir channels and a broad panel of other ion channels, receptors, and transporters.[1]High affinity for Kir1.1 and Kir3.1/3.4. Also inhibits BK channels.[2][3]
Mechanism of Action Pore blocker, interacts with the intracellular pore of the channel.[1]Pore blocker, plugs the external end of the conduction pore.[4]

Potency and Efficacy

This compound

This compound is a potent inhibitor of the renal outer medullary potassium channel (Kir1.1 or ROMK) with a half-maximal inhibitory concentration (IC50) of approximately 240 nM .[1] It was identified through high-throughput screening and subsequent chemical optimization.

Tertiapin-Q

Tertiapin-Q, a synthetic and more stable derivative of the bee venom toxin tertiapin, is a high-affinity blocker of Kir1.1 channels. It exhibits a dissociation constant (Ki) in the low nanomolar range, approximately 1.3 to 2 nM .[2]

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target. Both this compound and tertiapin-Q have been characterized for their effects on other inwardly rectifying potassium (Kir) channels and a broader range of off-target proteins.

This compound Selectivity

This compound demonstrates a high degree of selectivity for Kir1.1. It has been shown to have minimal or no activity against a panel of other Kir channels, including Kir2.1, Kir2.3, Kir4.1, and Kir6.2/SUR1, at concentrations where it effectively blocks Kir1.1.[1] Furthermore, screening against a broad panel of over 65 other ion channels, G-protein coupled receptors, and transporters revealed a clean off-target profile, making it a highly specific tool for studying Kir1.1.[1]

Tertiapin-Q Selectivity

While highly potent on Kir1.1, tertiapin-Q also potently blocks G-protein-coupled inwardly rectifying potassium (GIRK) channels, specifically Kir3.1/3.4 heteromers, with a Ki of approximately 13.3 nM. It also shows inhibitory activity against large-conductance calcium-activated potassium (BK) channels.[3] This broader activity profile should be considered when interpreting experimental results.

Mechanism of Action

Both this compound and tertiapin-Q act as pore blockers , physically occluding the ion conduction pathway of the Kir1.1 channel, albeit through different binding sites.

  • This compound is believed to access its binding site from the intracellular side of the membrane, physically blocking the channel pore.[1]

  • Tertiapin-Q binds to the external vestibule of the channel, with its α-helix plugging the pore entrance.[4]

Kir1.1 Signaling Pathway in Renal Electrolyte Balance

The Kir1.1 channel plays a pivotal role in potassium homeostasis and overall electrolyte balance in the kidney. It is primarily located in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the collecting duct.

Caption: Role of Kir1.1 in renal electrolyte transport.

In the thick ascending limb , Kir1.1 recycles potassium back into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), a primary target for loop diuretics. By inhibiting Kir1.1, both this compound and tertiapin-Q can indirectly inhibit NaCl reabsorption.

In the collecting duct , Kir1.1 is the primary channel for potassium secretion into the urine. This process is coupled to sodium reabsorption through the epithelial sodium channel (ENaC). Inhibition of Kir1.1 in this segment can lead to a potassium-sparing diuretic effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize Kir1.1 blockers.

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This technique allows for the direct measurement of ion channel activity in a controlled in vitro system.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. For studying a specific ion channel, cells are transiently or stably transfected with the cDNA encoding the Kir1.1 channel.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH. Different concentrations of the blocker (this compound or tertiapin-Q) are added to the external solution.

  • Recording:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage ramps or steps are applied to elicit Kir1.1 currents.

    • The effect of the blocker is assessed by comparing the current amplitude before and after its application to the bath solution.

Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening and characterizing ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl+).

  • Cell Preparation: HEK293 cells stably expressing Kir1.1 are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer.

  • Compound Addition: The test compounds (this compound or tertiapin-Q) at various concentrations are added to the wells.

  • Thallium Stimulation and Fluorescence Reading: A stimulus buffer containing Tl+ is added to the wells. As Tl+ enters the cells through open Kir1.1 channels, it binds to the dye, causing an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the Kir1.1 channel activity. The inhibitory effect of the compounds is determined by the reduction in the rate of fluorescence increase.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying ion channels expressed at high levels in a large cell system.

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the Kir1.1 channel and incubated for 2-5 days to allow for channel expression.

  • Electrode Preparation: Two microelectrodes are filled with 3 M KCl. One serves as the voltage-sensing electrode, and the other as the current-injecting electrode.

  • Solutions: The recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, adjusted to pH 7.5. Different concentrations of the blocker are added to this solution.

  • Recording: The oocyte is placed in the recording chamber and impaled with both microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to measure Kir1.1 currents. The effect of the blocker is determined by perfusing the oocyte with the blocker-containing solution and measuring the change in current.

Experimental Workflow for Kir1.1 Inhibitor Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel Kir1.1 inhibitors.

Kir1_1_Inhibitor_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Analysis (Thallium Flux or Electrophysiology) Hit_ID->Dose_Response Electrophys Electrophysiological Characterization (Patch Clamp or TEVC) Dose_Response->Electrophys Selectivity Selectivity Profiling (Panel of Kir Channels & Off-Targets) Electrophys->Selectivity Mechanism Mechanism of Action Studies (e.g., Voltage Dependence) Electrophys->Mechanism

Caption: Workflow for Kir1.1 inhibitor discovery.

Conclusion

Both this compound and tertiapin-Q are valuable tools for studying the Kir1.1 channel. The choice between them will depend on the specific experimental needs.

  • This compound is an excellent choice when high selectivity for Kir1.1 is paramount, particularly in complex biological systems where off-target effects could confound results. Its small molecule nature also makes it more amenable to in vivo studies.

  • Tertiapin-Q offers exceptional potency and is a well-established blocker. However, its activity on other Kir channels, especially GIRKs, requires careful consideration and appropriate controls in experimental design.

By understanding the distinct characteristics of these two inhibitors, researchers can make informed decisions to advance their investigations into the physiological and pathophysiological roles of the Kir1.1 channel.

References

Validating VU591 Efficacy: A Comparative Guide to ROMK siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the renal outer medullary potassium (ROMK) channel, also known as Kir1.1, specific and reliable methods for modulating its function are paramount. VU591 is a potent and selective small-molecule inhibitor of the ROMK channel, offering a powerful tool for pharmacological studies.[1][2][3] To ensure the on-target effects of this compound, genetic validation through techniques like small interfering RNA (siRNA) knockdown of ROMK is the gold standard.

This guide provides a comparative framework for validating the results of this compound with ROMK siRNA knockdown, aimed at researchers, scientists, and drug development professionals. We present key quantitative data, detailed experimental protocols, and visual workflows to facilitate the design and implementation of these validation studies.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative outcomes when using this compound versus ROMK siRNA to inhibit ROMK channel function. These values are based on typical results reported in the literature and provide a benchmark for experimental design.

ParameterThis compound (Pharmacological Inhibition)ROMK siRNA (Genetic Knockdown)
Mechanism of Action Direct, reversible block of the ROMK channel pore.[3][4]Post-transcriptional gene silencing, leading to reduced ROMK protein expression.
Target ROMK (Kir1.1) protein.[1][2]KCNJ1 mRNA (the gene encoding ROMK).
Speed of Onset Rapid (minutes).Slow (24-72 hours).
Duration of Effect Dependent on compound washout.Dependent on cell division and protein turnover rate (typically 48-96 hours).
Typical Concentration 1-10 µM for cellular assays.10-50 nM final concentration.
IC50 ~0.24 - 0.30 µM.[1][5]Not Applicable.
Expected Inhibition >90% inhibition of ROMK channel activity at saturating concentrations.[2]70-90% reduction in ROMK mRNA and protein levels, leading to a corresponding decrease in channel activity.
Validation Thallium flux assay, patch-clamp electrophysiology.qRT-PCR for mRNA levels, Western blot for protein levels, and functional assays (Thallium flux, electrophysiology).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a human embryonic kidney (HEK293) cell line stably expressing the human ROMK channel, a common system for such studies.

ROMK siRNA Knockdown Protocol

This protocol outlines the steps for transiently knocking down ROMK expression using siRNA.

  • Cell Seeding:

    • One day prior to transfection, seed HEK293-ROMK cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection. Use 0.5 mL of complete growth medium (e.g., DMEM with 10% FBS) per well.[6][7]

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the desired final concentration (e.g., 20 nM) of ROMK-targeting siRNA or a non-targeting control siRNA into 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine 2000) in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.[8]

  • Transfection:

    • Add the 100 µL of siRNA-lipid complex dropwise to each well containing the cells and medium.[8]

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with functional assays or protein/mRNA analysis. The optimal incubation time should be determined empirically.[6]

  • Validation of Knockdown:

    • qRT-PCR: At 24-48 hours post-transfection, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR to measure the relative levels of KCNJ1 mRNA compared to a housekeeping gene and the non-targeting control.

    • Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the reduction in ROMK protein levels compared to the non-targeting control.

This compound Treatment Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the assay buffer.

  • Cell Treatment:

    • For functional assays like the thallium flux assay, add the diluted this compound or vehicle control (e.g., DMSO) to the cells and pre-incubate for 15-30 minutes at room temperature before initiating the assay.

Thallium Flux Assay for ROMK Activity

This fluorescence-based assay provides a high-throughput method to measure the activity of potassium channels by using thallium (Tl+) as a surrogate for K+.[9][10][11]

  • Dye Loading:

    • Wash the cells (either untreated, this compound-treated, or siRNA-transfected) with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).

    • Prepare a dye-loading solution containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2) in the assay buffer.[9]

    • Incubate the cells with the dye-loading solution for 60-90 minutes at room temperature, protected from light.[4]

  • Baseline Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

  • Thallium Stimulation and Signal Detection:

    • Add a stimulus buffer containing thallium sulfate to the wells.

    • Immediately begin kinetic fluorescence readings. The influx of Tl+ through open ROMK channels will cause an increase in fluorescence.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the ROMK channel activity.

    • Compare the rates between control cells, this compound-treated cells, and ROMK siRNA-transfected cells to quantify the level of inhibition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the physiological context of ROMK channels.

experimental_workflow cluster_prep Cell Preparation cluster_results Data Analysis & Comparison start HEK293 cells stably expressing ROMK control Vehicle Control (e.g., DMSO) This compound This compound Treatment (Pharmacological Inhibition) sirna ROMK siRNA Transfection (Genetic Knockdown) neg_sirna Non-targeting siRNA Control thallium Thallium Flux Assay (Functional Readout) control->thallium This compound->thallium sirna->thallium qpcr qRT-PCR (mRNA level) sirna->qpcr western Western Blot (Protein level) sirna->western neg_sirna->thallium neg_sirna->qpcr neg_sirna->western results Compare Inhibition of ROMK Function thallium->results qpcr->results western->results

Caption: Experimental workflow for comparing this compound and ROMK siRNA knockdown.

romk_pathway cluster_cell Thick Ascending Limb / Collecting Duct Cell cluster_apical cluster_basolateral lumen Tubular Lumen membrane Apical Membrane Basolateral Membrane nkcc2 NKCC2 lumen->nkcc2 Na+, K+, 2Cl- blood Blood (Basolateral) nak_atpase Na+/K+ ATPase blood->nak_atpase 2 K+ romk ROMK (Kir1.1) romk->lumen K+ (recycling/secretion) nak_atpase->blood 3 Na+

Caption: Simplified ROMK signaling in a renal epithelial cell.

References

Navigating the Selectivity of VU591: A Comparative Guide for Kir Channel Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Nashville, TN – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of VU591, a potent inhibitor of the inward rectifier potassium (Kir) channel Kir1.1. This guide provides a detailed analysis of this compound's selectivity against a panel of other Kir channel subtypes, supported by quantitative experimental data and detailed methodologies.

This compound has emerged as a critical tool for investigating the physiological and pathological roles of Kir1.1 (also known as ROMK), a channel primarily involved in potassium secretion in the kidneys. Understanding its selectivity is paramount for the accurate interpretation of experimental results and for the development of novel therapeutics targeting this channel. This guide aims to provide the necessary data and protocols to aid researchers in their endeavors.

Quantitative Analysis of this compound Cross-Reactivity

This compound is a highly selective inhibitor of the Kir1.1 channel. The following table summarizes the inhibitory potency (IC50) of this compound against a range of Kir channel subtypes, demonstrating its remarkable selectivity.

Kir Channel SubtypeIC50 (µM)Selectivity vs. Kir1.1
Kir1.1 (ROMK) 0.24 [1][2]-
Kir2.1Not Inhibited[2]>417x
Kir2.3Not Inhibited[2]>417x
Kir4.1Not Inhibited[2]>417x
Kir6.2/SUR1> 50 (17% inhibition at 10 µM)[2]>208x
Kir7.1> 100 (No effect at 10 µM)[1][2]>417x

Note: The selectivity is calculated based on the IC50 value for Kir1.1 and the concentration at which no significant inhibition was observed for other channels.

Experimental Methodologies

The determination of this compound's cross-reactivity and potency relies on robust and reproducible experimental protocols. The two primary methods employed are the thallium flux assay, a high-throughput screening method, and automated patch clamp electrophysiology, the gold standard for characterizing ion channel modulators.

Thallium Flux Assay

This assay provides a high-throughput method for assessing Kir channel activity by measuring the influx of thallium (Tl+), a surrogate for potassium (K+), into cells expressing the target channel.

Cell Preparation:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the desired Kir channel subtype are seeded into 384-well microplates.

  • The cells are incubated overnight to allow for adherence and channel expression.

Assay Protocol:

  • The cell culture medium is removed, and the cells are loaded with a fluorescent Tl+ indicator dye, such as FluoZin-2, for approximately 1 hour at room temperature.[3]

  • The dye-loading solution is removed, and the cells are washed with an assay buffer.

  • Varying concentrations of this compound or control compounds are added to the wells and incubated for a specified period (e.g., 20 minutes) to allow for compound binding.

  • A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open Kir channels.

  • The change in fluorescence, corresponding to Tl+ influx, is measured over time using a fluorescence plate reader.

  • The IC50 values are determined by plotting the inhibition of the Tl+ flux against the concentration of this compound.

Automated Patch Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through the Kir channels in a whole-cell configuration, providing detailed information on the potency and mechanism of action of the inhibitor.

Cell Preparation:

  • HEK-293 cells expressing the target Kir channel are cultured and harvested.

  • The cells are suspended in an extracellular solution at an appropriate density for automated patch clamp recording.

Recording Protocol:

  • The cell suspension and intracellular and extracellular solutions are loaded into the automated patch clamp system.

  • The system automatically establishes whole-cell patch clamp configurations.

  • A voltage-clamp protocol is applied to elicit Kir channel currents. A typical protocol involves holding the cell at a specific potential (e.g., -80 mV) and applying voltage steps or ramps to measure inward currents.[4][5]

  • A stable baseline current is established before the application of this compound at various concentrations.

  • The effect of the compound on the channel current is recorded, and the percentage of inhibition is calculated.

  • IC50 values are determined by fitting the concentration-response data with a suitable equation.

Signaling Pathways of Kir Channels

To provide a broader context for the importance of this compound's selectivity, the following diagrams illustrate the key signaling pathways in which different Kir channel subfamilies are involved.

Kir1_1_Pathway cluster_renal_tubule Renal Tubule Lumen cluster_cell Apical Membrane of Principal Cell NaK2Cl Na-K-2Cl Cotransporter K_in Intracellular K+ NaK2Cl->K_in K+ influx Kir1.1 Kir1.1 (ROMK) Lumen_K Luminal K+ Kir1.1->Lumen_K K+ secretion K_in->Kir1.1 K+ efflux Lumen_K->NaK2Cl Lumen_Na Luminal Na+ Lumen_Na->NaK2Cl Lumen_Cl Luminal Cl- Lumen_Cl->NaK2Cl This compound This compound This compound->Kir1.1 Inhibition Kir2_x_Pathway AP_Phase3 Cardiac Action Potential (Phase 3 Repolarization) Kir2.x Kir2.x Channels AP_Phase3->Kir2.x Activation K_efflux K+ Efflux Kir2.x->K_efflux RMP Stable Resting Membrane Potential K_efflux->RMP Kir3_x_Pathway GPCR G-Protein Coupled Receptor (e.g., M2) G_protein Gi/o Protein GPCR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Kir3.x Kir3.x (GIRK) Channel G_betagamma->Kir3.x Activation K_efflux K+ Efflux Kir3.x->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Kir4_1_Pathway cluster_neuron Neuron cluster_astrocyte Astrocyte Neuronal_Activity Neuronal Activity Extracellular_K Extracellular K+ Neuronal_Activity->Extracellular_K K+ Release Kir4.1 Kir4.1 K_uptake K+ Uptake Kir4.1->K_uptake Extracellular_K->Kir4.1 Influx Kir6_2_Pathway Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP Kir6.2_SUR1 Kir6.2/SUR1 Channel ATP_ADP->Kir6.2_SUR1 Inhibition Depolarization Membrane Depolarization Kir6.2_SUR1->Depolarization Leads to Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Kir7_1_Pathway RPE Retinal Pigment Epithelium (RPE) Kir7.1 Kir7.1 Channel RPE->Kir7.1 Location K_Homeostasis K+ Homeostasis in Subretinal Space Kir7.1->K_Homeostasis Maintains Photoreceptor_Function Photoreceptor Function K_Homeostasis->Photoreceptor_Function Supports

References

A Comparative Analysis of VU591 and its Analog VU590: Selective Inhibition of the Kir1.1 Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties and experimental applications of VU591 and its analog, VU590. This analysis is supported by quantitative data from key experimental protocols, offering a comprehensive overview of their performance as inhibitors of the inwardly rectifying potassium (Kir) channel, Kir1.1 (also known as ROMK).

This compound and VU590 are small molecule inhibitors of the renal outer medullary potassium (ROMK) channel, Kir1.1. This channel plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney, making it a potential therapeutic target for diuretic development. While both compounds effectively inhibit Kir1.1, a key distinction lies in their selectivity, which has significant implications for their use as research tools and potential as drug candidates.

Executive Summary of Key Differences

FeatureVU590This compound
Primary Target Kir1.1 (ROMK)Kir1.1 (ROMK)
Potency (IC50 for Kir1.1) ~220-290 nM[1]~240-300 nM[2][3]
Selectivity Moderately selective; also inhibits Kir7.1 (IC50 ~8 µM)[1]Highly selective for Kir1.1 over Kir7.1 and a broad panel of other ion channels, transporters, and receptors.[2][3]
Mechanism of Action Intracellular pore blocker of the Kir1.1 channel.[3]Intracellular pore blocker of the Kir1.1 channel.[3]
Primary Application Initial probe for Kir1.1 inhibition, but off-target effects on Kir7.1 limit its use in tissues co-expressing both channels (e.g., kidney).[2][3]A more precise research tool for studying the physiological and pathological roles of Kir1.1 due to its high selectivity.[2]

Quantitative Performance Data

The following table summarizes the inhibitory concentrations (IC50) of this compound and VU590 against their primary target, Kir1.1, and a key off-target channel, Kir7.1.

CompoundTarget ChannelIC50Reference
VU590 Kir1.1 (ROMK)~290 nM[4]
Kir7.1~8 µM[4]
This compound Kir1.1 (ROMK)~240 nM[2]
Kir7.1No significant inhibition at concentrations up to 100 µM[2]

Experimental Protocols

The characterization of this compound and VU590 relies on two primary experimental techniques: the thallium flux assay for high-throughput screening and the whole-cell patch clamp for detailed electrophysiological analysis.

Thallium Flux Assay for IC50 Determination

This assay provides a high-throughput method for measuring the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

Principle: Cells expressing the Kir1.1 channel are loaded with a Tl+-sensitive fluorescent dye. The addition of a Tl+-containing extracellular solution leads to Tl+ influx through open channels, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.

Protocol Outline:

  • Cell Culture: Plate cells stably expressing Kir1.1 in 384-well microplates.

  • Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™) in an appropriate assay buffer.

  • Compound Incubation: Add varying concentrations of the test compounds (this compound or VU590) to the wells and incubate to allow for channel binding.

  • Thallium Stimulation: Add a stimulus buffer containing a low concentration of thallium sulfate to initiate Tl+ influx.

  • Fluorescence Reading: Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[5]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and provides detailed information about the mechanism of inhibition.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the channels are recorded.

Protocol Outline:

  • Cell Preparation: Use cells transiently or stably expressing the Kir1.1 channel.

  • Pipette Solution: Fill the patch pipette with an intracellular solution containing potassium as the primary charge carrier.

  • External Solution: Bathe the cells in an extracellular solution.

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip.

  • Voltage Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit inward and outward currents through the Kir1.1 channels.

  • Compound Application: Perfuse the cell with the extracellular solution containing known concentrations of this compound or VU590.

  • Data Analysis: Measure the reduction in current amplitude in the presence of the compound to determine the percentage of inhibition and the IC50. The voltage-dependence of the block can also be assessed by applying a range of voltage steps.

Signaling Pathway and Experimental Workflow

Kir1.1 (ROMK) Signaling Pathway

The Kir1.1 channel is a critical component of potassium transport in the kidney. Its activity is regulated by various intracellular signaling molecules and plays a key role in maintaining electrolyte and fluid balance. Inhibition of Kir1.1 by compounds like this compound and VU590 directly blocks the flow of potassium ions through the channel pore.

Kir1_1_Signaling_Pathway cluster_regulation Upstream Regulation cluster_channel Channel Activity cluster_inhibitors Pharmacological Inhibition cluster_downstream Downstream Effects PKA PKA Kir1_1 Kir1.1 (ROMK) Channel PKA->Kir1_1 Phosphorylation (Activation) SGK1 SGK1 SGK1->Kir1_1 Phosphorylation (Activation) WNK_kinases WNK Kinases WNK_kinases->Kir1_1 Regulation Intracellular_pH Intracellular pH Intracellular_pH->Kir1_1 Modulation PIP2 PIP2 PIP2->Kir1_1 Gating K_secretion Potassium Secretion Kir1_1->K_secretion Mediates Membrane_potential Membrane Potential Hyperpolarization Kir1_1->Membrane_potential Maintains This compound This compound This compound->Kir1_1 Inhibits (Selective) VU590 VU590 VU590->Kir1_1 Inhibits Na_reabsorption Sodium Reabsorption K_secretion->Na_reabsorption Influences

Caption: Simplified signaling pathway of the Kir1.1 (ROMK) channel.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing novel ion channel inhibitors typically follows a multi-step workflow, starting with high-throughput screening and progressing to more detailed electrophysiological and selectivity profiling.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_selectivity Selectivity Profiling cluster_final Lead Compound Selection HTS Compound Library Screening (e.g., Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response Electrophysiology Whole-Cell Patch Clamp Dose_Response->Electrophysiology Selectivity_Screen Screening against a panel of related and unrelated targets Electrophysiology->Selectivity_Screen Lead_Selection Selection of Potent and Selective Lead Compound Electrophysiology->Lead_Selection Off_Target_ID Identification of Off-Target Effects Selectivity_Screen->Off_Target_ID Off_Target_ID->Lead_Selection

Caption: A typical experimental workflow for ion channel inhibitor discovery.

References

Validating the Diuretic Effect of VU591 Against the Established Loop Diuretic Furosemide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic potential of VU591, a selective inhibitor of the renal outer medullary potassium (ROMK) channel (Kir1.1), with the widely used loop diuretic, furosemide. While the inhibition of ROMK presents a promising, novel potassium-sparing diuretic mechanism, in vivo experimental data for this compound demonstrates a lack of diuretic effect, contrasting sharply with the robust and predictable action of furosemide. This analysis summarizes the available preclinical data, details the experimental protocols used for validation, and illustrates the distinct signaling pathways of each compound.

Comparative Analysis of In Vivo Diuretic Efficacy

Experimental data from a key preclinical study directly contrasts the in vivo effects of this compound with a potent loop diuretic. The following table summarizes the findings on urine output in rats, demonstrating the lack of a diuretic response to this compound compared to the significant diuresis induced by a compound acting similarly to furosemide.

CompoundDoseMean Urine Output (ml/100g BW over 4h)Change from ControlStatistical Significance (vs. Control)
Vehicle (Control)-2.23 ± 0.13--
This compound100 mg/kg (oral)2.59 ± 0.28+0.36Not Significant (P > 0.05)[1]
Bumetanide (Positive Control)25 mg/kg4.00 ± 0.41+1.77Significant

Data sourced from a study in Sprague-Dawley rats.[1] Bumetanide, like furosemide, is a loop diuretic that inhibits the Na-K-2Cl cotransporter.

Mechanisms of Action: Distinct Renal Targets

The divergent in vivo outcomes of this compound and furosemide stem from their fundamentally different molecular targets within the nephron.

Furosemide: A potent loop diuretic, furosemide exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.[2][3][4][5][6] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and, consequently, water.[2][4][6]

cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na+ Na+ NKCC2 NKCC2 (Na-K-2Cl Cotransporter) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Reabsorption Ion Reabsorption NKCC2->Reabsorption Inhibited by Furosemide Furosemide Furosemide Furosemide->NKCC2

Furosemide's Mechanism of Action.

This compound: this compound is a selective inhibitor of the ROMK (Kir1.1) channel, with an IC50 of 0.24 μM.[7] The therapeutic hypothesis is that by inhibiting ROMK in the thick ascending limb, the recycling of potassium back into the tubular lumen would be reduced.[8] This potassium recycling is necessary for the optimal functioning of the NKCC2 cotransporter.[8] Therefore, ROMK inhibition is expected to indirectly inhibit NKCC2, leading to natriuresis and diuresis.[1][9] Additionally, inhibiting ROMK in the collecting duct would reduce potassium secretion, offering a potassium-sparing diuretic effect.[10][11] However, despite this promising mechanism, this compound has not demonstrated in vivo diuretic efficacy, which is attributed to poor metabolic stability and high serum protein binding.[12]

cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium K_lumen K+ ROMK ROMK (Kir1.1) Channel ROMK->K_lumen NKCC2 NKCC2 Activity ROMK->NKCC2 Supports This compound This compound This compound->ROMK Inhibition K_interstitium K+ K_interstitium->ROMK K+ Recycling

Proposed Mechanism of a ROMK Inhibitor.

Experimental Protocols

In Vivo Diuretic Activity Assay (Rat Model)

This protocol outlines the methodology used to assess the diuretic effect of this compound in comparison to a control and a standard diuretic.

cluster_setup Experimental Setup cluster_dosing Dosing cluster_collection Data Collection cluster_analysis Analysis A Sprague-Dawley Rats (n=6 per group) B Overnight Fasting (Free access to water) A->B C Pre-treatment: Normal Saline (15 ml/kg, oral) for uniform water and salt load B->C D1 Group 1: Vehicle Control C->D1 D2 Group 2: This compound (100 mg/kg, oral) C->D2 D3 Group 3: Positive Control (e.g., Bumetanide, 25 mg/kg) C->D3 E Immediate placement in metabolic cages D1->E D2->E D3->E F Urine Collection over a 4-hour period E->F G Measurement of Urine Volume F->G H Comparison of mean urine output between groups G->H I Statistical Analysis (e.g., ANOVA) H->I

References

A Comparative Analysis of VU591 and High-Potassium Diet Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the pharmacological agent VU591 and a high-potassium diet, focusing on their mechanisms of action and physiological effects. While direct comparative studies are not available, this document synthesizes existing in vivo data to offer a comprehensive overview for researchers in nephrology, cardiovascular pharmacology, and diuretic drug development.

At a Glance: this compound vs. High-Potassium Diet

FeatureThis compound (via Kir1.1 Inhibition)High-Potassium Diet
Primary Target Inwardly rectifying potassium channel Kir1.1 (ROMK)Renal and extrarenal potassium sensing mechanisms
Mechanism of Action Direct pore block of Kir1.1, inhibiting potassium secretion in the thick ascending limb and collecting duct.Downregulation of the sodium-chloride cotransporter (NCC) activity in the distal convoluted tubule.
Primary Physiological Effect Diuresis and natriuresis (potassium-sparing)Natriuresis and diuresis, leading to blood pressure reduction.[1][2][3]
In Vivo Efficacy Data Limited for this compound due to poor metabolic stability.[4] A more stable analog ("Compound A") demonstrated diuresis and blood pressure reduction in rats.[5]Numerous population, interventional, and animal studies demonstrate significant blood pressure reduction and cardiovascular benefits.[1][2][3][6][7][8][9]
Potential Therapeutic Applications Hypertension, edema (as a novel-mechanism diuretic).[4]Hypertension, cardiovascular disease prevention.[1][6][7][8][9]
Mode of Administration Pharmacological (oral or parenteral)Dietary

Signaling Pathways and Mechanisms of Action

This compound: Targeting the Kir1.1 (ROMK) Channel

This compound is a selective inhibitor of the Kir1.1 inwardly rectifying potassium channel, also known as the Renal Outer Medullary Potassium channel (ROMK).[4][5][10] Kir1.1 plays a crucial role in potassium secretion in the thick ascending limb of Henle's loop and the cortical collecting duct of the nephron. By blocking the pore of the Kir1.1 channel, this compound is designed to inhibit potassium secretion, leading to a diuretic and natriuretic effect. This mechanism is expected to be potassium-sparing.

Fig. 1: Mechanism of Action of this compound
High-Potassium Diet: Modulating the Distal Nephron

A high-potassium diet exerts its effects primarily through the regulation of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT).[1][2][3] Increased dietary potassium intake leads to a decrease in the phosphorylation and activity of NCC.[3] This reduction in NCC activity results in decreased sodium reabsorption in the DCT, leading to increased sodium and water delivery to the collecting duct, which promotes natriuresis and diuresis, ultimately lowering blood pressure.[1][2]

cluster_DCT Distal Convoluted Tubule cluster_Downstream Downstream Effects DCT_Lumen Tubular Lumen NCC NCC DCT_Lumen->NCC Na+, Cl- DCT_Cell DCT Epithelial Cell Kir4_1_5_1 Kir4.1/5.1 DCT_Cell->Kir4_1_5_1 K+ NaK_ATPase_DCT Na+/K+ ATPase DCT_Cell->NaK_ATPase_DCT Na+ Increased_Na_Delivery Increased Na+ Delivery to Collecting Duct DCT_Cell->Increased_Na_Delivery Reduced Na+ Reabsorption DCT_Blood Blood DCT_Blood->NaK_ATPase_DCT K+ NCC->DCT_Cell Kir4_1_5_1->DCT_Blood NaK_ATPase_DCT->DCT_Blood High_K_Diet High K+ Diet High_K_Diet->NCC Inhibits Activity Natriuresis Natriuresis Increased_Na_Delivery->Natriuresis Diuresis Diuresis Natriuresis->Diuresis BP_Reduction Blood Pressure Reduction Diuresis->BP_Reduction

Fig. 2: Mechanism of Action of a High-Potassium Diet

Experimental Protocols

In Vivo Assessment of Kir1.1 Inhibition (as a proxy for this compound)

Due to the poor metabolic stability of this compound, in vivo studies have utilized more stable analogs, such as "Compound A".[4][5] A representative experimental workflow for assessing the in vivo efficacy of such a compound is as follows:

Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (Urine volume, electrolytes, BP) Acclimatization->Baseline Drug_Admin Administration of Kir1.1 Inhibitor (e.g., 'Compound A') Baseline->Drug_Admin Data_Collection Post-Dose Data Collection (Urine volume, electrolytes, BP) Drug_Admin->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis

Fig. 3: Experimental Workflow for In Vivo Kir1.1 Inhibitor Studies

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing and Acclimatization: Animals are housed in metabolic cages to allow for urine collection and acclimatized for a period before the study.

  • Baseline Measurements: 24-hour urine samples are collected to measure baseline volume, sodium, potassium, and chloride excretion. Blood pressure is monitored via telemetry or tail-cuff method.

  • Drug Administration: The Kir1.1 inhibitor is administered, typically orally or via intravenous infusion.

  • Post-Dose Measurements: Urine and blood samples are collected at various time points post-administration to assess changes in electrolyte excretion and plasma levels. Blood pressure is continuously monitored.

  • Data Analysis: The effects of the compound are compared to a vehicle control group to determine statistical significance.

In Vivo Assessment of a High-Potassium Diet

Studies investigating the effects of a high-potassium diet typically involve dietary manipulation in animal models or controlled dietary interventions in human subjects.

Methodology:

  • Study Subjects: Can range from rodent models of hypertension (e.g., spontaneously hypertensive rats) to human volunteers with normal or elevated blood pressure.[1][11]

  • Dietary Intervention: Subjects are placed on diets with varying levels of potassium. A high-potassium diet is compared to a control or low-potassium diet.[11]

  • Duration: The intervention period can range from days to several weeks to observe both acute and chronic effects.

  • Outcome Measures: The primary outcomes are typically changes in blood pressure (measured via ambulatory or clinic monitoring), urinary sodium and potassium excretion, and markers of renal function.[1][3][11]

  • Biochemical Analysis: Plasma and urine samples are analyzed for electrolyte concentrations. In animal studies, kidney tissue may be harvested to assess protein expression and phosphorylation of transporters like NCC.

Quantitative Data Comparison

Direct quantitative comparison of this compound and a high-potassium diet is challenging due to the lack of head-to-head in vivo studies. However, we can summarize the expected outcomes based on their distinct mechanisms.

ParameterEffect of Kir1.1 Inhibition (e.g., "Compound A")Effect of High-Potassium Diet
Urine Volume Increased (Diuresis)[5]Increased (Diuresis)[1]
Urinary Sodium Excretion Increased (Natriuresis)[5]Increased (Natriuresis)[1][3]
Urinary Potassium Excretion Decreased or unchanged (Potassium-sparing)Increased (Kaliuresis)
Blood Pressure Decreased[5]Decreased[1][2][3][6][9]

Conclusion

Both the pharmacological inhibition of Kir1.1 by compounds like this compound and the consumption of a high-potassium diet represent promising strategies for promoting natriuresis and lowering blood pressure. Their primary mechanisms of action, however, are distinct. Kir1.1 inhibition directly targets potassium secretion channels, leading to a potassium-sparing diuretic effect. In contrast, a high-potassium diet modulates the activity of the sodium-chloride cotransporter, resulting in increased sodium and water excretion.

While this compound itself proved unsuitable for in vivo applications due to pharmacokinetic limitations, the proof-of-concept for Kir1.1 inhibition as a diuretic target has been established with more stable analogs. A high-potassium diet, on the other hand, is a well-documented, non-pharmacological intervention with established benefits for cardiovascular health.[1][6][7][8][9]

Future research, potentially involving direct comparative studies with metabolically stable Kir1.1 inhibitors, will be crucial for fully elucidating the relative efficacy and therapeutic potential of these two approaches in managing hypertension and related cardiovascular conditions.

References

Confirming VU591's Mechanism of Action through Site-Directed Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule VU591, a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1 (also known as ROMK), with other relevant Kir channel modulators. We delve into the experimental data that elucidates its mechanism of action, with a particular focus on how site-directed mutagenesis has been pivotal in confirming its binding site and inhibitory function.

Performance Comparison of Kir Channel Inhibitors

This compound distinguishes itself through its high potency and selectivity for the Kir1.1 channel, a key player in renal salt and water transport, making it a promising candidate for the development of novel diuretics. The following tables summarize the inhibitory concentrations (IC50) of this compound and other notable Kir channel inhibitors against a panel of Kir channels, providing a clear comparison of their potency and selectivity profiles.

Compound Kir1.1 (ROMK) Kir2.1 Kir2.2 Kir2.3 Kir4.1 Kir7.1
This compound ~0.24 µM[1]>30 µM>30 µM>30 µM>30 µM>30 µM
VU590 ~0.24 µM[1]No effect--No effect~8 µM[1]
ML133 >300 µM[2]~1.8 µM[2]~2.9 µM[2]~4.0 µM[2]~76 µM[2]~33 µM[2]
Tertiapin-Q ~1.3 nM (Ki)[3]Low affinity----

Table 1: Comparative IC50/Ki Values of Kir Channel Inhibitors. This table highlights the superior selectivity of this compound for Kir1.1 compared to other inhibitors that exhibit broader activity across the Kir channel family.

Pinpointing the Binding Site: The Power of Site-Directed Mutagenesis

Site-directed mutagenesis has been instrumental in validating the proposed pore-blocking mechanism of this compound. By systematically altering specific amino acid residues within the Kir1.1 channel, researchers have identified the precise binding pocket for this compound.

Kir1.1 Mutant Effect on this compound Inhibition Reference
N171D Abolished this compound sensitivity[4][5]
N171Q ~5.5-fold reduction in this compound sensitivity[5]
V168A/N171Q ~9.5-fold reduction in this compound sensitivity[5]

Table 2: Effect of Site-Directed Mutagenesis in the Kir1.1 Pore Region on this compound Activity. These data strongly indicate that residues Valine 168 (V168) and Asparagine 171 (N171) are critical components of the this compound binding site within the channel's pore.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize this compound and its interaction with Kir channels.

Site-Directed Mutagenesis

Objective: To introduce specific point mutations into the gene encoding the Kir1.1 channel to assess the impact of individual amino acid residues on this compound binding.

Methodology:

  • Plasmid Template: A mammalian expression plasmid (e.g., pcDNA3.1) containing the wild-type Kir1.1 cDNA is used as the template.

  • Primer Design: Mutagenic primers are designed to be complementary to the template DNA, with the exception of the desired nucleotide change that will result in the specific amino acid substitution. Primers are typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutagenic primers. The PCR reaction typically involves an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact[6].

  • Transformation: The mutated plasmid is then transformed into competent E. coli for amplification.

  • Verification: The plasmid DNA is isolated from the bacteria, and the desired mutation is confirmed by DNA sequencing.

Thallium Flux Assay

Objective: A high-throughput screening method to measure the activity of Kir channels by detecting the influx of thallium ions (Tl+), a surrogate for potassium ions (K+).

Methodology:

  • Cell Culture: HEK293 cells stably expressing the Kir channel of interest are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 or the FluxOR™ reagent)[7][8]. The dye's fluorescence increases upon binding to Tl+.

  • Compound Incubation: The cells are incubated with the test compounds (e.g., this compound) or a vehicle control.

  • Thallium Stimulation: A stimulus buffer containing Tl+ is added to the wells to initiate ion flux through the open Kir channels[9].

  • Fluorescence Reading: A fluorescent plate reader is used to measure the change in intracellular fluorescence over time. A decrease in the fluorescence signal in the presence of an inhibitor indicates a blockage of Tl+ influx.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ionic currents flowing through Kir channels in the cell membrane and to characterize the inhibitory effects of compounds like this compound with high precision.

Methodology:

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and brought into contact with the cell membrane. The bath solution mimics the extracellular environment.

  • Giga-seal Formation: A high-resistance seal (gigaohm) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The patch of membrane under the pipette is ruptured, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage (e.g., -80 mV), and voltage steps or ramps are applied to elicit ionic currents.

  • Data Acquisition: The resulting currents are recorded and analyzed. The application of a channel inhibitor like this compound will lead to a reduction in the measured current.

Visualizing the Science

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

cluster_0 Kir1.1 (ROMK) Channel Gating cluster_1 This compound Inhibition K_out K+ (extracellular) Kir1_1 Kir1.1 Channel K_out->Kir1_1 K+ influx K_in K+ (intracellular) Kir1_1->K_in This compound This compound Blocked_Channel Blocked Kir1.1 This compound->Blocked_Channel Binds to pore K_out_blocked K+ (extracellular) K_out_blocked->Blocked_Channel

Figure 1: Signaling pathway illustrating the normal function of the Kir1.1 channel and its inhibition by this compound.

start Start: Wild-type Kir1.1 plasmid primers Design mutagenic primers for V168 or N171 start->primers pcr PCR with high-fidelity polymerase primers->pcr dpni DpnI digestion of parental plasmid pcr->dpni transform Transform into E. coli dpni->transform sequence Sequence verify mutation transform->sequence express Express mutant channel in HEK293 cells sequence->express assay Functional assay (Patch-clamp / Tl+ flux) with this compound express->assay end End: Altered this compound sensitivity observed assay->end

Figure 2: Experimental workflow for site-directed mutagenesis to probe the this compound binding site.

cluster_Hypothesis Hypothesis cluster_Experiment Experiment cluster_Observation Observation cluster_Conclusion Conclusion Hypothesis This compound is a pore blocker of the Kir1.1 channel Experiment Experiment Hypothesis->Experiment leads to Mutagenesis Site-directed mutagenesis of pore residues (V168, N171) Observation Mutations at V168 and N171 significantly reduce this compound sensitivity Conclusion V168 and N171 form the binding site for this compound, confirming its pore-blocking mechanism Observation->Conclusion supports Experiment->Observation results in

Figure 3: Logical relationship demonstrating how site-directed mutagenesis confirms this compound's mechanism of action.

References

Reproducibility of VU591 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Pharmacological Data

The following table summarizes the quantitative data for VU591 and other relevant Kir channel modulators. This information is crucial for comparing their potency and selectivity.

CompoundTarget(s)IC50Notes
This compound Kir1.1 (ROMK) 0.24 µM (or 240 nM) [1][2]A selective inhibitor of the Kir1.1 channel. It acts as a pore blocker, with its binding site located within the ion-conduction pathway.[3] The residues Val168 and Asn171 are critical for its blocking action.[3]
VU590Kir1.1, Kir7.1~220 nM (Kir1.1), ~8 µM (Kir7.1)[3][4]A precursor to this compound, it also inhibits Kir7.1.[3][4]
Compound A (Merck)Kir1.1~50 nMA potent and highly selective inhibitor of Kir1.1 with in vivo activity.[3]
ML133Kir2.11.8 µMAt least 10-fold more potent at inhibiting Kir2.1 compared to Kir1.1 (>300 µM), Kir4.1 (76 µM), and Kir7.1 (33 µM).[2]
VU573Kir3.x, Kir2.3, Kir7.11.9 µM (GIRK)Exhibits 10-fold selectivity for GIRK over Kir1.1 (IC50 = 19 µM).[5]
Barium (Ba²⁺)Multiple Kir channelsVariesA widely used but non-selective Kir channel blocker.[6]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are generalized methodologies for key experiments cited in the characterization of this compound and similar compounds.

High-Throughput Screening (HTS) using Thallium Flux Assay

This assay is a common primary screening method for identifying Kir channel modulators.

  • Cell Line: A stable HEK-293 cell line expressing the target Kir channel (e.g., Kir1.1) is used.[4]

  • Assay Principle: The assay measures the influx of thallium (Tl⁺), a potassium ion (K⁺) congener, through the Kir channels using a Tl⁺-sensitive fluorescent dye (e.g., FluoZin-2).[4]

  • Procedure:

    • Cells are plated in 384-well plates.[4]

    • Test compounds (e.g., this compound) are added to the wells at a specific concentration (e.g., 10 µM for initial screening).[4]

    • Extracellular thallium is added to initiate the flux.[4]

    • The resulting increase in fluorescence is measured over time.[4]

    • Inhibitors of the Kir channel will reduce the rate of fluorescence increase.[4]

  • Controls: A known inhibitor (e.g., Tertiapin-Q for Kir1.1) is used as a positive control, and non-transfected cells or wells with a high concentration of a known blocker are used as negative controls.[4]

Electrophysiology using Whole-Cell Patch Clamp

This technique provides a more detailed characterization of the inhibitor's effect on channel function.

  • Cell Preparation: Transiently transfected HEK-293 cells expressing the Kir channel of interest are used.[4]

  • Recording Setup: Standard whole-cell patch-clamp configuration is employed.

  • Solutions:

    • Bath Solution (Extracellular): Typically contains (in mM): 125 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 30 glucose, with pH adjusted to 7.3.[7]

    • Pipette Solution (Intracellular): Typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP, with pH adjusted to 7.3.[7]

  • Voltage Protocol: A series of voltage steps or ramps are applied to the cell to elicit Kir channel currents. For example, 200 ms steps between -120 mV and 120 mV from a holding potential of -75 mV.[8]

  • Data Acquisition: The resulting currents are recorded before and after the application of the test compound (e.g., this compound) at various concentrations to determine the dose-response relationship and IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway: this compound Inhibition of Kir1.1 Channel

VU591_Inhibition_Pathway cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel Pore K_ion_out K+ Ion Kir1_1:port->K_ion_out Efflux Block Pore Blockage K_ion_in K+ Ion K_ion_in->Kir1_1:port Influx This compound This compound This compound->Kir1_1:port Binds to Pore

Caption: this compound inhibits the Kir1.1 channel by blocking the ion conduction pore.

Experimental Workflow for Kir Channel Inhibitor Characterization

Kir_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_validation Electrophysiological Validation cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Studies HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Patch_Clamp Whole-Cell Patch Clamp Hit_ID->Patch_Clamp Primary Hits Dose_Response Dose-Response Curve & IC50 Patch_Clamp->Dose_Response Selectivity_Screen Screening against other Kir channels & receptors Dose_Response->Selectivity_Screen SAR Structure-Activity Relationship (SAR) Selectivity_Screen->SAR PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD Optimized Leads Efficacy Efficacy Studies PK_PD->Efficacy

Caption: A typical workflow for the discovery and characterization of Kir channel inhibitors.

References

VU591: A Comparative Analysis of In Vitro Promise and In Vivo Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of VU591, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. While demonstrating significant promise in preclinical laboratory studies, this compound's journey towards a viable therapeutic has been halted by challenges in its whole-organism efficacy. This guide delves into the experimental data that highlights this disparity, offering detailed protocols and visual aids to facilitate a deeper understanding of its pharmacological profile.

Executive Summary

This compound emerged as a promising diuretic agent due to its high potency and selectivity for the ROMK channel in vitro. As a pore blocker of this key renal channel, it was hypothesized to induce diuresis by inhibiting potassium recycling in the thick ascending limb of Henle's loop. However, subsequent in vivo studies in rat models revealed a lack of diuretic effect upon oral administration. This discrepancy is primarily attributed to unfavorable pharmacokinetic properties, namely poor metabolic stability and high serum protein binding, which severely limit its bioavailability and target engagement in a whole-organism system.

In Vitro Efficacy: Potent and Selective ROMK Inhibition

This compound has been extensively characterized in various in vitro systems, consistently demonstrating potent and selective inhibition of the ROMK channel.

Quantitative Analysis of In Vitro Inhibition
TargetSpeciesAssay TypeIC50 ValueReference
Kir1.1 (ROMK) RatThallium Flux Assay240 nM[1]
Kir1.1 (ROMK) RatElectrophysiology300 nM[2]
Kir1.1 (ROMK) HumanNot Specified240 nM[3][4]
Off-Target ChannelSpeciesConcentration Tested% InhibitionReference
Kir2.1 Human10 µMNo significant effect[2]
Kir2.3 Human10 µMNo significant effect[2]
Kir4.1 Human10 µMNo significant effect[2]
Kir7.1 Human10 µMNo significant effect[2]
hERG Not Specified10 µMNot Specified[5]
Over 65 other ion channels, transporters, and receptors Not SpecifiedNot SpecifiedSelective for Kir1.1[1]

In Vivo Efficacy: A Lack of Diuretic Effect

Despite its potent in vitro activity, this compound failed to demonstrate a diuretic effect when administered orally to rats.

Quantitative Analysis of In Vivo Studies
Animal ModelAdministration RouteDoseOutcomeProbable CauseReference
Rat Oral100 mg/kgNo significant increase in urine outputPoor metabolic stability and high serum protein binding[5]

Mechanism of Action: Pore Blockade of the ROMK Channel

This compound acts as a pore blocker of the Kir1.1 channel.[2] It is hypothesized to bind within the intracellular pore of the channel, physically obstructing the passage of potassium ions.[2] This mechanism is supported by evidence of voltage- and potassium-dependent block.[1] The binding site for this compound has been localized to the inner pore of the channel.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.

ROMK_Inhibition Mechanism of this compound Action on ROMK Channel cluster_membrane Cell Membrane cluster_romk ROMK (Kir1.1) Channel Extracellular Space Extracellular Space Intracellular Space Intracellular Space Pore Channel Pore K_out K+ (Extracellular) Pore->K_out K_in K+ (Intracellular) K_in->Pore K+ Efflux This compound This compound This compound->Pore Blocks Pore

Caption: Mechanism of this compound as a pore blocker of the ROMK channel.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Tl_Flux Thallium Flux Assay (IC50 Determination) Patch_Clamp Whole-Cell Patch Clamp (Selectivity Profiling) Tl_Flux->Patch_Clamp Confirm Potency & Selectivity Diuretic_Study Rat Diuretic Study (Oral Administration) Patch_Clamp->Diuretic_Study Advance to In Vivo PK_Study Pharmacokinetic Analysis (Metabolic Stability, Protein Binding) Diuretic_Study->PK_Study Investigate Lack of Efficacy Conclusion Conclusion: In Vitro Potency Does Not Translate to In Vivo Efficacy PK_Study->Conclusion Identify Limitations Discovery Compound Synthesis (this compound) Discovery->Tl_Flux

Caption: Workflow for the in vitro and in vivo evaluation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Thallium Flux Assay for Kir1.1 Inhibition

This assay is a high-throughput method to determine the potency of compounds that inhibit potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be measured using a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir1.1 channel are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Dye Loading: The cell culture medium is removed, and cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a physiological buffer for approximately 1 hour at room temperature.

  • Compound Addition: The dye solution is removed, and cells are washed. This compound or control compounds at various concentrations are then added to the wells and incubated for a specified period.

  • Thallium Stimulation and Signal Detection: A stimulus solution containing thallium sulfate is added to the wells. The influx of Tl+ through the open Kir1.1 channels leads to an increase in fluorescence, which is measured using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The IC50 value for this compound is determined by plotting the percentage of inhibition against the compound concentration.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is considered the gold standard for characterizing the electrophysiological properties of ion channels and the effects of channel modulators.

Protocol:

  • Cell Preparation: HEK-293 cells transiently or stably expressing the desired Kir channel subtype are grown on glass coverslips.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with an intracellular solution.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution. The micropipette is positioned using a micromanipulator.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: The cell is voltage-clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ionic currents, which are recorded using a patch-clamp amplifier and appropriate software.

  • Compound Application: this compound is applied to the cell via the perfusion system to determine its effect on the channel currents.

  • Data Analysis: The amplitude of the current before and after compound application is measured to determine the percentage of inhibition.

In Vivo Diuretic Study in Rats

This study is designed to assess the ability of a test compound to increase urine output in a whole-animal model.

Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to metabolic cages for at least 24 hours before the experiment, with free access to food and water.

  • Fasting: Animals are fasted overnight with free access to water.

  • Hydration: On the day of the experiment, rats are orally hydrated with a saline solution.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered orally to the test group of rats at a dose of 100 mg/kg.[5] The control group receives the vehicle alone. A positive control group may receive a known diuretic like furosemide.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 4-6 hours) using the metabolic cages.

  • Measurement and Analysis: The total volume of urine excreted by each rat is measured. The data from the this compound-treated group is compared to the control group to determine if there is a statistically significant increase in urine output.

Conclusion

This compound serves as a compelling case study in drug discovery, illustrating that exceptional in vitro potency and selectivity do not always translate to in vivo efficacy. While its performance in isolated cellular systems established it as a powerful tool for studying the ROMK channel, its poor pharmacokinetic profile, specifically its metabolic instability and high serum protein binding, rendered it ineffective as an oral diuretic in a preclinical animal model. This guide underscores the critical importance of early-stage pharmacokinetic evaluation in the drug development pipeline to identify and address potential liabilities before advancing to more complex and resource-intensive in vivo studies. Future efforts in the development of ROMK inhibitors will need to focus on optimizing not only the pharmacodynamic properties but also the metabolic and binding characteristics to achieve the desired therapeutic effect.

References

Safety Operating Guide

Navigating the Proper Disposal of VU591: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of VU591, a potent and selective renal outer medullary potassium (ROMK) channel inhibitor.

Important Notice: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not publicly accessible at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds and derivatives of benzimidazole.[1][2][3] It is imperative that these guidelines are used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. Given that the full hazard profile of this compound is not widely documented, a cautious approach is necessary.

  • Hand Protection: Wear chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling.[1][3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3]

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1][3]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material, and for large spills, contact your institution's EHS department immediately.[3]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are critical first steps in the disposal process.

  • Waste Classification: Treat this compound as a hazardous chemical waste. Due to its benzimidazole structure, it may possess unknown toxicological properties.[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a designated container for non-halogenated or nitrogenous organic waste, as per your institution's guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the safe disposal of this compound.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid for collecting this compound waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Maintain a log of the waste added to the container.

  • Collection of Waste:

    • Solid Waste: Collect unadulterated solid this compound, as well as any lab materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves), in the designated waste container.

    • Solutions: If this compound is in a solvent, collect it in a designated liquid waste container. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent wastes are typically segregated.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Disposal Request: Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3]

Data for Waste Disposal Documentation

When preparing this compound for disposal, the following information should be readily available for your EHS department or waste contractor.

ParameterInformation
Chemical Name This compound
Chemical Formula C₁₆H₁₂N₆O₅
CAS Number 1222810-74-3
Physical State Solid
Known Hazards Hazards not fully characterized. Treat as a potentially toxic and irritant compound based on general data for research chemicals.[1][2]
Container Type Leak-proof, chemically compatible container with a secure lid.
Waste Stream Category Non-halogenated organic waste (or as specified by your institution's EHS).

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

VU591_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Treat as Hazardous Chemical ppe->segregate container Select & Label Waste Container segregate->container collect Collect Solid & Liquid Waste in Designated Container container->collect store Store Sealed Container in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Provide Waste Documentation contact_ehs->document end End: Proper Disposal by Licensed Contractor document->end

This compound Disposal Workflow Diagram

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.